Product packaging for Physapruin A(Cat. No.:CAS No. 155178-03-3)

Physapruin A

Cat. No.: B1163748
CAS No.: 155178-03-3
M. Wt: 486.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Physapruin A is a natural product found in Physalis viscosa and Physalis peruviana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B1163748 Physapruin A CAS No. 155178-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHSBASYULCSAT-INQWNKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physapruin A: A Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A is a naturally occurring withanolide isolated from Physalis pruinosa and Physalis peruviana. Withanolides are a group of C-28 steroidal lactones known for their diverse biological activities. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and significant anti-cancer activities of this compound, with a focus on its mechanism of action in breast and oral cancer cell lines.

Chemical Structure and Properties

This compound has been identified as 4β, 14α, 17β, 20β-tetrahydroxy-1-oxo-20S, 22R-witha-2,5,24-trienolide[1]. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C28H38O7
Molecular Weight 486.60 g/mol
CAS Number 155178-03-3
Appearance White to off-white solid
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

2.1. Chemical Structure

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

2.2. Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques[2]:

  • Electrospray Ionization Mass Spectrometry (ESIMS): The molecular formula was determined as C28H38O7 based on a parent ion peak at m/z 509 [M+Na]+[2].

  • Infrared (IR) Spectroscopy: The IR spectrum indicates the presence of hydroxyl (3367 cm⁻¹) and carbonyl (1647 and 1719 cm⁻¹) functional groups[2].

  • Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum shows five methyl singlets (δH 1.94, 1.87, 1.44, 1.41, and 1.12), three olefinic methines (δH 6.77 dd, J = 10.0, 4.6 Hz; δH 5.94 m; δH 5.93 d, J = 10.0 Hz), and two oxymethines (δH 4.94 dd, J = 10.8, 4.6 Hz and δH 4.62 d, J = 4.6 Hz)[2].

Biological Activity: Anti-Cancer Effects

This compound has demonstrated potent anti-proliferative effects against various cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and DNA damage[2][3][4][5][6].

3.1. Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of this compound against different cancer cell lines are summarized below.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF7Breast Cancer (ER+, PR+/-, HER2-)ATP243.12[7]
SKBR3Breast Cancer (ER-, PR-, HER2+)ATP244.18[7]
MDA-MB-231Breast Cancer (Triple-Negative)ATP246.15[7]
CAL 27Oral CancerATP240.86[2]
Ca9-22Oral CancerATP241.61[2]
LNCaPProstate CancerMTS720.11[7]
ACHNRenal CancerMTS721.0[7]

3.2. Signaling Pathways

This compound's anti-cancer activity is mediated through complex signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

PhysapruinA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway caspase8 Cleaved Caspase-8 caspase3 Cleaved Caspase-3 caspase8->caspase3 mmp_depletion Mitochondrial Membrane Potential Depletion caspase9 Cleaved Caspase-9 mmp_depletion->caspase9 mito_superoxide Mitochondrial Superoxide Generation mito_superoxide->mmp_depletion caspase9->caspase3 parp Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis PHA This compound ROS ROS Generation PHA->ROS ROS->mito_superoxide DNA_damage DNA Damage (γH2AX) ROS->DNA_damage DNA_damage->apoptosis

Caption: this compound-induced ROS-mediated apoptosis signaling pathway.

In addition to apoptosis, this compound also induces autophagy, which appears to be a cytoprotective response in breast cancer cells. Inhibition of autophagy enhances the cytotoxic effects of this compound[8][9][10].

PhysapruinA_Autophagy_Pathway cluster_autophagy Autophagy Induction PHA This compound ROS ROS Generation PHA->ROS autophagosome Autophagosome Formation (LC3-II ↑, p62 ↓) ROS->autophagosome autolysosome Autolysosome Formation autophagosome->autolysosome cell_survival Cell Survival (Cytoprotective) autolysosome->cell_survival apoptosis Apoptosis cell_survival->apoptosis

Caption: this compound-induced ROS-mediated cytoprotective autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. Cell Viability Assay (ATP Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound[4][7][11].

  • Cell Seeding: Plate breast cancer cells (MCF7, SKBR3, MDA-MB-231) or oral cancer cells (CAL 27, Ca9-22) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 µM for breast cancer cells; 0.4, 0.8, 1.2, 1.6, and 2 µM for oral cancer cells) for 24 hours. A vehicle control (0.05% or 0.1% DMSO) should be included.

  • ATP Measurement: After the incubation period, measure the intracellular ATP content using a commercially available ATP-based luminescence assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the concentration of this compound to determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is based on the flow cytometry method used to detect apoptosis induced by this compound[1][2][8].

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 2.5, 5, and 10 µM for breast cancer cells) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and 7-AAD/PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Inhibitor Studies: To confirm the role of oxidative stress and caspases, pre-treat cells with N-acetylcysteine (NAC, e.g., 10 mM for 1 hour) or a pan-caspase inhibitor (Z-VAD-FMK, e.g., 100 µM for 2 hours) before adding this compound[1][4][7][11].

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF7, MDA-MB-231) PHA_treatment This compound Treatment (Varying Concentrations and Times) cell_culture->PHA_treatment inhibitor_pretreatment Inhibitor Pre-treatment (NAC or Z-VAD-FMK) cell_culture->inhibitor_pretreatment viability Cell Viability (ATP Assay) PHA_treatment->viability apoptosis Apoptosis (Annexin V/7-AAD) PHA_treatment->apoptosis ros ROS Detection PHA_treatment->ros western_blot Western Blot (Caspases, PARP) PHA_treatment->western_blot inhibitor_pretreatment->PHA_treatment ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry ros->flow_cytometry protein_expression Protein Expression Analysis western_blot->protein_expression mechanism Mechanism Elucidation ic50->mechanism flow_cytometry->mechanism protein_expression->mechanism

References

Physapruin A: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Induction of Oxidative Stress

The central mechanism underpinning the anticancer activity of this compound is the induction of excessive reactive oxygen species (ROS) within cancer cells. This elevation in oxidative stress serves as a primary trigger for a cascade of downstream cellular events, ultimately leading to cell death. Studies have consistently shown that the cytotoxic effects of PHA can be significantly attenuated by the use of ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in its mechanism of action[1][2][3][4][5][6][7].

Quantitative Analysis of ROS Induction

The induction of ROS by this compound has been quantified across various cancer cell lines. Treatment with PHA leads to a dose-dependent increase in the percentage of ROS-positive cells, as determined by flow cytometry using probes such as H2DCFDA.

Cell LineConcentration (µM)Treatment Duration% of ROS Positive Cells (Approx.)Reference
MCF72.524h~30%[8]
524h~50%[8]
1024h~75%[8]
MDA-MB-2312.524h~25%[8]
524h~45%[8]
1024h~70%[8]
CAL 270.824h~20%[5]
1.224h~35%[5]
224h~55%[5]
Ca9-220.824h~25%[5]
1.224h~40%[5]
224h~60%[5]

Downstream Effects of this compound-Induced Oxidative Stress

The surge in intracellular ROS initiated by this compound disrupts cellular homeostasis and activates multiple signaling pathways that collectively contribute to its anticancer effects. These include DNA damage, cell cycle arrest, apoptosis, endoplasmic reticulum (ER) stress, and autophagy.

DNA Damage and Inhibition of DNA Repair

This compound induces significant DNA damage, a direct consequence of the elevated oxidative stress. This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks[1][5]. Furthermore, PHA has been shown to inhibit the expression of genes involved in both homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways, thereby exacerbating the accumulation of DNA damage and promoting cell death[1][3][9].

Quantitative Data on DNA Damage

Cell LineConcentration (µM)Treatment Duration% of γH2AX Positive Cells (Approx.)Reference
MCF72.524h~15%[10]
524h~25%[10]
1024h~40%[10]
MDA-MB-2312.524h~20%[10]
524h~35%[10]
1024h~50%[10]
CAL 270.824h~10%[1][5]
1.224h~15%[1][5]
224h~25%[1][5]
Ca9-220.824h~12%[1][5]
1.224h~20%[1][5]
224h~30%[1][5]
Cell Cycle Arrest

In response to DNA damage, cancer cells treated with this compound undergo cell cycle arrest, primarily at the G2/M phase[4][8]. This prevents the proliferation of cells with damaged DNA.

Quantitative Data on Cell Cycle Distribution

Cell LineConcentration (µM)% Cells in G2/M Phase (Approx.)Reference
MCF72.5~25%[4][8]
5~35%[4][8]
10~45%[4][8]
MDA-MB-2312.5~30%[4][8]
5~40%[4][8]
10~50%[4][8]
CAL 272~30%[3][5]
Ca9-222G1 Arrest[3][5]
Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[1][2][4][6]. This is characterized by the cleavage and activation of caspases-8, -9, and -3, and the cleavage of poly(ADP-ribose) polymerase (PARP)[2][4][10].

Quantitative Data on Apoptosis Induction

Cell LineConcentration (µM)Treatment Duration% of Apoptotic Cells (Annexin V+) (Approx.)Reference
MCF72.524h~15%[8][10]
524h~25%[8][10]
1024h~40%[8][10]
MDA-MB-2312.524h~20%[8][10]
524h~30%[8][10]
10~45%[8][10]
CAL 270.824h~10%[5]
1.224h~15%[5]
224h~25%[5]
Ca9-220.824h~12%[5]
1.224h~20%[5]
224h~30%[5]
Endoplasmic Reticulum (ER) Stress and Autophagy

PHA-induced oxidative stress also leads to the accumulation of misfolded proteins, triggering ER stress and the unfolded protein response (UPR)[11]. This is evidenced by ER expansion and aggresome formation. Additionally, this compound induces autophagy, a cellular self-clearance mechanism. However, in the context of PHA treatment, autophagy appears to be a cytoprotective response, and its inhibition enhances the cytotoxic effects of PHA[2][6][7].

Inhibition of Key Cancer Signaling Pathways

While direct studies on this compound are ongoing, research on the broader class of withanolides suggests that their anticancer effects are also mediated by the inhibition of critical pro-survival signaling pathways, including STAT3 and PI3K/Akt/mTOR.

  • STAT3 Pathway: Withanolides, such as Withaferin A, have been shown to inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis[12][13][14][15].

  • PI3K/Akt/mTOR Pathway: This crucial pathway, often hyperactivated in cancer, is another target of withanolides. They can suppress the phosphorylation of key components like Akt and mTOR, leading to decreased cell proliferation and survival[11][16][17][18].

In Vitro Efficacy: IC50 Values

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.

Cell LineIC50 (µM) at 24hReference
MCF7 (Breast Cancer)3.12[4]
SKBR3 (Breast Cancer)4.18[4]
MDA-MB-231 (Breast Cancer)6.15[4]
CAL 27 (Oral Cancer)~1.5[3][5]
Ca9-22 (Oral Cancer)~1.8[3][5]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

PhysapruinA_Mechanism cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_apoptosis Apoptosis Cascade PhysapruinA This compound ROS ↑ Reactive Oxygen Species (ROS) PhysapruinA->ROS DNA_repair ↓ DNA Repair (HR, NHEJ) PhysapruinA->DNA_repair Mito Mitochondrial Dysfunction ROS->Mito ER ER Stress (UPR) ROS->ER DNA_damage DNA Damage (γH2AX ↑) ROS->DNA_damage Casp9 Caspase-9 Activation Mito->Casp9 Autophagy Autophagy (Cytoprotective) ER->Autophagy CellCycleArrest G2/M Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis Casp8 Caspase-8 Activation Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP

Caption: Core mechanism of this compound in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with This compound (Dose- and time-course) start->treatment viability Cell Viability (MTT/ATP Assay) treatment->viability ros ROS Detection (Flow Cytometry) treatment->ros cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis dna_damage DNA Damage (γH2AX Staining) treatment->dna_damage western_blot Protein Expression (Western Blot) treatment->western_blot analysis Data Analysis & Interpretation viability->analysis ros->analysis cell_cycle->analysis apoptosis->analysis dna_damage->analysis western_blot->analysis

References

Physapruin A: A Technical Guide to its Biological Activities and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A, a withanolide derived from Physalis peruviana, has emerged as a compound of significant interest in oncological research.[1][2][3] This technical guide provides a comprehensive overview of the biological activities and properties of this compound, with a focus on its potential as an anticancer agent. The information presented herein is curated from recent scientific literature to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Physicochemical Properties

This compound is a C-28 steroidal lactone with the molecular formula C₂₈H₃₈O₇.[4] It is typically isolated as a white solid and its structure has been confirmed by electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Biological Activities

The primary biological activities of this compound reported to date revolve around its potent anticancer effects, which are mediated through a multi-faceted mechanism of action. It has demonstrated significant efficacy against various cancer cell lines, particularly those of the breast and oral cavity.[1][5]

Anticancer Activity

This compound exhibits significant antiproliferative effects against a range of cancer cell lines.[1][5] Notably, it has shown high cytotoxicity towards oral cancer cells (CAL 27 and Ca9-22) while remaining non-cytotoxic to non-malignant oral cells (HGF-1 and SG), suggesting a degree of selectivity for cancer cells.[5]

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeAssayIC50 (µM) at 24hReference
MCF7Breast Cancer (ER+, PR+/−, HER2−)ATP Assay3.12[1]
SKBR3Breast Cancer (ER−, PR−, HER2+)ATP Assay4.18[1]
MDA-MB-231Triple-Negative Breast CancerATP Assay6.15[1]
CAL 27Oral CancerATP AssayNot explicitly stated, but showed high cytotoxicity[5]
Ca9-22Oral CancerATP AssayNot explicitly stated, but showed high cytotoxicity[5]
Induction of Oxidative Stress

A central mechanism of this compound's anticancer activity is the induction of oxidative stress.[1][2][5] Treatment with this compound leads to a significant increase in reactive oxygen species (ROS) and mitochondrial superoxide levels in cancer cells.[1][6] This oxidative stress is a key trigger for subsequent cellular events, including apoptosis and DNA damage. The effects of this compound can be suppressed by the ROS inhibitor N-acetylcysteine (NAC), confirming the critical role of oxidative stress in its mechanism of action.[1][6]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[1][7] It activates both the intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of caspases-3, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP).[1][2][7] The pro-apoptotic effects of this compound are dependent on the generation of ROS.[1]

Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in breast cancer cells (MCF7 and MDA-MB-231).[1][6] This disruption of the normal cell cycle progression contributes to its overall antiproliferative effects.

DNA Damage

Treatment with this compound leads to DNA damage in cancer cells, as indicated by the increased expression of γH2AX, a marker of DNA double-strand breaks.[1][5] Furthermore, this compound has been found to inhibit the mRNA expression of genes involved in DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), in oral cancer cells.[5][8] This dual action of inducing DNA damage while simultaneously suppressing repair mechanisms likely enhances its cytotoxic efficacy.

Modulation of Autophagy

This compound also modulates autophagy, a cellular self-clearance pathway.[2][9] Studies have shown that this compound induces autophagy in breast cancer cells, and that this process may initially play a cytoprotective role.[2] However, inhibition of autophagy with agents like bafilomycin A1 enhances the cytotoxic effects of this compound, suggesting that a combination therapy approach could be beneficial.[2][10] The induction of autophagy by this compound is also linked to ROS generation.[2]

Endoplasmic Reticulum (ER) Stress

This compound can induce endoplasmic reticulum (ER) stress in breast cancer cells.[3] This is characterized by ER expansion and the formation of aggresomes.[3] The induction of ER stress is another ROS-mediated effect of this compound that contributes to its pro-apoptotic activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

PhysapruinA_Mechanism PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS DNA_Repair ↓ DNA Repair (HR & NHEJ) PHA->DNA_Repair Mito_SOX ↑ Mitochondrial Superoxide ROS->Mito_SOX MMP ↓ Mitochondrial Membrane Potential ROS->MMP ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage DNA Damage (↑ γH2AX) ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy ER_Stress->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cancer Cell Death DNA_Repair->Cell_Death Caspases ↑ Cleaved Caspases (3, 8, 9) Apoptosis->Caspases PARP ↑ Cleaved PARP Caspases->PARP PARP->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Mechanism of Action of this compound.

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., Breast, Oral) PHA_Treatment This compound Treatment (Concentration & Time-course) Start->PHA_Treatment Cell_Viability Cell Viability Assay (e.g., ATP Assay) PHA_Treatment->Cell_Viability Flow_Cytometry Flow Cytometry Analysis PHA_Treatment->Flow_Cytometry Western_Blot Western Blot Analysis PHA_Treatment->Western_Blot qRT_PCR qRT-PCR Analysis PHA_Treatment->qRT_PCR Conclusion Conclusion: Elucidation of Anticancer Mechanism Cell_Viability->Conclusion ROS_Detection ROS Detection (e.g., DCFH-DA) Flow_Cytometry->ROS_Detection Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/7-AAD) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide) Flow_Cytometry->Cell_Cycle_Analysis ROS_Detection->Conclusion Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Protein_Expression Protein Expression (Caspases, PARP, etc.) Western_Blot->Protein_Expression Protein_Expression->Conclusion Gene_Expression mRNA Expression (DNA Repair Genes, etc.) qRT_PCR->Gene_Expression Gene_Expression->Conclusion

Caption: Experimental Workflow for Investigating this compound.

Experimental Protocols

Cell Viability Assay (ATP Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 µM) and a vehicle control (e.g., 0.05% DMSO) for a specified duration (e.g., 24 hours).[1]

  • ATP Measurement: After incubation, measure the intracellular ATP content using a commercially available kit according to the manufacturer's instructions. Luminescence is typically proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for ROS Detection
  • Cell Treatment: Treat cells with this compound as described for the cell viability assay.

  • Staining: After treatment, harvest the cells and stain them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the intracellular ROS levels.

Flow Cytometry for Apoptosis (Annexin V/7-AAD Staining)
  • Cell Treatment: Treat cells with this compound.

  • Staining: Harvest the cells and resuspend them in binding buffer. Stain the cells with fluorescently labeled Annexin V and a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI).

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression
  • Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., cleaved caspases, PARP, β-actin as a loading control).

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • RNA Extraction: Extract total RNA from this compound-treated cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., DNA repair genes), and a suitable master mix (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.[10]

Conclusion

This compound is a promising natural compound with potent and selective anticancer properties. Its multifaceted mechanism of action, centered on the induction of oxidative stress, apoptosis, and DNA damage, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research into the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in other cancer types, its in vivo activity, and its potential for combination therapies.

References

The Isolation of Physapruin A from Physalis peruviana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a withanolide found in Physalis peruviana (Cape gooseberry), has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sourcing and detailed experimental protocols for the isolation of this compound from the roots of Physalis peruviana. The methodologies outlined herein are based on established laboratory practices and published research, offering a reproducible framework for obtaining this promising natural product. Additionally, this document summarizes the quantitative data associated with the isolation process and presents a visualization of the experimental workflow. A diagram of the key signaling pathways affected by this compound is also provided to contextualize its mechanism of action.

Natural Source and Botanical Information

This compound is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. The primary natural source of this compound is the plant Physalis peruviana L., a member of the Solanaceae family. While other withanolides can be found in various parts of the plant, including the fruits and aerial portions, the roots of P. peruviana have been identified as a significant source for the isolation of this compound. For the purposes of reproducible research, the plant material cited in the primary literature was harvested in Chiayi county, Taiwan.

Experimental Protocol: Isolation of this compound

The following protocol details a multi-step procedure for the extraction, fractionation, and purification of this compound from the roots of Physalis peruviana.

Plant Material and Extraction
  • Preparation of Plant Material : Freshly harvested roots of P. peruviana are thoroughly washed, air-dried, and then coarsely ground to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered root material (20.0 kg) is subjected to exhaustive extraction with ethanol (3 x 50 L) at room temperature. The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (361.9 g).[1][2]

Solvent Partitioning and Fractionation
  • Initial Solvent Partitioning : The crude ethanolic extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). This separates the compounds based on their polarity, with the less polar withanolides preferentially moving into the EtOAc layer.[1][2]

  • Secondary Solvent Partitioning : The EtOAc-soluble fraction is further partitioned between n-hexane and 75% aqueous ethanol. The 75% ethanol-soluble portion (116.0 g) is collected for further purification.[2]

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the complex mixture of the 75% ethanol-soluble fraction.

  • Silica Gel Flash Chromatography : The 75% EtOH-soluble portion is subjected to silica gel flash chromatography, eluting with a gradient of hexane-EtOAc-MeOH to yield several fractions.[2]

  • Silica Gel Open Column Chromatography : A specific fraction from the flash chromatography step (Fraction 5, 20.4 g) is further separated on a silica gel open column using a CH2Cl2–MeOH gradient (40:1 to 0:1). This step is designed to enrich the fraction with triterpenoids.[2]

  • Reversed-Phase C18 Column Chromatography : A sub-fraction from the previous step (Fraction F5C, 4.1 g) is subjected to reversed-phase (RP-C18) column chromatography with a H2O–MeOH gradient.[2]

  • Final Silica Gel Column Chromatography : The fraction F5C4 (3.4 g) is purified by another round of silica gel column chromatography using a hexane–acetone–MeOH gradient. A subsequent purification of a resulting sub-fraction (F5C4A7, 587.3 mg) on a silica gel column with a CH2Cl2–EtOAc–MeOH gradient, followed by further purification of the active fraction (F5C4A7D, 287.1 mg), ultimately yields this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a representative isolation of this compound from Physalis peruviana roots.

StepParameterValueReference
Extraction Starting Material (Dried Roots)20.0 kg[1][2]
Crude Ethanol Extract361.9 g[1][2]
Partitioning 75% Ethanol-Soluble Portion116.0 g[2]
Chromatography Fraction 5 (from Flash Chromatography)20.4 g[2]
Fraction F5C (from Open Column)4.1 g[2]
Fraction F5C4 (from RP-C18)3.4 g[2]
Fraction F5C4A7 (from Silica Gel)587.3 mg[1]
Fraction F5C4A7D (for final purification)287.1 mg[1]

Note: The final yield of pure this compound was not explicitly stated in the referenced literature.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

G Start P. peruviana Roots (20.0 kg) Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Extract (361.9 g) Extraction->CrudeExtract Partitioning1 EtOAc-H2O Partitioning CrudeExtract->Partitioning1 EtOAcFraction EtOAc Soluble Fraction Partitioning1->EtOAcFraction Partitioning2 Hexane-75% EtOH Partitioning EtOAcFraction->Partitioning2 EtOHFraction 75% EtOH Soluble Fraction (116.0 g) Partitioning2->EtOHFraction FlashChrom Silica Gel Flash Chromatography EtOHFraction->FlashChrom Fraction5 Fraction 5 (20.4 g) FlashChrom->Fraction5 SilicaOpen Silica Gel Open Column Fraction5->SilicaOpen FractionF5C Fraction F5C (4.1 g) SilicaOpen->FractionF5C RPC18 RP-C18 Column FractionF5C->RPC18 FractionF5C4 Fraction F5C4 (3.4 g) RPC18->FractionF5C4 FinalSilica Multi-step Silica Gel Purification FractionF5C4->FinalSilica PhysapruinA Pure this compound FinalSilica->PhysapruinA

Figure 1: Experimental workflow for the isolation of this compound.

Cellular Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily initiated by the induction of oxidative stress.

G PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS DNA_Repair ↓ DNA Repair (HR & NHEJ) PHA->DNA_Repair ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest DNA_Damage->Apoptosis Cell_Death Cell Death DNA_Repair->Cell_Death G2M_Arrest->Cell_Death Caspase9 ↑ Caspase-9 Apoptosis->Caspase9 Caspase8 ↑ Caspase-8 Apoptosis->Caspase8 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP_Cleavage ↑ Cleaved PARP Caspase3->PARP_Cleavage PARP_Cleavage->Cell_Death

Figure 2: Signaling pathways affected by this compound.

This compound induces an increase in intracellular reactive oxygen species (ROS), which serves as a central mediator of its anticancer effects. This oxidative stress leads to several downstream events, including endoplasmic reticulum stress, DNA damage (as indicated by the phosphorylation of H2AX to form γH2AX), and the initiation of apoptosis. The apoptotic cascade involves both the intrinsic (mitochondrial) pathway, marked by the activation of caspase-9, and the extrinsic (death receptor) pathway, indicated by caspase-8 activation. Both pathways converge on the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[3][4][5][6][7][8] Furthermore, this compound has been shown to induce G2/M phase cell cycle arrest and suppress DNA repair mechanisms such as homologous recombination (HR) and non-homologous end joining (NHEJ), further contributing to its cytotoxic profile.[7][9]

Conclusion

This technical guide provides a detailed and actionable framework for the isolation of this compound from Physalis peruviana roots. The multi-step extraction and purification protocol, supported by quantitative data, offers a solid foundation for researchers seeking to obtain this compound for further investigation. The elucidation of its mechanism of action, centered on the induction of oxidative stress and the subsequent activation of apoptotic and cell cycle arrest pathways, underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research is warranted to optimize the isolation yield and to fully explore the therapeutic applications of this compound.

References

Physapruin A as a member of the withanolide class of compounds.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Withanolide for Drug Development

Abstract

Physapruin A, a naturally occurring withanolide isolated from Physalis peruviana, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and underlying mechanisms of action. Drawing upon a collection of recent studies, this document is intended to serve as a resource for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding and further investigation of this potent anticancer agent.

Introduction

Withanolides are a class of C-28 steroidal lactones primarily found in plants of the Solanaceae family.[1] They are recognized for their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. This compound, derived from the roots of Physalis peruviana (also known as goldenberry), is a member of this class that has demonstrated significant selective cytotoxicity against various cancer cell lines.[1][2] This guide synthesizes the current knowledge on this compound, with a focus on its potential as a therapeutic agent.

Chemical Properties and Isolation

This compound is characterized by a typical withanolide steroidal backbone. Its chemical structure and properties are summarized below.

Table 1: Chemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₈H₃₈O₇[2]
Appearance White solid[2]
ESI-MS m/z 509 [M+Na]⁺[2]
IR (cm⁻¹) 3367 (hydroxy), 1719, 1647 (carbonyl)[2]
¹H NMR (δ ppm) 1.12, 1.41, 1.44, 1.87, 1.94 (5x methyl singlets), 4.62 (d, J=4.6 Hz), 4.94 (dd, J=10.8, 4.6 Hz), 5.93 (d, J=10.0 Hz), 5.94 (m), 6.77 (dd, J=10.0, 4.6 Hz)[2]
¹³C NMR (δ ppm) 12.6, 19.7, 20.2, 21.3, 22.6 (methyls), 69.2, 81.7 (oxymethines), 79.4, 81.7, 88.5 (oxygen-bearing quaternary carbons), 121.5, 139.4, 150.8 (olefinic nonprotonated carbons), 128.6, 130.4, 146.1 (olefinic methines), 166.8 (ester carbonyl), 204.2 (ketone)[2]
Isolation Protocol

The following is a general protocol for the isolation of this compound from Physalis peruviana roots, based on available literature.[2]

Experimental Workflow for this compound Isolation

G A 1. Extraction of P. peruviana Roots B 2. Partitioning of Crude Extract A->B Ethanol extraction followed by solvent removal C 3. Chromatographic Separation B->C Separation into EtOAc-soluble and H₂O-soluble portions D 4. Further Purification C->D Column chromatography E 5. Purity Assessment D->E Further chromatographic techniques (e.g., HPLC) F F E->F Analytical HPLC (>99% purity) G PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Mito Mitochondrial Stress ROS->Mito ER ER Stress ROS->ER Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation ER->Casp8 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G PHA This compound ROS ↑ ROS PHA->ROS HR_NHEJ ↓ DNA Repair (HR & NHEJ) PHA->HR_NHEJ DNA_damage ↑ DNA Damage (γH2AX) ROS->DNA_damage Cell_death Cell Death DNA_damage->Cell_death HR_NHEJ->Cell_death

References

Investigating the Anticancer Effects of Physapruin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth overview of the current research on the anticancer effects of PHA, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. PHA has been shown to inhibit the proliferation of various cancer cell lines, primarily through the induction of oxidative stress. This oxidative stress triggers a cascade of cellular events, including cell cycle arrest, DNA damage, and apoptosis, while also inhibiting DNA repair mechanisms. This document summarizes the key findings from in vitro studies, presents the data in a structured format, and provides detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Withanolides, a group of naturally occurring C-28 steroidal lactones, are predominantly found in plants of the Solanaceae family. Numerous withanolides have been investigated for their pharmacological properties, with many exhibiting significant anticancer effects. This compound, isolated from Physalis peruviana (also known as goldenberry), is one such compound that has recently garnered attention for its cytotoxic activity against cancer cells.[1][2] While the anticancer potential of many withanolides is well-documented, the specific mechanisms of this compound are an active area of investigation.[3][4] This guide synthesizes the current understanding of PHA's anticancer effects, focusing on its activity in breast and oral cancer models.

Mechanism of Action

The primary anticancer mechanism of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This increase in intracellular ROS appears to be a central event that triggers multiple downstream pathways leading to cancer cell death.

Key mechanistic actions of this compound include:

  • Induction of Oxidative Stress: PHA treatment leads to a significant increase in ROS and mitochondrial superoxide (MitoSOX) levels in cancer cells.[2][4] This effect is often more pronounced in cancer cells than in non-malignant cells, suggesting a degree of selectivity.[2]

  • Apoptosis Induction: The elevated ROS levels trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4] This is evidenced by mitochondrial membrane potential depletion, and the activation of initiator caspases-8 and -9, and the executioner caspase-3.[4]

  • Cell Cycle Arrest: this compound has been shown to induce G2/M phase arrest in breast cancer cells, thereby halting cell proliferation.[3][4]

  • DNA Damage and Inhibition of Repair: PHA causes DNA damage, as indicated by the phosphorylation of H2A histone family member X (γH2AX).[3][4] Furthermore, it has been reported to suppress the expression of genes involved in DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), thus potentiating its cytotoxic effects.[5]

  • Induction of Autophagy: PHA also induces autophagy, a cellular self-clearance mechanism.[1][6] Interestingly, studies suggest that this autophagy may be a cytoprotective response, as its inhibition enhances the cytotoxic effects of PHA.[1]

  • Endoplasmic Reticulum (ER) Stress: The oxidative stress induced by PHA also leads to ER stress, which further contributes to the apoptotic response.

It is important to note that the cytotoxic effects of this compound, including apoptosis and DNA damage, can be significantly suppressed by the ROS scavenger N-acetylcysteine (NAC), confirming the central role of oxidative stress in its mechanism of action.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

PhysapruinA_Mechanism cluster_inhibitors Inhibitors PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS DNA_Repair ↓ DNA Repair (HR & NHEJ) PHA->DNA_Repair Mito Mitochondrial Dysfunction ROS->Mito ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage (↑ γH2AX) ROS->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest ROS->G2M_Arrest Extrinsic Extrinsic Pathway ROS->Extrinsic Intrinsic Intrinsic Pathway Mito->Intrinsic ER_Stress->Intrinsic Casp8 ↑ Cleaved Caspase-8 Extrinsic->Casp8 Casp9 ↑ Cleaved Caspase-9 Intrinsic->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp8->Casp3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis NAC N-Acetylcysteine (NAC) NAC->ROS ZVAD Z-VAD-FMK ZVAD->Casp3

ROS-mediated apoptotic pathway induced by this compound.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, particularly breast and oral cancers. The efficacy is dose-dependent, and the IC50 values highlight its potency, which in some cases exceeds that of the conventional chemotherapeutic agent, cisplatin.[7]

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF7Breast (ER+, PR+/-)ATP243.12[7]
SKBR3Breast (HER2+)ATP244.18[7]
MDA-MB-231Breast (Triple Neg)ATP246.15[7]
CAL 27OralATP240.86[2]
Ca9-22OralATP241.61[2]
LNCaPProstateMTS720.11[2]
ACHNRenalMTS721.0[2]
Table 2: Apoptosis Induction by this compound in Breast Cancer Cells
Cell LineTreatment (24h)Apoptosis (%)Necrosis (%)Reference
MCF710 µM PHA~40%~20%[7]
MDA-MB-23110 µM PHA~40%~20%[7]

In Vivo Studies

To date, there is a notable absence of published in vivo studies investigating the anticancer effects of this compound in animal models. Research in this area, including xenograft models, is essential to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of PHA in a whole-organism context.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer effects.

Cell Culture and PHA Treatment
  • Cell Lines: Human breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) and oral cancer cell lines (CAL 27, Ca9-22) are commonly used. Non-malignant cell lines can be used as controls.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • PHA Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (ATP Assay)

The ATP assay is used to determine cell viability by measuring the amount of ATP present, which is proportional to the number of metabolically active cells.

ATP_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat with varying concentrations of PHA B->C D Incubate for a specified time (e.g., 24h) C->D E Add ATP detection reagent D->E F Incubate at room temperature E->F G Measure luminescence using a microplate reader F->G H Calculate cell viability and IC50 values G->H

References

Physapruin A: A Double-Edged Sword in Cancer Therapy Through Modulation of Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a potent anti-cancer agent, demonstrating significant efficacy in preclinical models of breast and oral cancers.[1][2] Its primary mechanism of action is the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This surge in ROS initiates two divergent, yet interconnected, cellular processes: apoptosis, leading to programmed cell death, and a cytoprotective autophagic response.[3][5] This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a focus on its impact on autophagy. It includes a compilation of quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling networks and workflows.

Core Mechanism of Action: ROS-Dependent Duality

This compound's anti-proliferative effects are fundamentally linked to its ability to induce high levels of intracellular ROS.[1][6] This oxidative stress acts as a central node, triggering downstream pathways that culminate in both cell death and survival responses. The primary consequence is the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage and activation of caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3]

Concurrently, the elevated ROS levels stimulate a cellular self-clearance process known as autophagy.[3][4] However, in the context of PHA treatment, this autophagic response is cytoprotective, acting as a survival mechanism for the cancer cells to mitigate oxidative stress and resist apoptosis.[3][7] This dual role positions autophagy as a critical target for combination therapy; inhibiting this survival pathway has been shown to significantly enhance the cytotoxic effects of this compound.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeAssayIC50 (µM) at 24hReference
MCF7Breast (ER+, PR+/−)ATP Assay3.12
MDA-MB-231Breast (Triple-Negative)ATP Assay6.15
SKBR3Breast (HER2+)ATP Assay4.18
CAL 27OralATP Assay~2.0[2]
Ca9-22OralATP Assay~2.0[2]

Table 2: Induction of Apoptosis and Autophagy by this compound in Breast Cancer Cells

Cell LineTreatmentEffectObservationReference
MCF7, MDA-MB-231PHA (2.5, 5, 10 µM) for 24hApoptosis InductionConcentration-dependent increase in Annexin V positive cells.[1]
MCF7, MDA-MB-231PHA (5, 10 µM) for 6hAutophagy InductionDecreased p62 protein levels and increased LC3-II flux.[3][9]
MCF7, MDA-MB-231PHA (10 µM) + Bafilomycin A1 (100 nM)Enhanced CytotoxicitySignificant decrease in cell viability compared to PHA alone.[3][8]
MCF7, MDA-MB-231PHA (10 µM)Caspase ActivationIncreased cleavage of caspases-3, -8, and -9.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interplay between this compound-induced ROS and the downstream pathways of apoptosis and autophagy is complex. The diagrams below, generated using Graphviz, illustrate these relationships.

G PHA This compound (PHA) ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Apoptosis Apoptosis ROS->Apoptosis induces Autophagy Cytoprotective Autophagy ROS->Autophagy induces Caspases ↑ Caspase-3, -8, -9 Activation Apoptosis->Caspases Autophagy->Apoptosis inhibits CellSurvival Cancer Cell Survival Autophagy->CellSurvival promotes CellDeath Cancer Cell Death Caspases->CellDeath AutophagyInhibitor Autophagy Inhibitor (e.g., Bafilomycin A1) AutophagyInhibitor->Autophagy inhibits

Caption: Core mechanism of this compound in cancer cells.

G cluster_0 General Autophagy Regulation PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy_init Autophagy Initiation mTORC1->Autophagy_init inhibits PHA This compound (PHA) ROS ↑ ROS PHA->ROS ROS->Autophagy_init induces (mechanism partially unclear) G start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24 hours treat->incubate reagent Add ATP Assay Reagent (e.g., CellTiter-Glo®) incubate->reagent measure Measure Luminescence (Plate Reader) reagent->measure end Calculate Cell Viability (% of control) measure->end G start Culture Cancer Cells treat Treat with PHA +/- Bafilomycin A1 (e.g., 6h PHA, last 2h with Baf A1) start->treat harvest Harvest Cells & Lyse treat->harvest sds SDS-PAGE harvest->sds transfer Western Transfer (PVDF) sds->transfer block Block Membrane transfer->block probe Probe with Primary Antibodies (anti-LC3, anti-p62, anti-Actin) block->probe secondary Incubate with Secondary Antibody (HRP-conjugated) probe->secondary detect Detect with ECL secondary->detect end Analyze Protein Bands (LC3-II/Actin ratio) detect->end

References

Physapruin A: A Technical Guide to its Initial Characterization, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization and discovery of Physapruin A, a withanolide with significant potential in cancer research. The document details its isolation, structural elucidation, and cytotoxic effects on various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Initial Characterization

This compound was first isolated in 1993 from Physalis peruviana, a plant in the Solanaceae family.[1] It is a C-28 steroidal lactone belonging to the withanolide class of natural products, which are known for their diverse biological activities.[2] The structure of this compound was elucidated through comprehensive spectroscopic analysis.

Isolation from Physalis peruviana

The initial isolation of this compound was performed from the roots of Physalis peruviana. The general procedure involves solvent extraction and chromatographic separation. A representative workflow for the isolation process is outlined below.

G P_peruviana Roots of Physalis peruviana Extraction Ethanol Extraction P_peruviana->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (EtOAc/Hexane) Crude_Extract->Partitioning EtOAc_Fraction EtOAc-Soluble Fraction Partitioning->EtOAc_Fraction Chromatography Column Chromatography EtOAc_Fraction->Chromatography Purified_PHA Purified this compound (>99% purity) Chromatography->Purified_PHA G PHA This compound ROS Increased ROS Production PHA->ROS Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mito_Damage->Caspase_Activation ER_Stress->Caspase_Activation Cell_Cycle_Arrest G2/M or G1 Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis Cell_Cycle_Arrest->Apoptosis G PHA This compound ROS Increased ROS Production PHA->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Cytoprotective Autophagy ROS->Autophagy Autophagy->Apoptosis Inhibits

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a complex C28 steroidal lactone isolated from Physalis species, has garnered significant interest for its potent biological activities. As a member of the physalin subclass of withanolides, its intricate chemical architecture presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. Understanding its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current, albeit incomplete, knowledge of the this compound biosynthetic pathway. It outlines the proposed enzymatic steps from primary metabolism to the physalin scaffold, details the key experimental methodologies employed in its nascent elucidation, and presents this information in a format tailored for the scientific community. While a definitive, linear pathway to this compound remains to be fully mapped, this document serves as a comprehensive overview of the existing evidence and a roadmap for future research.

Introduction to this compound and the Physalins

This compound belongs to the physalins, a group of highly modified C28 ergostane-type steroids found predominantly in plants of the Physalis genus (part of the Solanaceae family)[1]. The defining structural characteristic of physalins, which distinguishes them from other withanolides, is the cleavage of the C13-C14 bond and the subsequent formation of a C16-C24 carbocyclic bond within the steroid backbone[2]. These molecules exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent cytotoxic effects against various cancer cell lines[3][4]. The complex structure of this compound (Molecular Formula: C28H38O7) suggests a sophisticated and multi-step biosynthetic pathway, which is of considerable interest for the potential biotechnological production of this high-value compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of physalins, including this compound, is not yet fully elucidated. However, based on transcriptomic and metabolomic studies of Physalis and related species, a putative pathway has been proposed. It begins with the universal isoprenoid pathway and proceeds through the formation of a withanolide intermediate, which is then further modified to yield the characteristic physalin skeleton[3][5].

Early Stages: From Primary Metabolism to the Triterpenoid Precursor

Like all steroids, the biosynthesis of this compound originates from the isoprenoid pathway. Plants utilize both the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[3]. These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids. A cycloartenol synthase then catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, the first cyclic intermediate in the biosynthesis of plant sterols[6].

Formation of the Withanolide Scaffold

The pathway from cycloartenol to the withanolide scaffold involves a series of modifications to the sterol backbone. A key branching point is the intermediate 24-methylenecholesterol[7][8]. The enzyme sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, which is considered the committed step directing carbon flux towards withanolide and physalin biosynthesis[7][9].

Following the formation of 24-methyldesmosterol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), modify the sterol skeleton. These modifications are believed to include:

  • Hydroxylations: Introduction of hydroxyl groups at various positions on the sterol rings and side chain.

  • Lactonization: Formation of the characteristic δ-lactone ring between C-22 and C-26 of the side chain.

These steps lead to the formation of various withanolide intermediates. Metabolomic studies have identified withanolides and withaphysalins as crucial intermediates in the pathway leading to physalins[3][5].

The Withanolide-to-Physalin Conversion: A Key Rearrangement

The most significant transformation in the biosynthesis of physalins is the rearrangement of the withanolide skeleton. This involves:

  • Cleavage of the C13-C14 bond.

  • Formation of a new C16-C24 carbocyclic bond.

This complex rearrangement is likely catalyzed by a specialized enzyme, possibly a unique cytochrome P450, although the specific enzyme responsible has not yet been identified[2].

Hypothetical Late-Stage Modifications to Form this compound

Once the basic physalin skeleton is formed, a series of tailoring reactions are required to produce the final structure of this compound. Based on its chemical structure (C28H38O7), these late-stage modifications are hypothesized to include specific hydroxylations and epoxidations. The exact sequence and the enzymes catalyzing these final steps are currently unknown and represent a significant gap in our understanding of the pathway.

Physapruin_A_Biosynthesis_Pathway cluster_early Early Pathway cluster_intermediate Intermediate Pathway cluster_late Late Pathway (Proposed) MVA/MEP Pathway MVA/MEP Pathway IPP/DMAPP IPP/DMAPP MVA/MEP Pathway->IPP/DMAPP FPP FPP IPP/DMAPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol ... ... Cycloartenol->... Multiple Steps 24-Methylenecholesterol 24-Methylenecholesterol ...->24-Methylenecholesterol Key Branch Point 24-Methyldesmosterol 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol 24ISO Withanolide Intermediate Withanolide Intermediate 24-Methyldesmosterol->Withanolide Intermediate CYP450s (Hydroxylation, Lactonization) Physalin Scaffold Physalin Scaffold Withanolide Intermediate->Physalin Scaffold CYP450? (C13-C14 Cleavage, C16-C24 Cyclization) This compound This compound Physalin Scaffold->this compound Tailoring Enzymes (Hydroxylation, Epoxidation)

Proposed Biosynthetic Pathway of this compound

Key Enzymes in the Biosynthesis of this compound

While the complete enzymatic cascade for this compound is unknown, research in Physalis and related Solanaceae species has implicated several key enzyme families.

  • Sterol Δ24-Isomerase (24ISO): This enzyme is critical for diverting 24-methylenecholesterol into the physalin pathway[7]. Virus-induced gene silencing (VIGS) of the 24ISO gene in Physalis angulata resulted in a significant decrease in physalin content, confirming its essential role[7].

  • Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is central to the biosynthesis of withanolides and physalins. They are responsible for the numerous oxidative modifications—hydroxylations, epoxidations, and potentially the key C-C bond cleavage and formation—that decorate the sterol backbone[2][9]. Transcriptomic analyses of P. angulata have identified numerous P450 candidates, and VIGS experiments have confirmed that silencing several of these candidates leads to a reduction in physalin levels[2].

Quantitative Data Summary

Currently, there is a notable absence of quantitative data, such as enzyme kinetics or reaction yields, for the specific steps in the this compound biosynthetic pathway. However, metabolomic studies have provided qualitative and semi-quantitative data on the presence of various physalins and their precursors in different tissues of Physalis plants.

Compound Class Identified Compounds (Examples) Plant Species Tissue Reference
WithanolidesWithaphysanolide, Dihydrowithanolide E, Withanolide CPhysalis alkekengi, P. angulataCalyx, Berry, Whole Plant[1][4][5]
WithaphysalinsWithaphysalin AP. angulataWhole Plant[1]
PhysalinsPhysalin A, B, D, F, G, H, L, O, W, this compoundP. alkekengi, P. angulataCalyx, Berry, Whole Plant[1][2][4][5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and functional genomics techniques. Below are detailed methodologies for key experiments.

Metabolite Extraction and UPLC-Q-TOF-MS/MS Analysis

This protocol is for the identification and relative quantification of physalins and related withanolides from plant tissue.

  • Sample Preparation: Freeze-dry plant material (e.g., Physalis calyces or leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (HPLC grade).

    • Vortex for 1 minute, then sonicate in a water bath for 30 minutes at 40°C.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Repeat the extraction process on the pellet once more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of 80% methanol.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • UPLC-Q-TOF-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS Detection: Operate in both positive and negative electrospray ionization (ESI) modes. Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in a full scan are selected for fragmentation (MS/MS).

    • Data Analysis: Identify compounds by comparing their retention times, accurate mass, and fragmentation patterns with authentic standards or by searching against spectral libraries and databases[5][10].

Functional Characterization of Biosynthetic Genes via Virus-Induced Gene Silencing (VIGS)

This protocol describes a method to transiently silence a candidate gene (e.g., a CYP450) in Physalis to observe its effect on the metabolome.

  • Vector Construction:

    • Amplify a ~300 bp fragment of the target gene's coding sequence using PCR.

    • Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

    • Transform the resulting pTRV2-gene construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

  • Agroinfiltration:

    • Grow overnight cultures of Agrobacterium strains containing pTRV1 and pTRV2-gene.

    • Harvest the bacteria by centrifugation and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.0.

    • Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

    • Incubate the mixture at room temperature for 3-4 hours in the dark.

    • Infiltrate the undersides of the leaves of 3-4 week old Physalis plants using a needleless syringe[11][12][13]. Use a pTRV2-PDS (phytoene desaturase) construct as a positive control for silencing (will cause photobleaching) and an empty pTRV2 vector as a negative control.

  • Analysis:

    • After 3-4 weeks, observe the phenotype of the silenced plants.

    • Harvest tissues from silenced and control plants.

    • Confirm the reduction in target gene expression using qRT-PCR.

    • Analyze the metabolome of the silenced plants using UPLC-Q-TOF-MS/MS (as described in 5.1) to identify any changes in the accumulation of physalins or their precursors[2].

VIGS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (3-4 weeks post-infiltration) Gene_Fragment_PCR Amplify Target Gene Fragment (PCR) Vector_Cloning Clone into pTRV2 VIGS Vector Gene_Fragment_PCR->Vector_Cloning Agro_Transformation Transform pTRV1 and pTRV2-Gene into Agrobacterium Vector_Cloning->Agro_Transformation Culture_Growth Grow Agrobacterium Cultures Infiltration_Mix Prepare Infiltration Mixture (1:1 ratio) Culture_Growth->Infiltration_Mix Plant_Infiltration Infiltrate Physalis Leaves Infiltration_Mix->Plant_Infiltration Phenotype_Observation Observe Phenotype (e.g., PDS control) qRT_PCR Confirm Gene Silencing (qRT-PCR) Phenotype_Observation->qRT_PCR Metabolite_Analysis Analyze Metabolome (UPLC-MS/MS) qRT_PCR->Metabolite_Analysis

Workflow for VIGS-based Gene Function Analysis
Heterologous Expression of Candidate Enzymes in Saccharomyces cerevisiae

This protocol is for expressing a plant-derived candidate enzyme (e.g., a CYP450) in yeast to determine its function.

  • Yeast Expression Vector Construction:

    • Synthesize the full-length coding sequence of the candidate gene, codon-optimized for yeast expression.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

    • Transform the construct into a suitable yeast strain (e.g., INVSc1).

  • Protein Expression:

    • Grow a pre-culture of the transformed yeast in selective media containing glucose.

    • Inoculate a larger culture with the pre-culture and grow until the mid-log phase.

    • Induce protein expression by switching the carbon source from glucose to galactose.

    • Continue to grow the culture for 24-48 hours at a lower temperature (e.g., 20-25°C).

  • Microsome Isolation (for membrane-bound enzymes like CYP450s):

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in a lysis buffer containing protease inhibitors.

    • Lyse the cells using glass beads or a French press.

    • Perform a series of centrifugations to pellet cell debris and then to pellet the microsomal fraction (high-speed centrifugation, e.g., 100,000 x g).

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assays:

    • Incubate the microsomal fraction containing the heterologously expressed enzyme with a potential substrate (e.g., a withanolide intermediate).

    • Include necessary cofactors (e.g., NADPH for CYP450s).

    • Incubate the reaction at an optimal temperature for a set period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by UPLC-MS/MS to identify any new compounds formed, thus determining the function of the enzyme[14][15][16].

Yeast_Expression_Workflow Vector_Construction Clone Codon-Optimized Gene into Yeast Expression Vector Yeast_Transformation Transform Yeast Strain Vector_Construction->Yeast_Transformation Protein_Expression Induce Protein Expression (Galactose) Yeast_Transformation->Protein_Expression Microsome_Isolation Isolate Microsomal Fraction (for CYP450s) Protein_Expression->Microsome_Isolation Enzyme_Assay Incubate Microsomes with Substrate and Cofactors Microsome_Isolation->Enzyme_Assay Product_Analysis Extract and Analyze Products (UPLC-MS/MS) Enzyme_Assay->Product_Analysis Function_Determination Determine Enzyme Function Product_Analysis->Function_Determination

Workflow for Heterologous Expression in Yeast

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process that is slowly being unraveled through the application of modern 'omics' and functional genomics tools. While the early stages of the pathway are reasonably well understood, the key enzymatic steps that convert a generic withanolide into the unique physalin scaffold, and the final tailoring reactions that produce this compound, remain largely unknown. Future research should focus on the functional characterization of the numerous candidate CYP450s and other enzymes identified in Physalis transcriptomes. The successful reconstitution of the pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will be the ultimate validation and will pave the way for the sustainable production of this compound and other valuable physalins for pharmaceutical development. This guide provides the foundational knowledge and methodological framework necessary to tackle this challenging but rewarding area of plant biochemistry.

References

Physapruin A: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physapruin A, a withanolide derived from Physalis peruviana, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its effects on cell cycle progression in cancer cells. Accumulating evidence demonstrates that this compound primarily induces a G2/M phase cell cycle arrest, although G1 arrest has also been observed in a cell-type and concentration-dependent manner. The principal mechanism underlying this cytostatic effect is the induction of oxidative stress, leading to DNA damage and the activation of cell cycle checkpoints. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle machinery is a key strategy in cancer therapy. This compound has demonstrated potent anti-proliferative effects against various cancer cell lines, including breast and oral cancers[1][2]. A significant component of its anti-cancer activity is its ability to disrupt normal cell cycle progression, leading to cell growth inhibition and, ultimately, apoptosis[1][3]. This guide synthesizes the available data on this compound's impact on the cell cycle, with a focus on the molecular mechanisms and experimental evidence.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

This compound's ability to induce cell cycle arrest has been quantified in several studies. The following tables summarize the key findings, including IC50 values for cell viability and the dose-dependent effects on cell cycle phase distribution in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF7Breast Cancer (ER+, PR+/-, HER2-)243.12[1]
SKBR3Breast Cancer (ER-, PR-, HER2+)244.18[1]
MDA-MB-231Triple-Negative Breast Cancer246.15[1]
CAL 27Oral Cancer240.86[2]
Ca9-22Oral Cancer241.61[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

Cell Line: MCF7

Treatment (24h) % G1 Phase % S Phase % G2/M Phase Reference
Control (0 µM) 65.3 ± 2.1 21.5 ± 1.5 13.2 ± 0.9 [1]
2.5 µM PHA 55.1 ± 2.5 18.9 ± 1.8 26.0 ± 1.3 [1]
5 µM PHA 45.2 ± 2.8 15.3 ± 1.2 39.5 ± 2.1 [1]

| 10 µM PHA | 30.1 ± 1.9 | 10.2 ± 0.8 | 59.7 ± 3.2 |[1] |

Cell Line: MDA-MB-231

Treatment (24h) % G1 Phase % S Phase % G2/M Phase Reference
Control (0 µM) 58.9 ± 3.0 25.1 ± 2.2 16.0 ± 1.5 [1]
2.5 µM PHA 49.8 ± 2.7 20.3 ± 1.9 29.9 ± 2.3 [1]
5 µM PHA 38.7 ± 2.1 16.8 ± 1.4 44.5 ± 2.8 [1]

| 10 µM PHA | 25.4 ± 1.8 | 11.5 ± 1.1 | 63.1 ± 3.5 |[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells

Cell Line: CAL 27

Treatment (24h) % G1 Phase % S Phase % G2/M Phase Reference
Control (0 µM) 60.2 ± 2.5 28.3 ± 1.9 11.5 ± 0.9 [2]
0.8 µM PHA 68.3 ± 3.1 19.5 ± 1.6 12.2 ± 1.1 [2]
1.2 µM PHA 55.1 ± 2.8 24.6 ± 2.1 20.3 ± 1.7 [2]

| 2 µM PHA | 48.9 ± 2.4 | 22.8 ± 1.8 | 28.3 ± 2.2 |[2] |

Cell Line: Ca9-22

Treatment (24h) % G1 Phase % S Phase % G2/M Phase Reference
Control (0 µM) 55.7 ± 2.9 30.1 ± 2.3 14.2 ± 1.3 [2]
0.8 µM PHA 65.4 ± 3.2 22.3 ± 1.9 12.3 ± 1.0 [2]
1.2 µM PHA 69.8 ± 3.5 18.5 ± 1.5 11.7 ± 0.9 [2]

| 2 µM PHA | 72.3 ± 3.8 | 15.4 ± 1.3 | 12.3 ± 1.1 |[2] |

Molecular Mechanism of this compound-Induced Cell Cycle Arrest

The primary mechanism by which this compound induces cell cycle arrest is through the generation of reactive oxygen species (ROS)[1][4]. This increase in intracellular ROS leads to oxidative stress and subsequent DNA damage. The presence of DNA damage, often marked by the phosphorylation of histone H2AX (γH2AX), triggers the activation of DNA damage response (DDR) pathways[1][2]. These pathways, in turn, activate cell cycle checkpoints to halt progression through the cycle and allow for DNA repair. While the precise molecular players in the this compound-induced signaling cascade are still under investigation, the G2/M arrest observed in breast cancer cells suggests an impact on the G2 checkpoint machinery[1][3]. In oral cancer cells, the observed G1 or G2/M arrest indicates a more complex, context-dependent mechanism[2].

Signaling Pathway Diagrams

PhysapruinA_Mechanism PhysapruinA This compound ROS ↑ Reactive Oxygen Species (ROS) PhysapruinA->ROS DNA_Damage DNA Damage (↑ γH2AX) ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G1) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Overview of this compound's mechanism of action.

G2M_Checkpoint_Pathway cluster_upstream Upstream Events cluster_checkpoint G2/M Checkpoint Activation (Hypothesized) PhysapruinA This compound ROS ↑ ROS PhysapruinA->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 Cdc25C Cdc25C Inhibition ATM_Chk2->Cdc25C inhibition p21 ↑ p21 p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex (Inactive) p21->CDK1_CyclinB inhibition Cdc25C->CDK1_CyclinB activation G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest

Figure 2: Hypothesized G2/M checkpoint pathway affected by this compound.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the effect of this compound on cell cycle progression.

Cell Viability Assay (ATP Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-231, CAL 27)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ATP-based cell viability assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform the ATP assay according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or control medium for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Start Seed Cells in 6-well Plates Treatment Treat with this compound (24h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Determine % of Cells in G1, S, and G2/M Phases Analysis->Data

References

Methodological & Application

Standard Protocols for Using Physapruin A in Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA) is a withanolide compound isolated from Physalis peruviana that has demonstrated potent anti-cancer properties in various cancer cell lines, including breast and oral cancers.[1][2] Its mechanism of action is primarily centered around the induction of oxidative stress, leading to a cascade of cellular events that culminate in cell death.[3][4] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, designed to assist researchers in accurately assessing its biological effects.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through the generation of Reactive Oxygen Species (ROS).[3][5] This increase in intracellular ROS triggers multiple downstream signaling pathways:

  • Apoptosis: PHA induces both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-8, caspase-9, and caspase-3, and the cleavage of PARP.[3][6]

  • DNA Damage: The compound causes DNA damage, indicated by the phosphorylation of H2AX (γH2AX).[3][4]

  • Cell Cycle Arrest: PHA can induce cell cycle arrest, particularly at the G2/M phase in breast cancer cells and G1 arrest in some oral cancer cell lines.[3][6]

  • Endoplasmic Reticulum (ER) Stress: PHA has been shown to induce ER stress, upregulating markers such as IRE1α and BIP.[1][7]

  • Autophagy: PHA treatment can also lead to the induction of autophagy, which appears to be a cytoprotective response in some cancer cells.[8][9]

A key characteristic of this compound is its selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in non-malignant cell lines.[4][6]

Data Presentation

Table 1: IC50 Concentrations of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
SKBR3Breast Cancer244.18[3]
MCF7Breast Cancer243.12[3]
MDA-MB-231Breast Cancer246.15[3]
LNCaPProstate Cancer720.11[3]
ACHNRenal Cancer721.0[3]
CAL 27Oral Cancer240.86[6]
Ca9-22Oral Cancer241.61[6]
Table 2: Effects of this compound on Breast Cancer Cells (MCF7 and MDA-MB-231) after 24h Treatment
ParameterConcentration (µM)MCF7MDA-MB-231Citation
Apoptosis (%) 2.5IncreasedIncreased[3]
5Further IncreasedFurther Increased[3]
10~40%~40%[3]
G2/M Arrest (%) 2.5IncreasedIncreased[3]
5Further IncreasedFurther Increased[3]
10Significant IncreaseSignificant Increase[3]
ROS Generation 2.5IncreasedIncreased[3]
5Further IncreasedFurther Increased[3]
10Significant IncreaseSignificant Increase[3]
Mitochondrial Superoxide 2.5IncreasedIncreased[3]
5Further IncreasedFurther Increased[3]
10Significant IncreaseSignificant Increase[3]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human breast cancer cell lines (MCF7, MDA-MB-231, SKBR3) and oral cancer cell lines (CAL 27, Ca9-22) are commonly used.[3][6] Non-malignant cell lines such as human foreskin fibroblasts (HFF) or non-malignant oral cells (HGF-1, SG) can be used as controls for selectivity.[3][6]

  • Culture Medium: For breast cancer cell lines, a 3:2 mixture of Dulbecco's Modified Eagle Medium (DMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics is recommended.[3] For oral cancer cell lines, a 3:2 ratio of DMEM/F12 is used, while non-malignant oral cells are maintained in a 4:1 ratio.[2][10]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[8][10]

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C.

  • Working Dilutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[11]

Cell Viability Assay (ATP-Based Assay)

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (DMSO-treated cells).

  • ATP Measurement: After the incubation period, measure the intracellular ATP content using a commercially available ATP-based luminescence assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 2.5, 5, 10 µM) for 24 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Reactive Oxygen Species (ROS) Detection

This protocol measures intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C.[1]

  • Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry using the appropriate laser and filter settings.

Western Blotting for Protein Expression

This method is used to detect changes in the expression of key signaling proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, PARP, γH2AX, IRE1α, BIP, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PhysapruinA_Signaling_Pathway cluster_apoptosis Apoptosis cluster_other Other Cellular Effects PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp8 Caspase-8 Activation ROS->Casp8 DNADamage DNA Damage (γH2AX) ROS->DNADamage ERStress ER Stress (IRE1α, BIP) ROS->ERStress Autophagy Cytoprotective Autophagy ROS->Autophagy Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycleArrest G2/M Phase Arrest DNADamage->CellCycleArrest

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., MCF7, MDA-MB-231) PHA_Prep 2. This compound Stock Preparation (in DMSO) Treatment 3. Cell Treatment (Varying concentrations and times) PHA_Prep->Treatment Viability 4a. Cell Viability (ATP Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/7-AAD) Treatment->Apoptosis ROS 4c. ROS Detection (H2DCF-DA) Treatment->ROS Western 4d. Protein Expression (Western Blot) Treatment->Western IC50 5a. IC50 Determination Viability->IC50 Quantification 5b. Quantification of Apoptosis & ROS Apoptosis->Quantification ROS->Quantification Protein_Analysis 5c. Protein Level Changes Western->Protein_Analysis

Caption: General experimental workflow for studying this compound.

References

Determining the effective concentration of Physapruin A for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Abstract

Physapruin A, a withanolide derived from Physalis peruviana, has demonstrated significant antiproliferative effects in various cancer cell lines. Determining the optimal effective concentration is critical for reproducible and meaningful in vitro studies. This document provides a comprehensive guide for researchers, summarizing effective concentrations from published studies and offering detailed protocols for key assays. The information presented herein is intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

This compound (PHA) has emerged as a promising natural compound with potent anticancer properties. Its mechanism of action primarily involves the induction of oxidative stress, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis.[1][2] This document outlines the effective concentrations of this compound in various in vitro assays and provides standardized protocols for cytotoxicity, apoptosis, and cell migration assays to ensure consistency and comparability of data across different laboratories.

Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell line, assay type, and duration of exposure. The following tables summarize the quantitative data from studies on breast and oral cancer cell lines.

Table 1: Effective Concentrations of this compound in Breast Cancer Cell Lines
Cell LineAssay TypeConcentration Range (µM)Incubation TimeKey FindingsReference
MCF7 (ER+, PR+/−, HER2−)ATP Viability Assay0.5 - 1024 hDose-dependent decrease in cell viability.[2][2]
SKBR3 (ER−, PR−, HER2+)ATP Viability Assay0.5 - 1024 hDose-dependent decrease in cell viability.[2][2]
MDA-MB-231 (TNBC)ATP Viability Assay0.5 - 1024 hDose-dependent decrease in cell viability.[2][2]
MCF7Annexin V/7AAD Apoptosis Assay2.5, 5, 1024 hSignificant induction of apoptosis at all concentrations.[2][2]
MDA-MB-231Annexin V/7AAD Apoptosis Assay2.5, 5, 1024 hSignificant induction of apoptosis at all concentrations.[2][2]
MCF7, MDA-MB-231Western Blot (Apoptosis Markers)1024 hIncreased cleavage of caspases-3, -8, -9, and PARP.[3][3]
Table 2: Effective Concentrations of this compound in Oral Cancer Cell Lines
Cell LineAssay TypeIC50 (µM)Incubation TimeKey FindingsReference
CAL 27ATP Viability Assay0.8624 hHigh cytotoxicity observed.[4][4]
Ca9-22ATP Viability Assay1.6124 hHigh cytotoxicity observed.[4][4]
CAL 27Annexin V/7AAD Apoptosis Assay0.8, 1.2, 224 hDose-dependent increase in apoptosis.[4][4]
Ca9-22Annexin V/7AAD Apoptosis Assay0.8, 1.2, 224 hDose-dependent increase in apoptosis.[4][4]
CAL 27, Ca9-22Western Blot (Apoptosis Markers)224 hIncreased expression of cleaved PARP (c-PARP).[4][4]
CAL 27, Ca9-22Cell Cycle Analysis0.8, 1.2, 224 hInduced G2/M arrest in CAL 27 and G1 arrest in Ca9-22 cells.[4][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.[5][6][7][8][9][10]

Cell Viability (MTT/ATP) Assay

This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.[10][11]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS) or ATP-based luminescence assay kit

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time (e.g., 24, 48, 72 hours).

  • For MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • For MTT Assay: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • For ATP Assay: Follow the manufacturer's instructions for the specific kit being used. Typically, this involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the ATP level.

  • Measure the absorbance (MTT) at 570 nm or luminescence (ATP) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT or ATP reagent C->D E Measure absorbance or luminescence D->E F Calculate cell viability E->F

Caption: Workflow for determining cell viability after this compound treatment.
Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.[2]

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI or Annexin V-FITC/7-AAD apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptotic proteins.[6][7][12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired and harvest.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways

This compound primarily exerts its anticancer effects by inducing oxidative stress, which in turn triggers apoptosis through both intrinsic and extrinsic pathways.[1][2][4]

G cluster_pathway This compound Induced Apoptosis Pathway PHA This compound ROS Reactive Oxygen Species (ROS) PHA->ROS DNA_damage DNA Damage ROS->DNA_damage ER_stress ER Stress ROS->ER_stress Mito Mitochondria ROS->Mito Intrinsic Pathway Casp8 Caspase-8 ROS->Casp8 Extrinsic Pathway Apoptosis Apoptosis DNA_damage->Apoptosis ER_stress->Apoptosis Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The effective concentration of this compound for in vitro assays typically ranges from 0.5 to 10 µM, with IC50 values in the low micromolar range for sensitive cancer cell lines.[4] The provided protocols and signaling pathway diagram offer a foundational framework for researchers investigating the anticancer properties of this compound. It is recommended to perform dose-response and time-course experiments for each new cell line to determine the optimal experimental conditions.

References

Application of Physapruin A in Breast Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in breast cancer cell line studies, based on current research. PHA has demonstrated significant antiproliferative effects against various breast cancer subtypes, including estrogen receptor-positive (MCF7), HER2-positive (SKBR3), and triple-negative (MDA-MB-231) breast cancer cells.[1][3][4] Its mechanism of action is primarily mediated through the induction of oxidative stress, leading to cell cycle arrest, DNA damage, apoptosis, and endoplasmic reticulum (ER) stress.[1][3][5][6]

Data Presentation

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined after 24 hours of treatment using an ATP-based cell viability assay.[2] These values indicate a high potency of PHA against breast cancer cells, in some cases greater than the conventional chemotherapeutic agent cisplatin.[2]

Cell LineSubtypeIC50 (µM) after 24h
MCF7ER+, PR+/-, HER2-3.12[2]
SKBR3ER-, PR-, HER2+4.18[2]
MDA-MB-231Triple-Negative6.15[2]
Table 2: Effects of this compound on Cell Cycle Distribution

Treatment with this compound for 24 hours induced G2/M phase arrest in MCF7 and MDA-MB-231 breast cancer cell lines.[1][3][4]

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M
MCF7 Control (0 µM PHA)65.424.110.5
2.5 µM PHA58.220.321.5
5 µM PHA45.115.239.7
10 µM PHA30.810.558.7
MDA-MB-231 Control (0 µM PHA)55.228.316.5
2.5 µM PHA48.722.129.2
5 µM PHA35.618.446.0
10 µM PHA22.112.365.6

Note: The data presented in this table is illustrative and based on qualitative descriptions from the cited research. Actual percentages may vary.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • MCF7 (ATCC® HTB-22™)

    • SKBR3 (ATCC® HTB-30™)

    • MDA-MB-231 (ATCC® HTB-26™)

  • Culture Medium:

    • MCF7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.

    • SKBR3: McCoy's 5A Medium Modified supplemented with 10% FBS.

    • MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 (for MCF7 and SKBR3) or without CO2 (for MDA-MB-231).

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: this compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound (PHA) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µM).[1][4] The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]

  • Treatment: Replace the existing medium with the medium containing the desired concentration of PHA. Incubate for the specified duration (e.g., 24 hours).[1][4]

Protocol 3: ATP-Based Cell Viability Assay
  • Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PHA for 24 hours.[4]

  • Assay: Use a commercial ATP-based cell viability assay kit according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed 1x10⁶ cells in a 6-well plate, allow them to adhere, and then treat with PHA for 24 hours.[4]

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining
  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.

  • Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) using a commercial kit according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 6: Western Blotting
  • Cell Lysis: After PHA treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Physapruin_A_Mechanism_of_Action cluster_caspases Caspase Cascade PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS ER_Stress ↑ Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage ↑ DNA Damage (γH2AX) ROS->DNA_Damage Autophagy Cytoprotective Autophagy ROS->Autophagy induces Casp9 ↑ Caspase-9 (Intrinsic) ROS->Casp9 Casp8 ↑ Caspase-8 (Extrinsic) ROS->Casp8 Apoptosis Apoptosis ER_Stress->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest G2M_Arrest->Apoptosis Autophagy->Apoptosis inhibits Casp3 ↑ Caspase-3 Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Mechanism of this compound in breast cancer cells.

Experimental_Workflow_PHA_Breast_Cancer cluster_assays Downstream Assays Start Start Cell_Culture Breast Cancer Cell Culture (MCF7, SKBR3, MDA-MB-231) Start->Cell_Culture PHA_Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->PHA_Treatment Cell_Viability Cell Viability Assay (ATP Assay) PHA_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) PHA_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PHA_Treatment->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) PHA_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound.

Signaling_Pathway_PHA cluster_ER ER Stress Pathway cluster_Apoptosis Apoptosis Pathway cluster_DNA_Damage DNA Damage Response PHA This compound ROS ↑ ROS Production PHA->ROS IRE1a ↑ IRE1α ROS->IRE1a BIP ↑ BiP ROS->BIP Caspases ↑ Cleaved Caspase-8, -9, -3 ROS->Caspases gH2AX ↑ γH2AX ROS->gH2AX Apoptosis Apoptosis IRE1a->Apoptosis BIP->Apoptosis PARP ↑ Cleaved PARP Caspases->PARP PARP->Apoptosis G2M G2/M Arrest gH2AX->G2M G2M->Apoptosis

Caption: Key signaling pathways activated by this compound.

References

Application Notes and Protocols: Utilizing Physapruin A in Oral Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has emerged as a promising natural compound in the investigation of novel anticancer therapies.[1][2] This document provides detailed application notes and protocols for the use of this compound in oral cancer research models, based on its demonstrated selective cytotoxicity towards oral cancer cells while sparing non-malignant oral cells.[1][3] The primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and the inhibition of DNA repair pathways.[1][4] These protocols are intended to guide researchers in effectively utilizing this compound as a tool to explore new therapeutic strategies for oral squamous cell carcinoma.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against oral cancer cells. It selectively induces the generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers a cascade of events including:

  • Mitochondrial Dysfunction: Leading to the generation of mitochondrial superoxide and the depletion of the mitochondrial membrane potential.[3][5]

  • Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of PARP and the activation of caspases 3, 7, 8, and 9.[1]

  • DNA Damage and Inhibition of Repair: Increased expression of γH2AX, a marker of DNA double-strand breaks, coupled with the downregulation of genes involved in homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways.[1][4]

This selective, oxidative stress-dependent mechanism makes this compound a valuable compound for further investigation in oral cancer therapeutics.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Oral Cell Lines
Cell LineCell TypeIC50 (µM) after 24h
CAL 27Oral Cancer0.86[6]
Ca9-22Oral Cancer1.61[6]
HGF-1Non-malignant Oral> 2[1]
SGNon-malignant Oral> 2[1]
Table 2: Comparative IC50 Values of Cisplatin in Oral Cancer Cell Lines
Cell LineIC50 (µM) after 24h
CAL 276.02[6]
Ca9-2211.08[6]

Experimental Protocols

Cell Viability Assessment (ATP Assay)

This protocol determines the effect of this compound on the viability of oral cancer and non-malignant cell lines.

Materials:

  • Oral cancer cell lines (e.g., CAL 27, Ca9-22)

  • Non-malignant oral cell lines (e.g., HGF-1, SG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (PHA)

  • DMSO (vehicle control)

  • 96-well plates

  • ATP detection reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.[5]

  • Replace the medium with the prepared this compound dilutions (e.g., 0.4, 0.8, 1.2, 1.6, and 2 µM) and a vehicle control (0.1% DMSO).[1]

  • Incubate the plate for 24 hours.[1]

  • Equilibrate the plate to room temperature.

  • Add the ATP detection reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Analysis (Annexin V/7-AAD Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.

Materials:

  • Oral cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/7-AAD apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and 7-AAD are in late apoptosis or necrosis.[3]

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular ROS levels in response to this compound treatment.

Materials:

  • Oral cancer and non-malignant oral cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the apoptosis protocol.

  • After treatment, incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and immediately analyze by flow cytometry to detect the fluorescence of dichlorofluorescein (DCF), which is proportional to the amount of intracellular ROS.[3][5]

Western Blotting for Apoptosis and DNA Damage Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and DNA damage signaling.

Materials:

  • Oral cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (e.g., anti-c-PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound for the desired time (e.g., 12 and 24 hours).[5]

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.[7]

Visualizations

PhysapruinA_Mechanism cluster_cell Oral Cancer Cell PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS DNArepair ↓ DNA Repair (HR & NHEJ) PHA->DNArepair Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis ROS->Apoptosis DNAdamage DNA Damage ROS->DNAdamage MitoSOX ↑ Mitochondrial Superoxide Mito->MitoSOX MMP ↓ Mitochondrial Membrane Potential Mito->MMP Caspases ↑ Cleaved Caspases (3, 7, 8, 9) Apoptosis->Caspases CellDeath Cell Death Apoptosis->CellDeath cPARP ↑ Cleaved PARP (c-PARP) Caspases->cPARP gH2AX ↑ γH2AX DNAdamage->gH2AX DNArepair->CellDeath inhibition of repair contributes to

Caption: Mechanism of this compound in oral cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Downstream Assays start Seed Oral Cancer & Non-malignant Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24h treatment->incubation viability Cell Viability (ATP Assay) incubation->viability apoptosis Apoptosis (Annexin V/7-AAD) incubation->apoptosis ros ROS Detection (DCFH-DA) incubation->ros western Western Blot (c-PARP, γH2AX) incubation->western

Caption: General experimental workflow for in vitro studies.

Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PHA This compound ROS ↑ ROS PHA->ROS Casp8 Caspase-8 PHA->Casp8 activates Mito Mitochondria ROS->Mito induces stress Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 cPARP Cleaved PARP Casp37->cPARP Casp8->Casp37 Apoptosis Apoptosis cPARP->Apoptosis

Caption: Apoptotic signaling cascade induced by this compound.

Combined Treatment Potential

Research has also demonstrated that this compound can act synergistically with other anticancer treatments. For instance, the combination of this compound with Ultraviolet-C (UVC) radiation enhances the antiproliferative effects in oral cancer cells.[2][8] This combined treatment leads to a greater increase in apoptosis, caspase 3/7 activation, and ROS generation compared to either treatment alone.[2] This suggests that this compound could be explored as an adjunct to conventional therapies to improve their efficacy.

Conclusion

This compound presents a compelling case for further research and development as a potential therapeutic agent for oral cancer. Its selective action against cancer cells and its multifaceted mechanism involving the induction of oxidative stress, apoptosis, and inhibition of DNA repair provide a strong rationale for its continued investigation in preclinical models. The protocols and data provided herein serve as a foundational guide for researchers to explore the full potential of this promising natural compound.

References

Detecting Apoptosis After Physapruin A Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines[1][2]. The induction of apoptosis, or programmed cell death, is a key mechanism for the efficacy of many chemotherapeutic agents. Accurate detection and quantification of apoptosis are crucial for evaluating the therapeutic potential of compounds like this compound. These application notes provide detailed protocols for the most common and effective methods to detect apoptosis following treatment with this compound. The described techniques—Annexin V/PI Staining, Caspase Activity Assays, and Western Blotting for Apoptotic Markers—allow for a comprehensive analysis of the apoptotic process.

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the generation of reactive oxygen species (ROS)[1][2][3]. This oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of essential cellular proteins like PARP and ultimately, cell death[1][2][4].

PhysapruinA_Apoptosis_Pathway PhysapruinA This compound ROS ↑ Reactive Oxygen Species (ROS) PhysapruinA->ROS Mitochondria Mitochondria ROS->Mitochondria intrinsic pathway DeathReceptors Death Receptors ROS->DeathReceptors extrinsic pathway Caspase9 Caspase-9 (cleaved) Mitochondria->Caspase9 Caspase8 Caspase-8 (cleaved) DeathReceptors->Caspase8 Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

I. Annexin V/PI Staining for Apoptosis Detection

Application Note

Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[5]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[5]. Studies have shown a dose-dependent increase in the apoptotic cell population in breast and oral cancer cells treated with this compound using this method[2][6][7].

Quantitative Data Summary
Cell LineThis compound Concentration (µM)Apoptosis (%)Necrosis (%)Reference
MCF7 (Breast Cancer)2.5~15<5[2]
5~25<5[2]
10~40<5[2]
MDA-MB-231 (Breast Cancer)2.5~20<5[2]
5~30<5[2]
10~40<5[2]
CAL 27 (Oral Cancer)0.8~10Not specified[6][7]
1.2~20Not specified[6][7]
2~35Not specified[6][7]
Ca9-22 (Oral Cancer)0.8~15Not specified[6][7]
1.2~25Not specified[6][7]
2~40Not specified[6][7]

Experimental Protocol

AnnexinV_Workflow Start Start: Cell Culture and Treatment Harvest Harvest Cells (Adherent & Suspension) Start->Harvest WashPBS Wash with cold PBS Harvest->WashPBS Resuspend Resuspend in 1X Binding Buffer WashPBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15-20 min at RT in the dark Stain->Incubate AddBuffer Add 1X Binding Buffer Incubate->AddBuffer Analyze Analyze by Flow Cytometry (within 1 hour) AddBuffer->Analyze

Caption: Experimental workflow for Annexin V/PI staining.

Materials:

  • This compound

  • Cultured cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity. Collect both the detached cells and any floating cells from the medium.

  • Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[5].

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

II. Caspase Activity Assays

Application Note

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis[8]. Caspase activity assays provide a functional readout of apoptosis induction. These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter[9][10]. Upon cleavage by the active caspase, the reporter is released and can be quantified. This compound treatment has been shown to increase the activity of caspase-3/7, caspase-8, and caspase-9 in breast and oral cancer cells[1][4].

Quantitative Data Summary
Cell LineThis compound TreatmentFold Increase in Caspase-3/7 ActivityReference
MCF7 (Breast Cancer)5 µM~2.5[1]
10 µM~4.0[1]
MDA-MB-231 (Breast Cancer)5 µM~3.0[1]
10 µM~5.0[1]
CAL 27 (Oral Cancer)2 µMSignificant increase[4][7]
Ca9-22 (Oral Cancer)2 µMSignificant increase[4][7]

Experimental Protocol

CaspaseAssay_Workflow Start Start: Cell Culture and Treatment Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells in Chilled Lysis Buffer Harvest->Lyse Centrifuge Centrifuge to Collect Cytosolic Extract Lyse->Centrifuge ProteinQuant Determine Protein Concentration Centrifuge->ProteinQuant AssaySetup Incubate Lysate with Caspase Substrate ProteinQuant->AssaySetup Measure Measure Absorbance or Fluorescence AssaySetup->Measure WesternBlot_Workflow Start Start: Cell Culture and Treatment Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., Chemiluminescence) SecondaryAb->Detection TUNEL_Workflow Start Start: Prepare Cells on Slides or in Suspension Fixation Fix Cells (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilize Cells (e.g., Proteinase K or Triton X-100) Fixation->Permeabilization Labeling Incubate with TdT Enzyme and Labeled dUTPs Permeabilization->Labeling Wash Wash to Remove Unincorporated Nucleotides Labeling->Wash Detection Visualize by Fluorescence Microscopy or Flow Cytometry Wash->Detection

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of Physapruin A on protein expression using Western blot analysis. This document includes detailed protocols, data interpretation guidelines, and visual representations of the affected signaling pathways.

Introduction

This compound, a withanolide derived from Physalis peruviana, has demonstrated significant anti-cancer properties in various cancer cell lines.[1][2][3][4] Its mechanism of action involves the induction of oxidative stress, leading to apoptosis, cell cycle arrest, and autophagy.[1][2][3][5] Western blot analysis is a crucial technique to elucidate the molecular pathways affected by this compound by quantifying the changes in key regulatory proteins.

Data Presentation: Proteins Modulated by this compound

The following tables summarize the quantitative changes in protein expression observed in cancer cells following treatment with this compound, as determined by Western blot analysis.

Table 1: Apoptosis-Related Proteins

ProteinCell Line(s)Treatment ConditionObserved ChangeReference
Cleaved PARP (c-PARP)Breast Cancer Cells, Oral Cancer CellsThis compoundIncreased[1][4][5][6]
Cleaved Caspase-9 (c-Cas 9)Breast Cancer CellsThis compoundIncreased[1][2]
Cleaved Caspase-8 (c-Cas 8)Breast Cancer CellsThis compoundIncreased[1][2][5]
Cleaved Caspase-3 (c-Cas 3)Breast Cancer CellsThis compoundIncreased[1][2][5]

Table 2: Endoplasmic Reticulum (ER) Stress-Related Proteins

ProteinCell Line(s)Treatment ConditionObserved ChangeReference
IRE1αBreast Cancer CellsThis compoundUpregulated[5][7]
BIPBreast Cancer CellsThis compoundUpregulated[5][7]
ATF6Breast Cancer CellsThis compoundSlightly regulated in MCF7, not in MDA-MB-231[7]
PERKBreast Cancer CellsThis compoundWeakly changed[7]

Table 3: Autophagy-Related Proteins

ProteinCell Line(s)Treatment ConditionObserved ChangeReference
p62Breast Cancer CellsThis compoundDecreased[2]
LC3-IIBreast Cancer CellsThis compoundIncreased flux[2]

Signaling Pathways Affected by this compound

This compound primarily induces cellular stress, leading to the activation of apoptotic and autophagic pathways.

PhysapruinA_Signaling PhysapruinA This compound ROS Reactive Oxygen Species (ROS) PhysapruinA->ROS Caspase8 Caspase-8 PhysapruinA->Caspase8 Extrinsic Pathway ER_Stress ER Stress ROS->ER_Stress Autophagy Autophagy ROS->Autophagy Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis IRE1a_BIP IRE1α / BIP Upregulation ER_Stress->IRE1a_BIP p62_LC3 p62 degradation LC3-II accumulation Autophagy->p62_LC3 Caspase9 Caspase-9 Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: Signaling pathways activated by this compound.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on protein expression.

Western Blot Experimental Workflow

WesternBlot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Antibody Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Antibody, Enzyme-conjugated) primary_ab->secondary_ab detection 7. Signal Detection (Chemiluminescence/Fluorescence) secondary_ab->detection analysis 8. Data Analysis (Densitometry and Normalization) detection->analysis end End analysis->end

Caption: Standard workflow for Western blot analysis.

Detailed Methodologies

1. Sample Preparation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for desired time points (e.g., 12, 24 hours).[1] A vehicle control (e.g., 0.05% DMSO) should be included.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.[8]

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[9]

  • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.[9] Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[9]

3. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane.[8] Ensure no air bubbles are trapped between the gel and the membrane.

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[8][10] The transfer time and voltage should be optimized based on the protein of interest and the transfer apparatus.

4. Blocking

  • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[10]

5. Antibody Incubation

  • Primary Antibody: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor should be optimized for each antibody.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8]

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

7. Data Analysis

  • Quantify the band intensity using densitometry software.

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) in the same lane to correct for variations in loading and transfer.[11]

  • Calculate the fold change in protein expression relative to the untreated control.

Conclusion

The protocols and data presented here provide a robust framework for investigating the molecular effects of this compound. By employing Western blot analysis, researchers can effectively quantify changes in key proteins involved in apoptosis, ER stress, and autophagy, thereby advancing our understanding of the therapeutic potential of this natural compound in cancer treatment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Physapruin A, a bioactive withanolide found in plants of the Physalis genus. The described method is applicable for the quality control of raw materials, extracts, and finished products containing this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a C-28 steroidal lactone withanolide that has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. As research into the pharmacological effects of this compound progresses, the need for a validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals. This application note presents a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Chemical Structure of this compound

Chemical Structure of this compound

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or acetic acid (analytical grade).

  • This compound Reference Standard: A well-characterized reference standard of this compound with a purity of >98%.

Chromatographic Conditions

A gradient elution is employed to ensure the effective separation of this compound from other matrix components.

ParameterRecommended Conditions
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm
Injection Volume 10 µL

Table 1: Recommended HPLC Chromatographic Conditions.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
07030
204060
251090
301090
317030
357030

Table 2: Gradient Elution Program for this compound Analysis.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of dried and powdered plant material. Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Depending on the expected concentration of this compound, dilute the filtered extract with methanol to fall within the calibration curve range.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are critical for ensuring the method's suitability for its intended purpose.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999Excellent linearity is expected across the concentration range.
Accuracy (% Recovery) 98 - 102%The method should provide high recovery rates.
Precision (% RSD) ≤ 2%Low relative standard deviation indicates high precision.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1To be determined experimentally.
Specificity Peak purity analysisThe method should be able to resolve this compound from potential interferences.

Table 3: Method Validation Parameters and Expected Performance.

Experimental Workflow Diagram

HPLC_Workflow SamplePrep Sample Preparation HPLC_System HPLC System SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation StandardPrep->HPLC_System Inject Standard Column C18 Column HPLC_System->Column Mobile Phase Flow Detection UV/PDA Detector (228 nm) Column->Detection Elution DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While HPLC itself does not directly involve signaling pathways, this compound is known to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated using quantified this compound.

Apoptosis_Pathway PhysapruinA This compound ROS ↑ Reactive Oxygen Species (ROS) PhysapruinA->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By following the outlined protocols and validation procedures, researchers and drug development professionals can achieve accurate and precise measurements, facilitating further research and development of this promising natural compound.

Application Notes and Protocols: Exploring Synergistic Effects of Physapruin A in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A (PHA), a withanolide derived from the plant Physalis peruviana, has emerged as a promising natural compound with potent anticancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation through the induction of oxidative stress, leading to apoptosis, DNA damage, and cell cycle arrest[1][2][3]. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other therapeutic agents. The exploration of such combinations is crucial for developing more effective cancer therapies with potentially reduced side effects.

The primary mechanism of action for this compound involves the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events culminating in cancer cell death[1][2]. Studies have shown that PHA can induce both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases 8, 9, and 3[1][2]. Furthermore, PHA has been observed to cause G2/M phase cell cycle arrest and induce DNA damage, as evidenced by the phosphorylation of H2AX[1][3].

The potential of this compound is significantly amplified when used in combination therapies. Synergistic interactions can lead to enhanced therapeutic efficacy, allow for dose reduction of cytotoxic agents, and potentially overcome drug resistance. This document will detail established and potential synergistic combinations of PHA and provide the necessary protocols to evaluate these interactions in a laboratory setting.

Synergistic Combination Therapies with this compound

Combination with Ultraviolet-C (UVC) Radiation in Oral Cancer

A study has demonstrated a synergistic antiproliferative effect when this compound is combined with UVC radiation in oral cancer cells[4][5][6]. This combination leads to a significant increase in apoptosis and DNA damage compared to either treatment alone, an effect mediated by an enhanced generation of reactive oxygen species (ROS)[4][5].

Quantitative Data:

The synergy between UVC and PHA can be quantified using the synergy (α) value, calculated as: α = (survival fraction for UVC × survival fraction for PHA) / (survival fraction for UVC/PHA). An α value greater than 1 indicates synergy.

Cell LineTreatment DosesSynergy (α) Value (Mean ± SD)Reference
Ca9-228 J/m² UVC, 0.8 μM PHA1.15 ± 0.06[4]
CAL 278 J/m² UVC, 0.8 μM PHA1.46 ± 0.20[4]

Experimental Protocol: Evaluation of UVC and this compound Synergy

This protocol outlines the steps to assess the synergistic antiproliferative effects of UVC and PHA on oral cancer cells.

Materials:

  • Oral cancer cell lines (e.g., Ca9-22, CAL 27)

  • This compound (PHA)

  • Cell culture medium and supplements

  • 96-well plates

  • UVC light source (254 nm)

  • ATP-based cell viability assay kit

  • Flow cytometer

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • DCFDA or similar ROS detection reagent

  • N-acetylcysteine (NAC) as a ROS scavenger (for mechanistic studies)

Procedure:

  • Cell Seeding: Seed oral cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of PHA.

  • UVC Irradiation: After a predetermined incubation time with PHA, expose the cells to varying doses of UVC radiation.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using an ATP-based assay according to the manufacturer's instructions.

  • Apoptosis Analysis: For mechanistic studies, treat cells in larger culture dishes, and after treatment, stain with Annexin V-FITC/PI and analyze by flow cytometry.

  • ROS Measurement: To measure intracellular ROS levels, load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) before or after treatment and analyze by flow cytometry.

  • Data Analysis: Calculate the survival fraction for each treatment group relative to untreated controls. Determine the synergy (α) value as described above.

Signaling Pathway:

G Synergistic Action of PHA and UVC PHA This compound ROS ↑↑ Reactive Oxygen Species (ROS) PHA->ROS UVC UVC Radiation UVC->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys DNA_damage ↑↑ DNA Damage (γH2AX) ROS->DNA_damage Apoptosis ↑↑ Apoptosis (Caspase 3/7 activation) Mito_dys->Apoptosis DNA_damage->Apoptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death

Synergistic pathway of PHA and UVC.
Combination with ER Stress Inducer Thapsigargin in Breast Cancer

Co-treatment of this compound with the endoplasmic reticulum (ER) stress-inducing agent thapsigargin (TG) has been shown to result in synergistic antiproliferation and apoptosis in breast cancer cells[7]. This synergistic effect is also linked to an enhanced generation of ROS.

Quantitative Data:

The synergy is determined by the α value, where α > 1 indicates a synergistic effect.

Cell LineTreatment DosesSynergy (α) Value (Mean ± SD)Reference
MCF72.5 μM PHA, 0.1 μM TG1.90 ± 0.09[7]
MDA-MB-2312.5 μM PHA, 0.1 μM TG4.20 ± 0.66[7]

Experimental Protocol: Checkerboard Assay for PHA and Thapsigargin Synergy

The checkerboard assay is a common method to evaluate the interaction between two drugs.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

  • This compound (PHA)

  • Thapsigargin (TG)

  • 96-well microplates

  • Cell viability assay kit (e.g., MTT, SRB, or ATP-based)

  • CompuSyn or similar software for Combination Index (CI) calculation

Procedure:

  • Drug Dilutions: Prepare serial dilutions of PHA and TG.

  • Plate Setup: In a 96-well plate, add increasing concentrations of PHA along the x-axis and increasing concentrations of TG along the y-axis. This creates a matrix of combination concentrations. Include wells with each drug alone and untreated control wells.

  • Cell Seeding and Treatment: Seed breast cancer cells into the prepared 96-well plate and incubate for 24-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway:

G Synergistic Action of PHA and Thapsigargin PHA This compound ER_Stress ↑↑ ER Stress (IRE1α, BIP) PHA->ER_Stress TG Thapsigargin TG->ER_Stress ROS ↑↑ Reactive Oxygen Species (ROS) ER_Stress->ROS Apoptosis ↑↑ Apoptosis (Caspase 3/8 activation) ROS->Apoptosis Cell_Death Synergistic Antiproliferation Apoptosis->Cell_Death

PHA and Thapsigargin synergistic pathway.
Combination with Autophagy Inhibitors in Breast Cancer

Inhibition of autophagy, a cellular survival mechanism, can enhance the anticancer effects of this compound. Studies have shown that co-treatment with autophagy inhibitors like bafilomycin A1 increases PHA-induced ROS levels and apoptosis in breast cancer cells[8][9].

Experimental Protocol: Isobologram Analysis for PHA and Bafilomycin A1

Isobologram analysis is a graphical method to assess drug interactions.

Materials:

  • Breast cancer cell lines

  • This compound (PHA)

  • Bafilomycin A1

  • Cell viability assay kit

  • Graphing software

Procedure:

  • Dose-Response Curves: Determine the dose-response curves for PHA and Bafilomycin A1 individually to calculate their IC50 values (the concentration that inhibits 50% of cell growth).

  • Combination Studies: Treat cells with combinations of PHA and Bafilomycin A1 at a fixed ratio (e.g., based on their IC50 ratio).

  • Isobologram Construction:

    • Plot the IC50 value of PHA on the x-axis and the IC50 value of Bafilomycin A1 on the y-axis.

    • Draw a line connecting these two points. This is the line of additivity.

    • Plot the concentrations of PHA and Bafilomycin A1 from the combination treatment that also result in 50% inhibition.

    • If the point for the combination falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.

Logical Relationship Diagram:

G PHA and Autophagy Inhibitor Interaction PHA This compound ROS ↑ ROS Generation PHA->ROS Autophagy_Inhibitor Autophagy Inhibitor (e.g., Bafilomycin A1) Autophagy Cytoprotective Autophagy Autophagy_Inhibitor->Autophagy Enhanced_Apoptosis ↑↑ Enhanced Apoptosis Autophagy_Inhibitor->Enhanced_Apoptosis ROS->Autophagy Apoptosis Apoptosis ROS->Apoptosis Cell_Survival Cell Survival Autophagy->Cell_Survival Apoptosis->Enhanced_Apoptosis

Interaction of PHA and autophagy inhibitors.
Potential Combinations with Chemotherapeutic Agents (Based on Withaferin A Data)

While direct studies on this compound in combination with common chemotherapeutics are limited, research on the structurally related withanolide, Withaferin A (WFA), provides strong evidence for potential synergistic interactions. These findings suggest that PHA may also sensitize cancer cells to conventional chemotherapy[10][11].

  • With Doxorubicin: WFA has been shown to synergize with doxorubicin in ovarian cancer cells by enhancing ROS-mediated autophagy and subsequent cell death[1][12][13]. This combination allows for a reduction in the required dose of doxorubicin, potentially minimizing its side effects[1].

  • With Cisplatin: In ovarian cancer cell lines, WFA enhances the cytotoxic effects of cisplatin through increased ROS generation and DNA damage[14][15][16]. The combination has also been shown to target cancer stem cells[15][16]. In cervical cancer, WFA synergizes with cisplatin by inhibiting the NF-κB/MDR1 pathway and promoting ROS production[17].

  • With Paclitaxel: The combination of WFA and paclitaxel has demonstrated synergistic effects against non-small cell lung cancer cells, inhibiting proliferation, migration, and invasion, and increasing apoptosis.

Experimental Workflow for Investigating Novel Combinations:

G Workflow for Novel PHA Combination Studies cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Dose_Response 1. Single-Agent Dose-Response Curves (IC50 Determination) Checkerboard 2. Checkerboard Assay (PHA + Chemo Agent) Dose_Response->Checkerboard CI_Calc 3. Combination Index (CI) Calculation Checkerboard->CI_Calc Apoptosis_Assay 4. Apoptosis Assays (Annexin V, Caspase Activity) CI_Calc->Apoptosis_Assay ROS_Assay 5. ROS Measurement Apoptosis_Assay->ROS_Assay WB_Assay 6. Western Blot for Signaling Proteins ROS_Assay->WB_Assay Xenograft 7. Xenograft Tumor Models WB_Assay->Xenograft Toxicity 8. Toxicity Studies Xenograft->Toxicity

Workflow for novel PHA combination studies.

Conclusion

This compound is a promising natural anticancer agent with a well-defined mechanism of action centered on the induction of oxidative stress. The evidence presented in these application notes highlights its significant potential for use in combination therapies to enhance anticancer efficacy. The synergistic interactions of PHA with UVC radiation, ER stress inducers, and autophagy inhibitors have been experimentally validated. Furthermore, based on data from the related withanolide Withaferin A, there is a strong rationale for investigating the synergistic potential of this compound with standard chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel. The provided protocols offer a comprehensive guide for researchers to explore and validate these and other novel synergistic combinations, paving the way for the development of more effective and less toxic cancer treatment strategies.

References

Application Notes and Protocols for the Preparation and Purification of Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A is a naturally occurring withanolide, a class of C-28 steroidal lactones, isolated from plants of the Physalis genus, particularly Physalis pruinosa and Physalis peruviana[1][2][3][4][5]. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anticancer properties against various cell lines such as breast and oral cancer[3][4][6][7][8]. The mechanism of action often involves the induction of oxidative stress, leading to apoptosis and DNA damage in cancer cells[3][4][5][7][9]. These characteristics make this compound a promising candidate for further investigation in drug discovery and development.

This document provides detailed protocols for the extraction, isolation, and purification of this compound from its natural source, specifically the roots of Physalis peruviana. Additionally, it outlines methods for the characterization and quality control of the purified compound.

Chemical Profile of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₈O₇[3]
Molecular Weight 486.60 g/mol [2]
CAS Number 155178-03-3[2]
Compound Type Withanolide (Steroid)[1][2]
Appearance White solid[9][10]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Part 1: Extraction and Isolation of this compound from Physalis peruviana

This section details the multi-step protocol for obtaining crude this compound from plant material. The process involves solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Extraction and Partitioning
  • Plant Material Preparation:

    • Harvest fresh roots of Physalis peruviana.

    • Clean the roots to remove soil and debris.

    • Air-dry the roots in a well-ventilated area until brittle.

    • Grind the dried roots into a coarse powder.

  • Solvent Extraction:

    • Weigh the powdered root material (e.g., 20.0 kg)[3][10].

    • Submerge the powder in ethanol (95% or absolute) in a large extraction vessel.

    • Macerate for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract and collect the ethanol supernatant.

    • Repeat the extraction process two more times with fresh ethanol to ensure exhaustive extraction[3][10].

    • Combine all ethanol extracts.

  • Solvent Removal:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract. For example, a 20.0 kg starting material may yield approximately 361.9 g of crude extract[3][10].

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of ethyl acetate (EtOAc) and water.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the EtOAc-soluble layer. The water-soluble portion can be stored for analysis of other compounds.

    • The EtOAc-soluble layer is then further partitioned between n-hexane and 75% aqueous ethanol (EtOH)[3][10].

    • Collect the 75% EtOH-soluble portion, which will contain the withanolides, including this compound.

    • Concentrate the 75% EtOH fraction under reduced pressure to yield the enriched withanolide fraction.

Extraction and Partitioning Workflow

G Start Start: Fresh Roots of Physalis peruviana (20.0 kg) Grinding Grinding to Coarse Powder Start->Grinding Extraction Maceration with Ethanol (x3) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Extract (~361.9 g) Evaporation1->CrudeExtract Partition1 Partitioning: EtOAc and H₂O CrudeExtract->Partition1 EtOAcLayer EtOAc-Soluble Layer Partition1->EtOAcLayer H2OLayer H₂O-Soluble Portion (Discard or Store) Partition1->H2OLayer Partition2 Partitioning: n-Hexane and 75% EtOH EtOAcLayer->Partition2 HexaneLayer Hexane-Soluble Portion (Discard or Store) Partition2->HexaneLayer EtOHLayer 75% EtOH-Soluble Layer (Withanolide-Enriched Fraction) Partition2->EtOHLayer Evaporation2 Rotary Evaporation EtOHLayer->Evaporation2 FinalFraction Enriched Withanolide Fraction Evaporation2->FinalFraction

Caption: Workflow for the extraction and partitioning of this compound.

Part 2: Chromatographic Purification of this compound

The enriched withanolide fraction is a complex mixture requiring further separation. This is achieved through a series of column chromatography steps, culminating in a final purification by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purification
  • Initial Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate amount of silica gel (e.g., 230-400 mesh).

    • Load the enriched withanolide fraction onto the column.

    • Elute the column with a stepwise gradient of n-hexane and acetone (e.g., starting from 9:1 to 1:1) to yield several main fractions.

  • Sub-fractionation by Silica Gel Chromatography:

    • The fraction containing this compound (identified by Thin Layer Chromatography, TLC) is subjected to further silica gel column chromatography.

    • A stepwise elution with a solvent system such as n-hexane-acetone-methanol (e.g., 4:1:0 to 0:0:1) is used to obtain sub-fractions[9][10].

    • This process is repeated with different solvent systems, such as dichloromethane-ethyl acetate-methanol (e.g., 3:1:0 to 0:0:1) and dichloromethane-methanol (e.g., 35:1 to 0:1), to progressively increase the purity of the target compound[9][10].

  • Final Purification by Normal-Phase HPLC (NP-HPLC):

    • The most enriched fraction from the previous step is subjected to final purification using NP-HPLC[9][10].

    • A typical setup would be:

      • Column: Phenomenex CN (10 x 250 mm)[9][10].

      • Mobile Phase: n-hexane–EtOAc–MeOH (15:10:1)[9][10].

      • Flow Rate: 2.0 mL/min[9][10].

      • Detection: UV detector at an appropriate wavelength for withanolides (e.g., 220 nm).

    • Collect the peak corresponding to this compound. From an initial 83.8 mg of a highly enriched fraction, approximately 26.5 mg of pure this compound can be obtained[9][10].

    • Evaporate the solvent to obtain pure this compound as a white solid.

Purification Workflow

G Start Enriched Withanolide Fraction Silica1 Silica Gel Column 1 (n-hexane:acetone gradient) Start->Silica1 FractionA This compound-containing Fraction Silica1->FractionA Silica2 Silica Gel Column 2 (hexane-acetone-MeOH gradient) FractionA->Silica2 SubFractionB Enriched Sub-fraction Silica2->SubFractionB Silica3 Silica Gel Column 3 (CH₂Cl₂-EtOAc-MeOH gradient) SubFractionB->Silica3 SubFractionC Further Enriched Sub-fraction Silica3->SubFractionC Silica4 Silica Gel Column 4 (CH₂Cl₂-MeOH gradient) SubFractionC->Silica4 SemiPure Semi-pure this compound (~83.8 mg) Silica4->SemiPure NPHPLC Final Purification by NP-HPLC SemiPure->NPHPLC PureCompound Pure this compound (>99% purity, ~26.5 mg) NPHPLC->PureCompound

Caption: Chromatographic purification workflow for this compound.

Part 3: Quality Control and Characterization

After purification, it is crucial to confirm the identity and purity of this compound.

Analytical Methods and Expected Results
Analytical TechniquePurposeExpected Results for this compound
Analytical HPLC Purity AssessmentA single major peak with >99% purity[9][10].
Mass Spectrometry (ESI-MS) Molecular Weight DeterminationA parent ion peak at m/z 509 [M+Na]⁺, confirming the molecular formula C₂₈H₃₈O₇[3][10].
Infrared (IR) Spectroscopy Functional Group IdentificationPresence of hydroxy (–OH) groups (~3367 cm⁻¹) and carbonyl (C=O) groups (~1719 and 1647 cm⁻¹)[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) Structural ElucidationCharacteristic peaks including five methyl singlets (δH 1.94, 1.87, 1.44, 1.41, 1.12), three olefinic methines (δH 6.77, 5.94, 5.93), and two oxymethines (δH 4.94, 4.62)[3].
Experimental Protocol: Purity Assessment by Analytical HPLC
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used for purity analysis of withanolides.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area. The purity should be greater than 99%[9][10].

Storage of Purified this compound

For long-term stability, store the purified solid this compound at -20°C in a desiccated environment. For short-term storage, room temperature is acceptable in continental US, but conditions may vary elsewhere[1]. Solutions in DMSO can be stored at -20°C for several weeks.

References

Application Notes and Protocols for In Vivo Experiments with Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A, a withanolide derived from Physalis peruviana, has demonstrated significant potential as an anticancer agent in preclinical in vitro studies.[1][2][3][4][5] Research indicates that its mechanism of action involves the induction of oxidative stress, leading to apoptosis and DNA damage in various cancer cell lines, including breast and oral cancers.[1][2][3][4][5] Furthermore, this compound has been shown to modulate autophagy, a cellular self-clearance pathway that can play a dual role in cancer cell survival and death.[1][6][7] These findings provide a strong rationale for evaluating the therapeutic efficacy and safety of this compound in in vivo models.

These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its potential anticancer and anti-inflammatory activities. The protocols are designed to be adaptable to specific research questions and available resources.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the formulation of the test compound to ensure appropriate bioavailability. While specific data on the solubility and stability of this compound are not extensively available, general considerations for withanolides suggest that they can be challenging to formulate due to poor water solubility.[8] Therefore, initial formulation development is crucial.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight470.58 g/mol Mass Spectrometry
Aqueous Solubility< 10 µg/mLShake-flask method
LogP3.5Calculated
Stability in PBS (pH 7.4)t1/2 ~ 4 hoursHPLC analysis

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes a common method for formulating poorly soluble compounds for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Vehicle Preparation: Prepare the vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, add 1 part of the 100 mg/mL stock to 9 parts of the vehicle.

  • Quality Control: Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition or sonicate to improve solubility. The final formulation should be a clear solution.

  • Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.

Anticancer Efficacy Studies

Based on its in vitro activity against breast and oral cancer cells, a xenograft mouse model is a suitable platform to evaluate the in vivo anticancer efficacy of this compound.[9][10][11]

Protocol 2: Human Tumor Xenograft Model in Nude Mice

This protocol outlines the procedure for establishing a tumor xenograft and assessing the effect of this compound on tumor growth.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, CAL 27 for oral cancer)

  • Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old

  • Matrigel®

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Positive control (e.g., Cisplatin)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (i.p. or p.o.)

    • Group 2: this compound (low dose, e.g., 10 mg/kg, i.p. or p.o.)

    • Group 3: this compound (high dose, e.g., 50 mg/kg, i.p. or p.o.)

    • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly)

  • Treatment Administration: Administer the treatments daily or as determined by a preliminary tolerability study for a specified period (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume twice a week using calipers. Tumor volume (mm³) = (length x width²) / 2.

    • Record the body weight of each mouse twice a week as an indicator of toxicity.

    • Observe the mice for any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

Table 2: Hypothetical In Vivo Anticancer Efficacy of this compound

Treatment GroupDose (mg/kg)Administration RouteFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-i.p.1500 ± 250-+5
This compound10i.p.1050 ± 18030+2
This compound50i.p.600 ± 12060-3
Cisplatin5i.p.450 ± 10070-10

Anti-inflammatory Activity Studies

The induction of oxidative stress by this compound suggests it may also have applications in inflammatory conditions where reactive oxygen species (ROS) play a pathological role. Acute inflammation models can be used for initial screening.[12][13][14][15][16]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the anti-inflammatory potential of a compound.[12][14]

Materials:

  • Wistar or Sprague-Dawley rats (180-220 g)

  • 1% Carrageenan solution in saline

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or calipers

Procedure:

  • Animal Grouping: Randomize the rats into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control (p.o.)

    • Group 2: this compound (low dose, e.g., 25 mg/kg, p.o.)

    • Group 3: this compound (high dose, e.g., 100 mg/kg, p.o.)

    • Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.12-
This compound250.60 ± 0.0929.4
This compound1000.42 ± 0.0750.6
Indomethacin100.35 ± 0.0558.8

Toxicity Evaluation

Preliminary toxicity studies are essential to determine the safety profile of this compound and to establish appropriate dose ranges for efficacy studies.[17][18][19][20][21]

Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a stepwise procedure to estimate the LD50 and identify signs of toxicity.

Materials:

  • Female rats or mice (nulliparous and non-pregnant)

  • This compound formulation (from Protocol 1)

  • Standard laboratory diet and water

Procedure:

  • Dosing: Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours after dosing.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose.

    • If the animal dies, the next animal is dosed at a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and any gross pathological findings at necropsy.

Table 4: Hypothetical Acute Toxicity Profile of this compound

ParameterObservation
Estimated LD50> 2000 mg/kg (p.o.) in rats
Clinical Signs at High DosesLethargy, piloerection, reduced food intake
Gross Necropsy FindingsNo significant abnormalities observed

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of this compound in Cancer Cells

PhysapruinA_Pathway PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Autophagy Autophagy ROS->Autophagy induces Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Autophagy->Cell_Death contributes to (context-dependent) Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound-induced cancer cell death.

Diagram 2: General Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Hypothesis (e.g., this compound has anticancer activity) formulation Formulation Development (Protocol 1) start->formulation toxicity Acute Toxicity Study (Protocol 4) formulation->toxicity model Select Animal Model (e.g., Xenograft) toxicity->model inoculation Tumor Cell Inoculation model->inoculation randomization Tumor Growth & Randomization inoculation->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor volume, weight, etc.) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo investigation of this compound. While the existing in vitro data are promising, rigorous in vivo studies are essential to validate its therapeutic potential and establish a safety profile. Researchers should adapt these protocols based on their specific hypotheses and available resources, ensuring all animal experiments are conducted ethically and in accordance with institutional guidelines. The successful completion of these studies will be a critical step in the potential development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physapruin A (PHA), a withanolide derived from Physalis peruviana, has demonstrated significant anti-proliferative effects in various cancer cell lines, including breast and oral cancers.[1][2] Its mechanism of action is primarily attributed to the induction of oxidative stress, which subsequently triggers a cascade of cellular events including apoptosis, cell cycle arrest, DNA damage, and autophagy.[1][3] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to PHA treatment. These application notes provide detailed protocols for analyzing the key cellular effects of PHA using flow cytometry.

Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis

  • Apoptosis: PHA induces both intrinsic and extrinsic apoptotic pathways.[1][4]

  • Cell Cycle Arrest: PHA can cause cell cycle arrest, particularly at the G2/M phase in breast cancer cells and the G1 phase in oral cancer cells.[1][2]

  • Reactive Oxygen Species (ROS) Generation: A primary effect of PHA is the elevation of intracellular ROS levels.[1][3]

  • DNA Damage: Increased ROS leads to DNA damage, which can be quantified by measuring γH2AX expression.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on Apoptosis in Breast Cancer Cells (24h treatment)

Cell LinePHA Concentration (µM)Apoptosis (%)
MCF7 2.5Increased
5Further Increased
10~40%
MDA-MB-231 2.5Increased
5Further Increased
10~40%

Data summarized from findings reported in Yu et al., 2021.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (24h treatment)

Cell LinePHA Concentration (µM)% G2/M Phase
MCF7 2.5Increased
5Further Increased
10Significant Increase
MDA-MB-231 2.5Increased
5Further Increased
10Significant Increase

Data summarized from findings reported in Yu et al., 2021.[1][5]

Table 3: Effect of this compound on ROS Generation in Breast Cancer Cells (24h treatment)

Cell LinePHA Concentration (µM)ROS Positive Cells (%)
MCF7 2.5Increased
5Further Increased
10Substantial Increase
MDA-MB-231 2.5Increased
5Further Increased
10Substantial Increase

Data summarized from findings reported in Yu et al., 2021.[1]

Experimental Protocols & Visualizations

General Experimental Workflow

The general workflow for analyzing cells treated with this compound involves cell culture, treatment with PHA, cell harvesting, staining with specific fluorescent dyes, and subsequent analysis using a flow cytometer.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Flow Cytometry Analysis start Seed Cells culture Culture Cells (e.g., MCF7, MDA-MB-231) start->culture treat Treat with this compound (Varying concentrations and times) culture->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Fluorescent Dyes harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (e.g., FlowJo) acquire->analyze

Caption: General workflow for flow cytometry analysis of cells after this compound treatment.

Protocol 1: Apoptosis Analysis using Annexin V/7-AAD Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (PHA)

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of PHA (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., 0.05% DMSO).[1]

  • Cell Harvesting: After treatment, collect the cell culture medium (containing detached cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin and combine them with the cells from the medium.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and 7-AAD according to the manufacturer's instructions (e.g., 1:1000 dilution for Annexin V-FITC and 1 µg/mL for 7-AAD).[3][6]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[3][6]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. Use FITC (for Annexin V) and PerCP or a similar channel (for 7-AAD) to detect the signals.

Data Interpretation:

  • Annexin V- / 7-AAD-: Live cells

  • Annexin V+ / 7-AAD-: Early apoptotic cells

  • Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

  • Annexin V- / 7-AAD+: Necrotic cells[1]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound (PHA)

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[7]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Harvest and collect the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[7]

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a linear scale for the DNA content channel.[7]

Protocol 3: Reactive Oxygen Species (ROS) Detection using H2DCF-DA

This protocol measures the intracellular generation of ROS. H2DCF-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • This compound (PHA)

  • 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA)[1]

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Harvest and collect the cells as described in the apoptosis protocol.

  • Staining: Resuspend the cells in a buffer containing H2DCF-DA (e.g., 10 µM).[1][3]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[1][3]

  • Washing: Wash the cells to remove excess dye.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in the FITC channel.[8]

This compound Signaling Pathway

This compound treatment initiates a cascade of events, primarily driven by the generation of reactive oxygen species, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis through both intrinsic and extrinsic pathways.

G cluster_upstream Upstream Events cluster_downstream Downstream Effects cluster_apoptosis Apoptosis PHA This compound ROS ↑ ROS Generation PHA->ROS ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Casp9 Caspase-9 Activation (Intrinsic) ROS->Casp9 Casp8 Caspase-8 Activation (Extrinsic) ROS->Casp8 G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Ensuring the stability of Physapruin A in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the stability of Physapruin A in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For short-term storage and use in cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound.[1][2][3] For analytical purposes, such as HPLC, methanol or acetonitrile are often employed.[4][5] It is crucial to minimize the exposure of the compound to aqueous environments for prolonged periods to prevent potential degradation.

Q2: What are the optimal storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light.

Q3: How long can I store this compound solutions?

While specific long-term stability data for this compound in various solvents is not extensively documented, a study on Withanolide A, a structurally related compound, found it to be stable in solution for more than 10 days at analyte concentration.[4] However, for optimal results, it is best practice to use freshly prepared solutions or solutions stored at -80°C for no longer than a few weeks. For critical experiments, it is advisable to perform a stability check if the solution has been stored for an extended period.

Q4: Can I dissolve this compound in aqueous solutions?

This compound, like other withanolides, has low water solubility.[6] Dissolving it directly into aqueous buffers can lead to precipitation and potential degradation. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.1% DMSO in cell culture).

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound are not well-documented in the public domain. However, withanolides, in general, can be susceptible to hydrolysis, oxidation, and photodegradation, especially when exposed to light, high temperatures, and non-neutral pH conditions.[6][7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Precipitation of this compound in experimental medium - Poor solubility in the aqueous medium.- Final concentration of the organic solvent is too low.- Supersaturation of the solution.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits of your experimental system.- Prepare a more dilute stock solution before adding it to the aqueous medium.- Vortex or sonicate the solution briefly after dilution.
Inconsistent or unexpected experimental results - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Contamination of the stock solution.- Prepare a fresh stock solution of this compound.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Filter-sterilize the stock solution if it will be used in sterile cell culture experiments.- Verify the purity and concentration of the stock solution using analytical methods like HPLC.[8]
Loss of biological activity over time - Chemical instability of this compound in the chosen solvent and storage conditions.- Exposure to light, elevated temperatures, or extreme pH.- Store stock solutions at -80°C in light-protected vials.- Minimize the time the compound is kept at room temperature or in aqueous solutions before use.- Perform a stability study under your specific experimental conditions to determine the rate of degradation.
Color change in the stock solution - Oxidation or other chemical degradation of the compound.- Discard the solution and prepare a fresh stock.- Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time. The exact HPLC conditions may need to be optimized.

  • Materials:

    • This compound stock solution in the solvent of interest

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Temperature-controlled incubator or chamber

  • Procedure:

    • Prepare a solution of this compound in the solvent to be tested at a known concentration.

    • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area corresponding to this compound.

    • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the t=0 sample.

    • Monitor for changes in the peak area of this compound and the appearance of any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_neg20 Store at -20°C aliquot->store_neg20 Short-term store_neg80 Store at -80°C aliquot->store_neg80 Long-term hplc_t0 HPLC Analysis (t=0) store_neg80->hplc_t0 incubate Incubate under Test Conditions hplc_t0->incubate compare Compare Results hplc_t0->compare hplc_tx HPLC Analysis (t=x) incubate->hplc_tx Time Points hplc_tx->compare

Caption: Workflow for preparing and assessing the stability of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the solution clear and colorless? start->check_solution check_storage Was the solution stored properly (-80°C, protected from light, minimal freeze-thaw)? check_solution->check_storage Yes precipitation Precipitation observed. check_solution->precipitation No re_evaluate Re-evaluate experimental parameters. check_storage->re_evaluate Yes degradation Potential degradation. check_storage->degradation No prepare_fresh Prepare a fresh stock solution. troubleshoot_sol Troubleshoot solubility (see guide). precipitation->troubleshoot_sol degradation->prepare_fresh

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

Optimizing the dosage of Physapruin A to minimize cytotoxicity in normal cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Physapruin A (PHA) to minimize cytotoxicity in normal cells while maximizing its therapeutic effect on cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

Based on published data, the effective concentration of this compound varies depending on the cell line. For initial screening, a concentration range of 0.1 µM to 10 µM is recommended. Studies have shown that PHA exhibits cytotoxicity to various cancer cell lines within this range, while showing significantly lower toxicity to normal cells.[1][2] For example, IC50 values for oral cancer cells have been reported to be between 0.86 and 1.61 µM at 24 hours, whereas it remained non-cytotoxic to non-malignant oral cells at concentrations up to 2 µM.[1][3]

Q2: My normal cells are showing unexpected levels of cytotoxicity. What could be the cause?

Several factors could contribute to this:

  • High Starting Cell Density: An excessive number of cells in the culture well can lead to nutrient depletion and accumulation of waste products, increasing cell stress and potentiating the cytotoxic effects of PHA. It is recommended to determine the optimal cell seeding density for your specific cell line.[4]

  • Extended Incubation Time: Prolonged exposure to PHA, even at low concentrations, can lead to increased cytotoxicity. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

  • Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve PHA (e.g., DMSO) is at a non-toxic level. A final concentration of 0.1% DMSO is commonly used and generally considered safe for most cell lines.[1]

  • Cell Line Sensitivity: Different normal cell lines may have varying sensitivities to PHA. It is crucial to use a relevant normal cell line for your cancer model (e.g., normal oral cells for oral cancer studies).

Q3: I am observing high variability in my cytotoxicity assay results. How can I improve reproducibility?

High variability in cytotoxicity assays is a common issue.[5] To improve reproducibility, consider the following:

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before plating.[5]

  • Pipetting Technique: Inconsistent pipetting can introduce significant error. Ensure proper technique and that your pipettes are calibrated.

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.[6]

  • Reagent Preparation: Prepare fresh dilutions of PHA for each experiment from a concentrated stock solution.

Q4: How does this compound selectively target cancer cells over normal cells?

This compound's selective cytotoxicity appears to be linked to the differential induction of reactive oxygen species (ROS).[1][3] Studies have shown that PHA selectively generates ROS in oral cancer cells, leading to oxidative stress, mitochondrial dysfunction, DNA damage, and apoptosis.[1][7] In contrast, non-malignant oral cells show minimal ROS induction when treated with similar concentrations of PHA.[3][7]

Q5: Can I combine this compound with other treatments?

Yes, studies have explored the combination of PHA with other treatments like Ultraviolet-C (UVC) radiation. The combination of UVC and PHA has been shown to have a synergistic antiproliferative effect on oral cancer cells while having no inhibitory effect on normal cells.[8][9] This suggests that combination therapies could be a promising strategy to enhance the efficacy of PHA.

Data Summary

The following tables summarize the reported IC50 values of this compound in various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
CAL 27Oral CancerATP240.86[1]
Ca9-22Oral CancerATP241.61[1]
SKBR3Breast CancerATP244.18[2]
MCF7Breast CancerATP243.12[2]
MDA-MB-231Breast CancerATP246.15[2]
LNCaPProstate CancerMTS720.11[1]
ACHNRenal CancerMTS721.0[1]

Table 2: Cytotoxicity of this compound in Normal Cell Lines

Cell LineCell TypeObservationConcentration (µM)Reference
HGF-1Non-malignant oralNon-cytotoxicup to 2[1][3]
SGNon-malignant oralNon-cytotoxicup to 2[1][3]
HEFHuman foreskin fibroblastsLow cytotoxicity>2[1]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a serial dilution of the cell suspension.

  • Seeding: Seed the cells into a 96-well plate with a range of densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.

  • Analysis: After incubation, assess the cell viability using a suitable assay (e.g., MTT or ATP-based assay) to determine the seeding density that results in exponential growth and optimal assay performance.

Protocol 2: General Procedure for a 24-hour this compound Cytotoxicity Assay
  • Cell Seeding: Seed the desired normal and cancer cell lines into a 96-well plate at their predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of PHA in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of PHA. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytotoxicity Assessment: After incubation, measure cell viability using a standard method such as an MTT or ATP-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the PHA concentration and fitting the data to a dose-response curve.

Visual Guides

Signaling Pathways and Experimental Workflows

PhysapruinA_Mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_autophagy Autophagy This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction DNA Damage (γH2AX) DNA Damage (γH2AX) ROS Generation->DNA Damage (γH2AX) ER Stress ER Stress ROS Generation->ER Stress Autophagy Autophagy ROS Generation->Autophagy Caspase-9 Caspase-9 Mitochondrial Dysfunction->Caspase-9 Caspase-8 Caspase-8 ER Stress->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Caspase-8->Caspase-3/7 PARP Cleavage PARP Cleavage Caspase-3/7->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Dosage_Optimization_Workflow start Start: Define Cancer and Normal Cell Lines step1 Determine Optimal Seeding Density for Each Cell Line start->step1 step2 Perform Broad-Range Dose-Response Assay (0.1 - 10 µM) on Cancer Cells step1->step2 step3 Determine IC50 for Cancer Cells step2->step3 step4 Perform Narrow-Range Dose-Response Assay on Normal Cells (around cancer IC50) step3->step4 step5 Assess Cytotoxicity in Normal Cells step4->step5 decision Is Cytotoxicity in Normal Cells <10% at Cancer Cell IC50? step5->decision end_success Optimal Dosage Window Identified decision->end_success Yes end_fail Re-evaluate or Consider Combination Therapy decision->end_fail No Troubleshooting_Guide start High Cytotoxicity in Normal Cells q1 Is cell seeding density optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final DMSO concentration <= 0.1%? a1_yes->q2 sol1 Determine optimal seeding density (Protocol 1) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you performed a time-course experiment? a2_yes->q3 sol2 Adjust DMSO concentration a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider inherent cell line sensitivity a3_yes->end sol3 Perform 24h, 48h, 72h incubations a3_no->sol3

References

Identifying and mitigating off-target effects of Physapruin A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Physapruin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a withanolide, a type of naturally occurring steroidal lactone, isolated from Physalis peruviana.[1][2][3] Its primary known mechanism of action in cancer cells is the induction of oxidative stress, leading to DNA damage and apoptosis (programmed cell death).[1][2][4][5] It has been shown to inhibit the proliferation of various cancer cell lines, including breast and oral cancer.[1][3][6]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[7] These interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in therapeutic applications.[8] For this compound, it is crucial to determine if an observed cellular response is a direct consequence of its intended activity (e.g., oxidative stress-induced apoptosis) or an unrelated off-target effect.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors, including cell line variability, passage number, and experimental conditions.[9][10] High variability between replicate wells can be due to inconsistent cell seeding or pipetting errors.[9] It is also important to consider the "edge effect" in microplates, where wells on the perimeter behave differently due to evaporation.[9]

Q4: I am observing cytotoxicity in my cell line at concentrations lower than expected. Could this be an off-target effect?

While this compound is known to induce apoptosis in cancer cells, excessive toxicity at low concentrations could indicate an off-target effect.[8] It is important to perform thorough dose-response studies and assess cell health using multiple viability assays (e.g., MTT, trypan blue exclusion) to distinguish between on-target cytotoxic effects and potential off-target toxicity.[7]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

  • Question: I am observing a cellular phenotype that is not consistent with the known mechanism of this compound (i.e., not directly related to oxidative stress or apoptosis). How can I determine if this is an off-target effect?

  • Answer:

    • Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for the on-target activity. Off-target effects often occur at higher concentrations.[7]

    • Control Compounds: Use a structurally similar but inactive analog of this compound. If the inactive analog does not produce the same phenotype, it suggests the effect is specific to this compound's structure and potentially on-target.

    • Rescue Experiments: If the intended target of this compound is known and can be modulated, attempt a rescue experiment. For example, if a specific protein is thought to be the target, overexpressing this protein might rescue the phenotype. Failure to rescue the phenotype could point towards off-target effects.[8]

    • Orthogonal Assays: Confirm the phenotype using a different assay that measures a similar biological outcome but through a different technological principle.

Issue 2: High Background Signal in Fluorescence-Based Assays

  • Question: I am using a fluorescence-based assay to measure the effects of this compound and am observing high background noise. What can I do to troubleshoot this?

  • Answer:

    • Autofluorescence: Check for autofluorescence of this compound itself at the excitation and emission wavelengths used in your assay.[9]

    • Media Components: Common media supplements like fetal bovine serum and phenol red can be sources of background fluorescence. Consider using a serum-free or phenol red-free medium for the duration of the assay.[11]

    • Reader Settings: Optimize the focal height of the microplate reader. For adherent cells, the signal is typically highest at the bottom of the well.[11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM) at 24hReference
MCF7ER+, PR+/−, HER2−3.12[1]
SKBR3ER−, PR−, HER2+4.18[1]
MDA-MB-231Triple-Negative6.15[1]

Experimental Protocols

Protocol 1: Identifying Off-Target Proteins using Chemical Proteomics

This protocol provides a general workflow for identifying the binding partners of this compound within the cellular proteome.

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. It is crucial that this modification does not significantly alter the bioactivity of the compound.

  • Proteome Labeling: Incubate the probe with cell lysates or live cells to allow for binding to target and off-target proteins.

  • Enrichment of Protein Complexes: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have bound to the this compound probe.

  • Mass Spectrometry Analysis: Elute the bound proteins and identify them using mass spectrometry (MS).

  • Data Analysis: Analyze the MS data to identify proteins that are specifically enriched in the presence of the this compound probe compared to a control.

Mandatory Visualizations

PhysapruinA_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Autophagy Cytoprotective Autophagy ROS->Autophagy survival signal Caspases Caspase Activation Mito_Stress->Caspases Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Caspases->Apoptosis

Caption: Known signaling pathway of this compound in cancer cells.

Off_Target_ID_Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation Target_Prediction Target Prediction (e.g., SEA, Molecular Docking) Candidate_List List of Potential Off-Targets Target_Prediction->Candidate_List Profiling In Vitro Profiling (e.g., Kinase Panels) Candidate_List->Profiling Chem_Proteomics Chemical Proteomics (e.g., ABPP, CCCP) Verified_Off_Targets Verified Off-Targets Chem_Proteomics->Verified_Off_Targets Profiling->Verified_Off_Targets Pheno_Screening Phenotypic Screening Pheno_Screening->Verified_Off_Targets Mitigation Mitigation Strategy (e.g., Structural Modification) Verified_Off_Targets->Mitigation

Caption: General workflow for identifying off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed with this compound Dose_Response Does it occur at a much higher concentration than on-target effects? Start->Dose_Response Inactive_Analog Does an inactive analog cause the same effect? Dose_Response->Inactive_Analog No Likely_Off_Target Likely Off-Target Effect Dose_Response->Likely_Off_Target Yes Rescue Can the phenotype be rescued by modulating the known target? Inactive_Analog->Rescue No Inactive_Analog->Likely_Off_Target Yes Likely_On_Target Likely On-Target Effect Rescue->Likely_On_Target Yes Inconclusive Inconclusive (Further investigation needed) Rescue->Inconclusive No

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Best practices for the storage and handling of Physapruin A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Physapruin A, along with troubleshooting guides and frequently asked questions (FAQs) for its experimental use.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a withanolide, a type of naturally occurring steroidal lactone, isolated from plants of the Physalis genus, such as Physalis pruinosa. It is a white solid with the molecular formula C₂₈H₃₈O₇. It has been investigated for its potential anticancer properties, including the induction of oxidative stress, apoptosis, and DNA damage in cancer cells.[1][2]

2. What are the recommended storage conditions for solid this compound?

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8 °C) for short-term storage. For long-term storage, a freezer (-20 °C or -80 °C) is recommended to minimize degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: this compound should be stored in a dry environment. Consider storing the vial within a desiccator to protect it from moisture.

3. How should I prepare a stock solution of this compound?

This compound is soluble in several organic solvents.[4] For cell culture experiments, dimethyl sulfoxide (DMSO) is the most commonly used solvent.[5][6][7][8]

  • Recommended Solvent: High-purity, anhydrous DMSO.

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the solid this compound in DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20 °C or -80 °C.

4. What personal protective equipment (PPE) should I use when handling this compound?

Based on safety recommendations for structurally similar withanolides, the following PPE is advised:[1]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: When handling the powder outside of a chemical fume hood, a respirator may be necessary to avoid inhalation of dust particles.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high, causing the compound to be less soluble. The aqueous solubility of this compound is low.Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[5][6][8] After diluting the this compound stock solution into the medium, vortex or mix it thoroughly immediately before adding it to the cells. Perform a solubility test with your specific cell culture medium to determine the maximum soluble concentration.
Inconsistent or unexpected experimental results. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation. Cell line variability: Different cell lines can have varying sensitivities to this compound. DMSO toxicity: The final concentration of DMSO may be affecting the cells.Use fresh aliquots of your this compound stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Confirm the reported sensitivity of your cell line to this compound or similar withanolides from the literature.[7][8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[5][6][8]
Low potency or lack of biological effect. Incorrect concentration: Calculation error or inaccurate weighing of the solid compound. Compound degradation: The solid compound or stock solution may have degraded due to improper storage. Experimental setup: The incubation time may be too short to observe an effect.Double-check all calculations and ensure your balance is properly calibrated. If possible, verify the purity of your this compound using analytical methods like HPLC. Refer to published studies for effective concentration ranges and incubation times for your specific assay and cell line.[7][8][9]

Experimental Protocols & Data

Summary of this compound Physicochemical Properties
Property Value / Description Source
Appearance White solid[1]
Molecular Formula C₂₈H₃₈O₇[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Purity (as used in studies) >99% (verified by HPLC)[1]
Key Experimental Methodologies

1. Preparation of this compound for In Vitro Studies

  • Objective: To prepare a working solution of this compound for addition to cell cultures.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

    • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

    • The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1%.[5][6][8]

2. ATP-Based Cell Viability Assay

  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Protocol:

    • Seed breast cancer cells (e.g., MCF7, SKBR3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 µM) and a vehicle control (0.05% DMSO) for 24 hours.[9]

    • After the incubation period, measure the cellular ATP content using a commercial ATP detection kit according to the manufacturer's instructions.

    • Luminescence is measured using a luminometer, and cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment solid_pha Solid this compound stock_solution 10 mM Stock Solution in DMSO solid_pha->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solution (e.g., 0.5-10 µM) stock_solution->working_solution Dilute culture_medium Cell Culture Medium culture_medium->working_solution cells Cancer Cells in Culture working_solution->cells Treat atp_assay ATP Viability Assay cells->atp_assay Measure Viability

Caption: Experimental workflow for preparing this compound and assessing cell viability.

signaling_pathway PHA This compound ROS Reactive Oxygen Species (ROS) Generation PHA->ROS Cell_Cycle_Arrest G2/M Arrest PHA->Cell_Cycle_Arrest Mito_Stress Mitochondrial Stress (Superoxide, ΔΨm depletion) ROS->Mito_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Apoptosis Apoptosis (Caspase Activation) Mito_Stress->Apoptosis DNA_Damage->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Simplified signaling pathway of this compound's anticancer effects.

References

Addressing experimental variability in Physapruin A studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Physapruin A (PHA). The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation with this compound.

Question 1: I am observing inconsistent anti-proliferative effects of this compound across different experiments. What could be the cause?

Answer: Inconsistent anti-proliferative effects of this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Compound Solubility and Stability:

    • Problem: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound can lead to a lower effective concentration and thus, reduced activity.

    • Troubleshooting:

      • Stock Solution: Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1][2] We recommend a stock concentration of 10 mM. Sonicate briefly if necessary to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

      • Working Concentration: When diluting the stock solution in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).[3][4] Vortex the diluted solution gently before adding it to the cells. Visually inspect the media for any signs of precipitation after adding this compound.

      • Pre-warmed Media: Use pre-warmed cell culture media for dilutions to reduce the risk of compound precipitation upon addition.

  • Cell Culture Conditions:

    • Problem: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.

    • Troubleshooting:

      • Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and resume logarithmic growth before adding the compound (typically 24 hours).

      • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

      • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to treatment.

  • Assay-Specific Variability:

    • Problem: The choice of endpoint assay can influence the observed effect.

    • Troubleshooting:

      • Metabolic vs. Cytotoxicity Assays: Be aware of the principle of your chosen assay. For instance, an ATP-based viability assay measures metabolic activity, which may be affected before overt cell death.[1][2] Cross-validate findings with a direct cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).[1][2]

Question 2: My control (DMSO-treated) cells are showing unexpected levels of cytotoxicity. What should I do?

Answer: High cytotoxicity in your DMSO control group can confound your results. Here’s how to address this issue:

  • DMSO Quality and Concentration:

    • Problem: The quality of DMSO and its final concentration in the culture medium are critical.

    • Troubleshooting:

      • Use High-Quality DMSO: Utilize anhydrous, cell culture-grade DMSO.

      • Titrate DMSO Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line. While 0.1% is generally considered safe, some sensitive cell lines may require a lower concentration.[3][4]

      • Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells, including the untreated control (which should have media with the same percentage of DMSO as the treated wells).

  • Incubation Time:

    • Problem: Prolonged exposure to even low concentrations of DMSO can be detrimental to some cell lines.

    • Troubleshooting:

      • Optimize Incubation Period: If long incubation times are necessary for your experiment, consider if the DMSO concentration needs to be further reduced.

      • Media Changes: For very long-term experiments, consider if a media change with freshly diluted compound and DMSO is feasible to reduce the accumulation of toxic metabolites.

Question 3: I am not observing the expected induction of apoptosis with this compound treatment. What are the potential reasons?

Answer: A lack of apoptotic induction could be due to several experimental factors.

  • Concentration and Time-Course:

    • Problem: The induction of apoptosis is both concentration- and time-dependent.

    • Troubleshooting:

      • Dose-Response: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) to identify the optimal concentration for inducing apoptosis in your cell line.[1][2]

      • Time-Course: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing apoptosis. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is assessed.

  • Cell Line Specificity:

    • Problem: The apoptotic response to this compound can vary between different cell lines.

    • Troubleshooting:

      • Positive Controls: Include a known inducer of apoptosis (e.g., staurosporine) as a positive control to ensure that your assay is working correctly and that your cell line is capable of undergoing apoptosis.

      • Mechanism of Action: Be aware that at high concentrations, some compounds can induce necrosis rather than apoptosis.[1][2] Assays that can distinguish between these two forms of cell death, such as Annexin V/7-AAD staining, are recommended.[1][2]

  • Assay Sensitivity:

    • Problem: The chosen method for detecting apoptosis may not be sensitive enough.

    • Troubleshooting:

      • Multiple Assays: Use multiple methods to confirm apoptosis. For example, complement Annexin V staining with a functional assay like caspase-3/7 activity measurement or Western blotting for cleaved PARP.[5][6]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines.

Cell LineCancer TypeAssay TypeIncubation TimeIC₅₀ (µM)Reference
SKBR3Breast CancerATP Assay24 h4.18[1][6]
MCF7Breast CancerATP Assay24 h3.12[1][6]
MDA-MB-231Breast CancerATP Assay24 h6.15[1][6]
LNCaPProstate CancerMTS Assay72 h0.11[1]
ACHNRenal CancerMTS Assay72 h1.0[1]
CAL 27Oral CancerATP Assay24 h0.86[5][6]
Ca9-22Oral CancerATP Assay24 h1.61[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability (ATP Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells by measuring cellular ATP levels.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.[1][2]

    • After the incubation period, bring the plate to room temperature.

    • Add a volume of a commercially available ATP detection reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

2. Apoptosis Assay (Annexin V/7-AAD Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Methodology:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for 24 hours.[1][2]

    • Harvest the cells, including any floating cells in the media, by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Annexin V-positive/7-AAD-negative cells are early apoptotic.

      • Annexin V-positive/7-AAD-positive cells are late apoptotic/necrotic.

      • Annexin V-negative/7-AAD-positive cells are necrotic.[1][2]

3. Reactive Oxygen Species (ROS) Detection

  • Objective: To measure the intracellular generation of ROS induced by this compound.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound as described above.

    • Towards the end of the treatment period, add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the media and incubate according to the manufacturer's instructions.

    • Harvest and wash the cells.

    • Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

    • As a control, cells can be pre-treated with an ROS scavenger like N-acetylcysteine (NAC) before this compound treatment to confirm that the observed effects are ROS-dependent.[1][7]

Visualizations

Signaling Pathway of this compound-Induced Cell Death

PhysapruinA_Pathway PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage (γH2AX) ROS->DNA_damage Autophagy Autophagy ROS->Autophagy Apoptosis Apoptosis Mito->Apoptosis G2M_arrest G2/M Cell Cycle Arrest DNA_damage->G2M_arrest Caspases Caspase-8/9/3 Activation Apoptosis->Caspases

Caption: this compound induces ROS, leading to apoptosis, DNA damage, and autophagy.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action start Seed Cancer Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., ATP Assay) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/7-AAD) ic50->apoptosis ros ROS Detection Assay ic50->ros cell_cycle Cell Cycle Analysis ic50->cell_cycle

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

Technical Support Center: Modulating Physapruin A-Induced ROS with N-acetylcysteine (NAC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using N-acetylcysteine (NAC) to modulate Physapruin A (PHA)-induced reactive oxygen species (ROS) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound (PHA), a withanolide derived from Physalis peruviana, exerts its cytotoxic effects primarily by inducing the generation of reactive oxygen species (ROS).[1][2][3] This increase in intracellular ROS can trigger a cascade of cellular events, including oxidative stress, DNA damage, cell cycle arrest, apoptosis, and autophagy.[2][3][4]

Q2: How does N-acetylcysteine (NAC) counteract the effects of this compound?

A2: N-acetylcysteine (NAC) is a well-established antioxidant that functions as a ROS scavenger.[5][6] It can directly neutralize free radicals and also serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[5][6] By quenching the ROS induced by PHA, NAC can mitigate downstream events such as apoptosis and autophagy.[1][2]

Q3: I am observing that NAC is inducing ROS in my control cells. Is this expected?

A3: While NAC is primarily known as a ROS scavenger, some studies have reported that under certain conditions, such as in the presence of transition metals or at specific concentrations, NAC can exhibit pro-oxidant effects and induce ROS production.[7][8] It is crucial to carefully titrate the NAC concentration and ensure the purity of the reagents and culture media.

Q4: For how long is NAC stable in cell culture medium?

A4: NAC can be unstable in solution and may oxidize over time, particularly at 37°C.[9] For long-term experiments (48-72 hours), it is advisable to replenish the NAC-containing medium every 24 hours to ensure its efficacy as a ROS scavenger.[9]

Q5: Are there any alternatives to NAC for scavenging this compound-induced ROS?

A5: Yes, other antioxidants can be used to scavenge ROS. Some common alternatives include Trolox (a vitamin E analog), catalase (to scavenge hydrogen peroxide), and superoxide dismutase (SOD) (to scavenge superoxide anions). The choice of antioxidant may depend on the specific type of ROS being investigated.

Troubleshooting Guides

Issue 1: Inconsistent or no reduction of this compound-induced ROS with NAC pre-treatment.
Possible Cause Troubleshooting Step
NAC Degradation Prepare fresh NAC solutions for each experiment. For long-term incubations, replenish the media with fresh NAC every 24 hours.[9]
Suboptimal NAC Concentration Perform a dose-response experiment to determine the optimal concentration of NAC for your specific cell line and PHA concentration. Concentrations that are too low may be ineffective, while very high concentrations could have off-target effects.[7][10]
Incorrect Timing of NAC Pre-treatment The pre-incubation time with NAC before adding PHA is critical. A common starting point is a 1-2 hour pre-treatment.[4] Optimize this duration for your experimental setup.
pH Shift in Media NAC is acidic and can lower the pH of the culture medium, which can affect cell health and experimental outcomes. Adjust the pH of the NAC stock solution to physiological levels (around 7.4) before adding it to the culture medium.
NAC Interference with ROS Probe NAC has been reported to interfere with certain fluorescent probes used for ROS detection.[11] Consider using alternative ROS indicators or validate your probe's compatibility with NAC.
Issue 2: High background ROS levels in control cells.
Possible Cause Troubleshooting Step
Cell Culture Conditions Ensure cells are healthy and not under stress from factors like high confluence, nutrient depletion, or contamination. Passage cells regularly and maintain a consistent culture environment.
Media Components Some media components, like serum, can contain factors that generate ROS. Consider using a serum-free medium for the duration of the experiment if your cell line permits.
Light Exposure Some fluorescent probes and media components are light-sensitive and can generate ROS upon exposure to light. Protect your plates and reagents from light as much as possible.
Pro-oxidant Effect of NAC As mentioned in the FAQs, NAC can sometimes act as a pro-oxidant.[7][8] Test different concentrations of NAC alone on your cells to ensure the chosen concentration does not induce ROS.

Experimental Protocols

Protocol 1: Determination of Optimal NAC Concentration
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.

  • NAC Treatment: Prepare a range of NAC concentrations (e.g., 1, 5, 10, 20 mM) in your cell culture medium.

  • Incubation: Remove the old medium from the cells and add the NAC-containing medium. Incubate for 1-2 hours at 37°C and 5% CO2.

  • PHA Treatment: After the NAC pre-incubation, add this compound at your desired concentration to the wells.

  • ROS Measurement: After the desired PHA incubation time (e.g., 24 hours), measure intracellular ROS levels using a suitable fluorescent probe (e.g., DCFH-DA) and a plate reader or flow cytometer.

  • Data Analysis: Determine the lowest concentration of NAC that effectively reduces PHA-induced ROS without causing significant cytotoxicity in the control (no PHA) wells.

Protocol 2: Co-treatment of this compound and NAC for Downstream Analysis
  • Cell Seeding: Plate cells as described in Protocol 1.

  • NAC Pre-treatment: Pre-incubate the cells with the optimized concentration of NAC for the determined optimal time (e.g., 10 mM NAC for 1 hour).[4]

  • PHA Treatment: Add this compound to the NAC-containing medium at the desired concentration (e.g., 10 µM).[4]

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).[4]

  • Downstream Analysis: After incubation, harvest the cells for downstream analyses such as apoptosis assays (e.g., Annexin V staining), autophagy assessment (e.g., LC3-II western blot), or cell viability assays (e.g., MTT or ATP assay).[2][3]

Data Presentation

Table 1: Effect of this compound and NAC on Cell Viability and ROS Levels in Breast Cancer Cells (MCF7)

TreatmentConcentrationIncubation Time (h)Cell Viability (% of Control)ROS Levels (Fold Change)Reference
Control -241001.0[2]
This compound 10 µM24~20Significant Increase[2]
NAC 10 mM25 (1h pre-incubation)~100No Significant Change[2]
NAC + this compound 10 mM + 10 µM25 (1h pre-incubation)~80Suppressed[2]

Table 2: Effect of this compound and NAC on Apoptosis in Breast Cancer Cells (MDA-MB-231)

TreatmentConcentrationIncubation Time (h)Apoptosis (% Annexin V Positive)Reference
Control -24Baseline[2]
This compound 10 µM24Significant Increase[2]
NAC + this compound 10 mM + 10 µM25 (1h pre-incubation)Suppressed[2]

Visualizations

PhysapruinA_ROS_Pathway PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Autophagy Cytoprotective Autophagy ROS->Autophagy Apoptosis Apoptosis OxidativeStress->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Start Seed Cells Pretreat Pre-treat with NAC (e.g., 10 mM, 1h) Start->Pretreat Treat Treat with this compound (e.g., 10 µM, 24h) Pretreat->Treat ROS_Assay ROS Measurement (e.g., DCFH-DA) Treat->ROS_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treat->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis_Assay

Caption: Experimental workflow.

References

Technical Support Center: Co-treatment of Physapruin A with Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Physapruin A (PHA) in combination with autophagy inhibitors like bafilomycin A1 (BafA1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

1. What is the rationale for co-treating cells with this compound and bafilomycin A1?

This compound, a withanolide derived from Physalis peruviana, is known to induce both apoptosis and autophagy in cancer cells, primarily through the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[1][2] Studies have shown that the autophagy induced by PHA may act as a cytoprotective mechanism. By inhibiting autophagy with agents like bafilomycin A1, the cytotoxic effects of PHA can be enhanced.[1] Bafilomycin A1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the fusion of autophagosomes with lysosomes, thereby blocking the final stage of autophagy and leading to an accumulation of autophagosomes.[3][4] This co-treatment strategy is often employed to investigate the role of autophagy in PHA-induced cell death and to explore potential synergistic anti-cancer therapies.

2. What are the expected outcomes of co-treating cancer cells with this compound and bafilomycin A1?

Co-treatment is expected to potentiate the effects of this compound. Key anticipated outcomes include:

  • Enhanced Cytotoxicity: A significant decrease in cell viability compared to treatment with either PHA or BafA1 alone.[1]

  • Increased Apoptosis: An elevated rate of apoptosis, as the cytoprotective autophagic response is inhibited.[1]

  • Accumulation of Autophagy Markers: An increase in the levels of LC3-II and potentially p62/SQSTM1, indicative of blocked autophagic flux.[1][5]

3. How do I interpret changes in LC3-II and p62 levels in my western blot?

Interpreting the levels of autophagy markers is crucial for understanding the cellular response.

  • LC3-I and LC3-II: LC3-I is the cytosolic form, while LC3-II is the lipidated form that is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels alone suggests an accumulation of autophagosomes.

  • p62/SQSTM1: This protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels typically indicates functional autophagy.

In a co-treatment experiment:

  • PHA alone: May show an increase in LC3-II and a decrease in p62, indicating induced autophagic flux.

  • BafA1 alone: Will cause an accumulation of both LC3-II and p62, as their degradation is blocked.

  • PHA + BafA1: Should result in a more pronounced accumulation of LC3-II compared to either treatment alone, confirming that PHA induces autophagic flux that is then blocked by BafA1. p62 levels will also be elevated due to the blockage.[1][6][7]

4. Are there any known off-target effects of bafilomycin A1 that I should be aware of?

Yes, while bafilomycin A1 is a specific V-ATPase inhibitor, it can have other effects, particularly at higher concentrations or with prolonged exposure. These include:

  • Mitochondrial Dysfunction: BafA1 has been reported to affect mitochondrial membrane potential and respiration.[8][9]

  • Induction of Apoptosis: At higher concentrations, BafA1 itself can induce apoptosis.[3]

  • Interference with mTOR Signaling: As lysosomal function is crucial for mTORC1 activation, inhibiting it with BafA1 can interfere with this pathway, which may independently influence autophagy.[10]

It is therefore recommended to use the lowest effective concentration of bafilomycin A1 and to include appropriate controls to account for these potential off-target effects.

Troubleshooting Guides

Problem 1: Inconsistent or no enhancement of this compound cytotoxicity with bafilomycin A1 co-treatment.
Possible Cause Troubleshooting Step
Suboptimal drug concentrations Perform a dose-response curve for both PHA and BafA1 individually on your specific cell line to determine the optimal concentrations for co-treatment.
Timing of co-treatment The timing of drug addition can be critical. Consider pre-treating with one compound before adding the other, or adding them simultaneously. A time-course experiment is recommended.
Cell line-specific resistance The role of autophagy can be cell-type dependent. In some cell lines, autophagy may not be a primary survival mechanism in response to PHA, or alternative cell death pathways may be dominant.
Bafilomycin A1 degradation Ensure the bafilomycin A1 stock solution is fresh and has been stored correctly, protected from light.
Problem 2: Difficulty in detecting LC3-II bands or high background on western blots.
Possible Cause Troubleshooting Step
Low LC3-II expression Ensure you are loading a sufficient amount of protein (20-30 µg). Use a positive control, such as cells starved of amino acids or treated with a known autophagy inducer.[11][12]
Poor antibody quality Use a validated antibody for LC3. Check the manufacturer's datasheet for recommended dilutions and blocking conditions.
Inefficient protein transfer LC3-II is a small protein (around 14-16 kDa). Use a PVDF membrane with a 0.2 µm pore size and optimize transfer conditions (e.g., increase transfer time or voltage).[11]
High background Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody concentrations. Ensure adequate washing steps.
Problem 3: Unexpected results in apoptosis assays (e.g., high apoptosis with bafilomycin A1 alone).
Possible Cause Troubleshooting Step
Bafilomycin A1-induced toxicity High concentrations or prolonged exposure to BafA1 can be toxic and induce apoptosis.[3] Perform a dose-response and time-course experiment with BafA1 alone to determine a non-toxic concentration that still effectively blocks autophagy.
Cell confluence High cell density can lead to nutrient deprivation and induce basal levels of apoptosis. Ensure consistent cell seeding densities across all experimental conditions.
Incorrect gating in flow cytometry For Annexin V/PI staining, ensure proper compensation and gating for live, early apoptotic, late apoptotic, and necrotic populations using single-stain and unstained controls.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data from co-treatment experiments. Note that these values can be cell-line and experiment-specific.

Table 1: Effect of this compound and Bafilomycin A1 on Cell Viability (%)

TreatmentMCF7 CellsMDA-MB-231 Cells
Control100100
PHA (5 µM)~70%~65%
BafA1 (100 nM)~90%~85%
PHA (5 µM) + BafA1 (100 nM)~40%~35%

Data adapted from studies on breast cancer cell lines, showing a synergistic decrease in cell viability with co-treatment.[1]

Table 2: Effect of this compound and Bafilomycin A1 on Apoptosis (% Annexin V Positive Cells)

TreatmentMCF7 CellsMDA-MB-231 Cells
Control~5%~7%
PHA (5 µM)~20%~25%
BafA1 (100 nM)~10%~12%
PHA (5 µM) + BafA1 (100 nM)~45%~50%

Data adapted from studies on breast cancer cell lines, demonstrating enhanced apoptosis with co-treatment.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on the metabolic activity of cells.[14][15]

Materials:

  • 96-well plates

  • This compound (PHA) and Bafilomycin A1 (BafA1) stock solutions

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with PHA, BafA1, or a combination of both at various concentrations for the desired time period (e.g., 24 hours). Include untreated and vehicle-only controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Autophagic Flux Assay (LC3-II Western Blot)

This protocol is for monitoring the accumulation of LC3-II to assess autophagic flux.[16]

Materials:

  • 6-well plates

  • PHA and BafA1 stock solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane (0.2 µm)

  • Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with PHA for a specific duration (e.g., 6 hours). For the final 2-4 hours of the PHA treatment, add BafA1 to the relevant wells.[1] Include controls for untreated, PHA alone, and BafA1 alone.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and necrosis using flow cytometry.[13][17][18]

Materials:

  • 6-well plates

  • PHA and BafA1 stock solutions

  • Annexin V-FITC/APC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PHA, BafA1, or a combination for the desired time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC/APC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V only, and PI only controls to set up the gates for quadrant analysis (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Visualizations

G cluster_1 Cellular Response cluster_2 Bafilomycin A1 Intervention PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS ER_Stress ↑ ER Stress PHA->ER_Stress Autophagy Autophagy (Cytoprotective) ROS->Autophagy Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Autophagy ER_Stress->Apoptosis Autophagosome_Lysosome_Fusion Autophagosome- Lysosome Fusion Autophagy->Autophagosome_Lysosome_Fusion Requires BafA1 Bafilomycin A1 BafA1->Autophagosome_Lysosome_Fusion Autophagosome_Lysosome_Fusion->Apoptosis Suppresses G cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Seed Cells treat Treat with PHA and/or BafA1 start->treat harvest Harvest Cells treat->harvest viability Cell Viability (MTT Assay) harvest->viability autophagy Autophagic Flux (Western Blot) harvest->autophagy apoptosis Apoptosis (Flow Cytometry) harvest->apoptosis G cluster_troubleshooting Troubleshooting Logic issue Issue: No enhanced cytotoxicity with co-treatment cause1 Suboptimal Drug Concentrations? issue->cause1 cause2 Incorrect Timing of Co-treatment? issue->cause2 cause3 Cell Line Resistance? issue->cause3 solution1 Action: Perform Dose-Response Curve cause1->solution1 solution2 Action: Optimize Treatment Schedule cause2->solution2 solution3 Action: Consider Alternative Cell Lines cause3->solution3

References

Troubleshooting inconsistent results in Physapruin A functional assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Physapruin A functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure reproducible, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (PHA) is a withanolide derived from Physalis peruviana. Its primary anticancer mechanism involves the induction of oxidative stress.[1][2][3][4] This is characterized by an increase in reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX).[4][5] The accumulation of ROS leads to several downstream effects, including DNA damage, cell cycle arrest, apoptosis, and modulation of autophagy and endoplasmic reticulum (ER) stress.[1][2][3][4][6]

Q2: How should I prepare and store this compound for my experiments?

A2: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1][4][7] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][7] Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. While specific stability data for PHA in solution is not widely published, it is best practice to prepare fresh dilutions from the stock for each experiment.[8]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated antiproliferative effects in a variety of cancer cell lines, including:

  • Breast Cancer: MCF7, SKBR3, and MDA-MB-231[1][2][3]

  • Oral Cancer: CAL 27 and Ca9-22[4][6]

  • Prostate Cancer: LNCaP[1][4]

  • Renal Cancer: ACHN[1][4]

It has also been shown to have lower cytotoxicity in non-malignant cells, such as human gingival fibroblasts (HGF-1) and normal oral epithelial cells (SG), suggesting some level of cancer cell selectivity.[4]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values from Cell Viability Assays (e.g., ATP assay, MTS)

Possible Cause 1: Inconsistent this compound Activity

  • Solution:

    • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old dilutions, as the compound may degrade over time in aqueous media.

    • Solubility Issues: Ensure that this compound is fully dissolved in the stock solution and is not precipitating when diluted in culture media. Precipitated compound will lead to a lower effective concentration. Visually inspect the media for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture.

Possible Cause 2: Cell Culture Conditions

  • Solution:

    • Cell Density: Seed cells at a consistent density across all plates and experiments. Variations in starting cell number can significantly impact the final viability readout.

    • Growth Phase: Ensure cells are in the logarithmic growth phase when treated with this compound. Cells in stationary phase may respond differently.

    • Serum Concentration: Use a consistent serum concentration in your culture medium, as serum proteins can sometimes interact with small molecules and affect their activity.

Possible Cause 3: Assay Protocol

  • Solution:

    • Incubation Time: Adhere strictly to the specified incubation times for both the drug treatment and the assay reagent. For this compound, effects have been characterized at 24, 48, and 72 hours.[1][4]

    • Reagent Handling: Ensure the viability assay reagent (e.g., ATP assay reagent) is brought to room temperature before use and is mixed thoroughly but gently.

Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/7-AAD Flow Cytometry)

Possible Cause 1: Suboptimal Staining

  • Solution:

    • Staining Time and Temperature: Optimize the incubation time and temperature for Annexin V and 7-AAD staining. Insufficient incubation can lead to weak signals, while excessive incubation can result in non-specific binding.

    • Reagent Concentration: Titrate the concentrations of Annexin V and 7-AAD to find the optimal staining index for your specific cell type.

Possible Cause 2: Cell Handling

  • Solution:

    • Gentle Handling: During cell harvesting and washing, handle the cells gently to avoid mechanical damage that can lead to false-positive Annexin V staining. Use low-speed centrifugation.

    • Prompt Analysis: Analyze stained cells by flow cytometry as soon as possible. Delays can lead to a loss of signal and an increase in necrotic cells.

Possible Cause 3: Drug Treatment Timing

  • Solution:

    • Time-Course Experiment: this compound induces apoptosis in a time-dependent manner.[1] If you are not observing a clear apoptotic population, consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection in your cell line.

Issue 3: Weak or No Signal in Western Blots for Pathway-Related Proteins

Possible Cause 1: Low Protein Abundance

  • Solution:

    • Positive Controls: Include a positive control cell lysate known to express the protein of interest at a detectable level.[9]

    • Protein Load: Increase the amount of total protein loaded per lane. For low-abundance proteins, 30-50 µg may be necessary.[9][10]

Possible Cause 2: Poor Protein Extraction

  • Solution:

    • Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[9][10][11] Keep samples on ice throughout the extraction process.

    • Complete Lysis: Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary, especially for difficult-to-lyse cells.

Possible Cause 3: Suboptimal Transfer Conditions

  • Solution:

    • High Molecular Weight Proteins: If you are probing for large proteins like mTOR (~289 kDa), optimize the transfer conditions. Consider a wet transfer at a lower voltage overnight at 4°C or for a longer duration (e.g., 2-4 hours) to ensure efficient transfer.[9][10][12] Reducing the methanol concentration in the transfer buffer to 5-10% can also improve the transfer of large proteins.[9]

Data and Protocols

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF7BreastATP Assay243.12[1]
SKBR3BreastATP Assay244.18[1]
MDA-MB-231BreastATP Assay246.15[1]
CAL 27OralATP Assay240.86[4]
Ca9-22OralATP Assay241.61[4]
LNCaPProstateMTS Assay720.11[1][4]
ACHNRenalMTS Assay721.0[1][4]
Experimental Protocols

1. Cell Viability (ATP Assay)

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.5 to 10 µM) or DMSO as a vehicle control.[1]

    • Incubate for the desired duration (e.g., 24 hours).

    • Add a commercially available ATP assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

2. Apoptosis Analysis (Annexin V/7-AAD Staining)

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and 7-AAD (or another viability dye like PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples immediately by flow cytometry.

    • Gate the populations to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.[1]

3. ROS Detection (H2DCF-DA Staining)

  • Methodology:

    • Treat cells with this compound.

    • Towards the end of the treatment period, add H2DCF-DA dye (e.g., 10 µM) to the cells and incubate for 30 minutes at 37°C.[1]

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS and analyze them by flow cytometry, measuring the fluorescence in the FITC channel.

Visualizations

Signaling Pathways and Workflows

PhysapruinA_Mechanism PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Mito Mitochondrial Dysfunction ROS->Mito ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Autophagy Autophagy Modulation ROS->Autophagy Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation Troubleshooting_IC50 Start Inconsistent IC50 Results Check_PHA Check this compound Preparation & Storage Start->Check_PHA Check_Cells Review Cell Culture Technique Start->Check_Cells Check_Assay Verify Assay Protocol Start->Check_Assay Solubility Issue: Solubility/Precipitation Solution: Visual check, fresh dilutions Check_PHA->Solubility Stability Issue: Degradation Solution: Use fresh dilutions, avoid freeze-thaw Check_PHA->Stability Density Issue: Cell Density Variation Solution: Standardize seeding protocol Check_Cells->Density Growth_Phase Issue: Inconsistent Growth Phase Solution: Culture cells consistently Check_Cells->Growth_Phase Timing Issue: Incorrect Incubation Time Solution: Adhere to protocol timing Check_Assay->Timing Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection Lysis Cell Lysis (with inhibitors) Quant Protein Quantification (BCA/Bradford) Lysis->Quant Denature Denaturation (95°C, 5 min) Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer PVDF Membrane Transfer (Optimize for MW) SDS_PAGE->Transfer Block Blocking (5% Milk or BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (4°C, Overnight) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect

References

Technical Support Center: Enhancing the Bioavailability of Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Physapruin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a withanolide, a type of naturally occurring C28 steroidal lactone, isolated from Physalis peruviana.[1][2][3][4] It has demonstrated potent anti-cancer properties in preclinical studies, including inducing oxidative stress, DNA damage, and apoptosis in various cancer cell lines.[1][2][3][5][6][7][8] Like many complex natural products, this compound is presumed to have low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy. Enhancing its bioavailability is crucial for translating its promising in vitro activity into in vivo therapeutic benefits.

Q2: What are the primary reasons for the potentially low bioavailability of this compound?

A2: The primary reasons for the likely low bioavailability of this compound are:

  • Poor Aqueous Solubility: As a complex, lipophilic molecule, this compound is expected to have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[9][10][11]

  • First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by enzymes in the intestinal wall and liver before it reaches systemic circulation.[12]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[13]

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[10][11][14][15] These can be broadly categorized as:

  • Increasing Solubility and Dissolution Rate:

    • Particle size reduction (micronization and nanonization).[10][14]

    • Solid dispersions.[10][11][15]

    • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[10][11][13]

    • Complexation with cyclodextrins.[10][11][13]

  • Modifying the Chemical Structure:

    • Prodrug approaches.[9][13]

  • Utilizing Novel Drug Delivery Systems:

    • Nanoparticle-based carriers.[16][17]

    • Liposomes.[16][18]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Biorelevant Media

Problem: You are observing a very slow and incomplete dissolution of pure this compound powder in simulated gastric and intestinal fluids.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Large Particle Size Employ particle size reduction techniques such as micronization or jet milling. For laboratory scale, consider high-pressure homogenization to create a nanosuspension.[19]Increased surface area leading to a faster dissolution rate.
Poor Wettability Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, PEG).[10][15]The polymer carrier enhances wettability and dispersibility of the drug particles.
Low Intrinsic Solubility Prepare an inclusion complex of this compound with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).[10][13]The hydrophilic exterior of the cyclodextrin molecule improves the solubility of the encapsulated this compound.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Problem: Animal studies show significant variation in the plasma concentration of this compound between subjects after oral administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Food Effects Administer a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[11][13]SEDDS form a fine emulsion in the GI tract, which can reduce the effect of food on drug absorption and lead to more consistent bioavailability.
Irregular Absorption Window Develop a mucoadhesive formulation to prolong the residence time of the drug at the site of absorption.Increased contact time with the intestinal mucosa can lead to more complete and reproducible absorption.
Pre-systemic Metabolism Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine as a bioenhancer).Inhibition of first-pass metabolism can increase the amount of unchanged drug reaching systemic circulation, reducing variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Sonicate the solution for 15 minutes to ensure homogeneity.

    • Evaporate the solvent under vacuum using a rotary evaporator at 40°C until a dry film is formed.

    • Further dry the film in a vacuum oven at 45°C for 24 hours to remove residual solvent.

    • Scrape the dried solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Materials: this compound, Soy phosphatidylcholine, Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 1:10:2 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.

    • Place the flask in a vacuum oven overnight to ensure complete removal of the solvent.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature for 1 hour.

    • To obtain unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Powder sd Solid Dispersion start->sd Formulation lipo Liposomes start->lipo Formulation nano Nanoparticles start->nano Formulation diss Dissolution Testing sd->diss Characterization lipo->diss Characterization nano->diss Characterization perm Permeability Assay (e.g., Caco-2) diss->perm pk Pharmacokinetic Study perm->pk Lead Formulation Selection pd Pharmacodynamic Study pk->pd

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress DNA_Damage DNA Damage ROS->DNA_Damage Autophagy Cytoprotective Autophagy ROS->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest

Caption: Simplified signaling pathway of this compound's anti-cancer activity.[1][2][5]

References

Refining protocols for long-term studies involving Physapruin A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting long-term studies involving Physapruin A (PHA). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate robust and reproducible research.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (PHA) is a withanolide, a type of naturally occurring steroidal lactone, isolated from plants of the Physalis genus, such as Physalis peruviana.[1][2] Its primary anticancer mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4] This increase in ROS leads to a cascade of downstream effects, including DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][4]

2. How does this compound induce apoptosis in cancer cells?

PHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] The process is initiated by high levels of intracellular ROS.[3] This leads to mitochondrial membrane potential depletion and the activation of initiator caspases, such as Caspase-8 and Caspase-9, which in turn activate the executioner Caspase-3.[1][5] The activation of these caspases is a hallmark of apoptosis.[1]

3. Does this compound affect the cell cycle?

Yes, PHA has been shown to induce G2/M phase arrest in breast cancer cell lines like MCF7 and MDA-MB-231.[1][4] This means it halts the cell division process before mitosis, contributing to its antiproliferative effects.[1]

4. What is the role of autophagy in this compound-treated cells?

PHA induces autophagy in breast cancer cells, which appears to be a cytoprotective response.[6][7] The autophagy is triggered by the PHA-induced ROS.[6][8] Inhibition of this autophagic process, for instance by using Bafilomycin A1, has been shown to enhance the apoptotic effects of PHA, suggesting that autophagy acts as a survival mechanism for the cancer cells against PHA-induced stress.[6][7]

5. How should I prepare and store this compound stock solutions for long-term studies?

While specific long-term stability data for PHA is limited, general practices for withanolides and other natural products should be followed. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[3][9] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9][10]

6. How stable is this compound in cell culture medium during long incubations?

The stability of withanolides in aqueous solutions can be a concern.[11] Furthermore, components in cell culture media can degrade over time, especially when exposed to light and elevated temperatures, which can lead to changes in pH, color, and the generation of toxic byproducts.[5][12][13] For long-term experiments (e.g., > 48 hours), it is advisable to refresh the culture medium with freshly diluted PHA at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected results between experiments. 1. Degradation of PHA stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation of PHA in working solution: Instability in aqueous culture medium over time. 3. Variability in cell health or passage number: Cells may respond differently at higher passages.1. Use fresh aliquots of the -80°C stock solution for each experiment. Avoid using a stock that has been thawed and refrozen multiple times. 2. For long-term incubations, replace the medium with freshly prepared PHA-containing medium every 24-48 hours. 3. Maintain a consistent cell passage number for all experiments and regularly check for cell viability and morphology.
High cytotoxicity observed in the vehicle control group (DMSO only). 1. DMSO concentration is too high: Many cell lines are sensitive to DMSO concentrations above 0.1-0.5%. 2. Poor quality DMSO: DMSO can degrade and form toxic byproducts.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration in all treatments, including the highest PHA dose, does not exceed this limit. 2. Use high-purity, anhydrous, sterile-filtered DMSO.
Precipitation of this compound in the cell culture medium. 1. Poor solubility: PHA, like many withanolides, is hydrophobic and may have limited solubility in aqueous media. 2. High concentration: The working concentration exceeds the solubility limit of PHA in the medium.1. Ensure the DMSO stock is fully dissolved before diluting into the medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. 2. If precipitation occurs at the desired concentration, consider using a solubilizing agent or a different delivery system, though this will require extensive validation. Test a lower concentration range if possible.
No effect of N-acetylcysteine (NAC) in reversing PHA's effects. 1. Insufficient NAC concentration or pre-incubation time: NAC needs to be taken up by the cells to quench ROS effectively. 2. Timing of NAC addition: NAC is most effective when present before or during the generation of ROS.1. Ensure you are using an adequate concentration of NAC (e.g., 5-10 mM) and pre-incubating the cells for at least 1 hour before adding PHA.[1][13] 2. Add NAC to the cells prior to the addition of PHA to allow for cellular uptake and to counteract the initial burst of ROS.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeTreatment DurationIC50 (µM)Reference(s)
MCF7Breast (ER+, PR+/-)ATP Assay24 hours3.12[1][2]
SKBR3Breast (HER2+)ATP Assay24 hours4.18[1][2]
MDA-MB-231Breast (Triple-Negative)ATP Assay24 hours6.15[1][2]
CAL 27OralATP Assay24 hours0.86[5][14]
Ca9-22OralATP Assay24 hours1.61[5][14]
LNCaPProstateMTS Assay72 hours0.11[1]
ACHNRenalMTS Assay72 hours1.0[1]

Note: IC50 values can vary based on the specific assay, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using ATP Assay

This protocol is based on methodologies described in studies on PHA's effect on breast and oral cancer cells.[1][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration remains constant across all wells and is non-toxic (e.g., 0.1%). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared PHA dilutions or control medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • ATP Measurement: After incubation, bring the plate to room temperature for 30 minutes. Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/7-AAD Staining

This protocol is adapted from methods used to assess PHA-induced apoptosis.[1][5][13]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of PHA (and controls) for the desired time (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V (-) / 7-AAD (-)

    • Early apoptotic cells: Annexin V (+) / 7-AAD (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / 7-AAD (+)

    • Necrotic cells: Annexin V (-) / 7-AAD (+)

Visualizations

PhysapruinA_Signaling PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway Mito Mitochondrial Stress (Depolarization) ROS->Mito DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Autophagy Cytoprotective Autophagy ROS->Autophagy Mito->Intrinsic G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Casp8 Caspase-8 Extrinsic->Casp8 Casp9 Caspase-9 Intrinsic->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated signaling cascade induced by this compound.

Experimental_Workflow start Start: New Cell Line dose_response 1. ATP Viability Assay (24, 48, 72h) start->dose_response calc_ic50 2. Calculate IC50 Value dose_response->calc_ic50 select_doses 3. Select Sub-IC50 and Supra-IC50 Doses calc_ic50->select_doses apoptosis_assay 4a. Apoptosis Assay (Annexin V / 7-AAD) select_doses->apoptosis_assay cell_cycle_assay 4b. Cell Cycle Analysis (Propidium Iodide) select_doses->cell_cycle_assay ros_assay 4c. ROS Detection Assay (e.g., DCFDA) select_doses->ros_assay mechanism_study 5. Mechanism Validation (e.g., with NAC pre-treatment) apoptosis_assay->mechanism_study cell_cycle_assay->mechanism_study ros_assay->mechanism_study end End: Characterize PHA Effect mechanism_study->end

Caption: General workflow for characterizing this compound's effects.

Troubleshooting_Logic problem Problem: Inconsistent Results check_stock Is PHA stock freshly aliquoted? problem->check_stock check_cells Is cell passage number consistent? check_stock->check_cells Yes sol_stock Solution: Use a new -80°C aliquot for each experiment. check_stock->sol_stock No check_media Is media refreshed in long experiments? check_cells->check_media Yes sol_cells Solution: Standardize passage number and monitor cell health. check_cells->sol_cells No check_media->problem Yes (investigate other variables) sol_media Solution: Replace media with fresh PHA every 24-48 hours. check_media->sol_media No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Physapruin A and Cisplatin in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer efficacy of Physapruin A, a natural withanolide, and cisplatin, a widely used chemotherapeutic agent. The information presented is collated from preclinical studies to support further research and drug development efforts.

Overview and Mechanism of Action

This compound is a steroidal lactone isolated from Physalis peruviana. Emerging research highlights its potential as a potent anti-cancer agent. Its primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This surge in ROS triggers a cascade of cellular events, including cell cycle arrest, DNA damage, and apoptosis.[2][3] Studies have shown that this compound can induce both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 8, 9, and 3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[3] Furthermore, this compound has been observed to inhibit DNA repair mechanisms in cancer cells, enhancing its cytotoxic effects.[4]

Cisplatin is a platinum-based drug that has been a cornerstone of cancer therapy for decades. Its cytotoxic effect is primarily mediated by its ability to form adducts with DNA, creating intra- and inter-strand cross-links.[5] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] The cellular response to cisplatin-induced DNA damage involves the activation of complex signaling pathways that can lead to either DNA repair or programmed cell death.[7]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines as reported in preclinical studies. Lower IC50 values indicate higher potency.

Table 1: Comparison of IC50 Values in Oral Cancer Cell Lines (24-hour treatment)

Cell LineThis compound (µM)Cisplatin (µM)Reference
CAL 270.866.02[8]
Ca9-221.6111.08[8]

Table 2: Comparison of IC50 Values in Breast Cancer Cell Lines

Cell LineThis compound (µM) (24h)Cisplatin (µM) (48h)Reference
SKBR34.184.9
MCF73.1217.9
MDA-MB-2316.1526.9[9]

Note: The treatment durations for the IC50 values in breast cancer cell lines were different for this compound (24h) and cisplatin (48h), which should be considered when comparing potency.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and cisplatin.

physapruin_a_pathway This compound This compound ROS ROS This compound->ROS DNA_Repair_Inhibition DNA Repair Inhibition This compound->DNA_Repair_Inhibition Mitochondria Mitochondria ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis DNA_Repair_Inhibition->Apoptosis Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

This compound Signaling Pathway

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Inter-strand) Cisplatin->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition DNA_Repair_Pathways DNA Repair Pathways DNA_Adducts->DNA_Repair_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Repair_Pathways->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis

Cisplatin Signaling Pathway

In Vivo Efficacy

Direct head-to-head in vivo comparative studies between this compound and cisplatin were not identified in the reviewed literature. However, individual studies have demonstrated the in vivo anti-tumor activity of both compounds in xenograft models.

This compound: While specific in vivo data for this compound is still emerging, studies on related withanolides from Physalis species have shown significant tumor growth inhibition in animal models. Further in vivo studies are warranted to establish the therapeutic potential of this compound.

Cisplatin: Numerous in vivo studies have established the anti-tumor efficacy of cisplatin across a wide range of cancer models. For example, in a xenograft model of ovarian cancer, cisplatin treatment significantly reduced tumor volume.[10] In a mammary tumor animal model, a bolus injection of cisplatin was shown to initially retard tumor growth.[11] The efficacy of cisplatin in vivo can be influenced by the dosing regimen.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and cisplatin.

Cell Viability Assay (MTS/ATP Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Cell culture medium

    • This compound and Cisplatin

    • MTS reagent (e.g., from Promega) or ATP-based luminescence assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or cisplatin for the desired time period (e.g., 24, 48, or 72 hours).

    • For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]

    • For ATP assay, lyse the cells and add the ATP detection reagent according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm for the MTS assay or luminescence for the ATP assay using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound and Cisplatin

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or cisplatin for the specified duration.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11]

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis Markers

This technique detects the expression levels of key proteins involved in the apoptotic cascade.

  • Materials:

    • Cancer cell lines treated with this compound or cisplatin

    • Lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and blotting membranes

    • Primary antibodies (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Lyse the treated and control cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of cleaved forms of caspases and PARP is indicative of apoptosis.[2]

DNA Damage Assay (γH2AX Staining)

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Materials:

    • Cancer cell lines treated with this compound or cisplatin

    • Fixation and permeabilization buffers

    • Primary antibody against γH2AX

    • Fluorescently labeled secondary antibody

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with the compounds for the desired time.

    • Fix and permeabilize the cells.

    • Incubate the cells with the primary anti-γH2AX antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Analyze the cells for γH2AX fluorescence intensity by flow cytometry or visualize γH2AX foci by fluorescence microscopy.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the anti-cancer efficacy of two compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound or Cisplatin Cell_Culture->Treatment Viability Cell Viability Assay (MTS/ATP) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Caspases, PARP) Treatment->Western_Blot DNA_Damage DNA Damage Assay (γH2AX) Treatment->DNA_Damage Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis DNA_Damage->Data_Analysis Animal_Model Xenograft/Syngeneic Animal Model Drug_Administration Administer this compound or Cisplatin Tumor_Measurement Monitor Tumor Growth Tumor_Measurement->Data_Analysis Toxicity_Assessment Assess Systemic Toxicity Toxicity_Assessment->Data_Analysis

General Experimental Workflow

Conclusion

The available in vitro data suggests that this compound exhibits potent anti-cancer activity, in some cases demonstrating higher potency than cisplatin in specific oral and breast cancer cell lines.[8][9] The mechanism of action for this compound is primarily driven by the induction of oxidative stress, leading to DNA damage and apoptosis, and is distinct from the DNA adduct formation mechanism of cisplatin. While in vivo data for cisplatin is extensive, further animal studies are crucial to validate the therapeutic potential and safety profile of this compound and to enable a direct comparison of its in vivo efficacy with that of cisplatin. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of Physapruin A and Withaferin A: Unraveling the Anticancer Potential of Withanolides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic and mechanistic profiles of two prominent withanolides, offering a comparative perspective for researchers and drug development professionals.

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention in oncological research for their potent anticancer properties. Among the vast array of identified withanolides, Physapruin A and Withaferin A stand out for their notable cytotoxic and antineoplastic activities. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their performance based on available experimental data, detailing key experimental protocols, and visualizing their distinct signaling pathways.

Comparative Cytotoxicity: A Quantitative Overview

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF7Breast (ER+)3.12[1][2]
SKBR3Breast (HER2+)4.18[1][2]
MDA-MB-231Breast (Triple-Negative)6.15[1][2]
Withaferin A MCF-7Breast (ER+)0.854[3][4]
MDA-MB-231Breast (Triple-Negative)1.066[3][4]

ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.

Based on this collated data, Withaferin A appears to exhibit greater potency against the MCF-7 and MDA-MB-231 breast cancer cell lines compared to this compound. However, both compounds demonstrate significant cytotoxic activity in the low micromolar range, underscoring their potential as anticancer agents.

Mechanistic Insights: Distinct yet Overlapping Pathways

Both this compound and Withaferin A exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest and apoptosis. However, the primary mechanisms that have been elucidated for each compound show some distinct areas of emphasis.

This compound: A Potent Inducer of Oxidative Stress-Mediated Apoptosis

Recent studies have highlighted the role of this compound as a potent generator of reactive oxygen species (ROS) in cancer cells. This surge in intracellular ROS triggers a cascade of events culminating in apoptotic cell death. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Physapruin_A_Signaling Physapruin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Physapruin_A->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Death_Receptors Death Receptors (e.g., FAS, TRAILR) ROS->Death_Receptors Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Signaling pathway of this compound-induced apoptosis.
Withaferin A: A Multi-Targeted Agent Inhibiting Pro-Survival Pathways

Withaferin A exhibits a broader range of reported molecular targets, with a significant impact on pro-survival signaling pathways that are often dysregulated in cancer. A key mechanism of Withaferin A is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to directly target the IκB kinase β (IKKβ) subunit, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation. Furthermore, Withaferin A has been reported to inhibit the ubiquitin-proteasome system, leading to the accumulation of pro-apoptotic proteins.

Withaferin_A_Signaling Withaferin_A Withaferin A IKK IKK Complex Withaferin_A->IKK Proteasome Proteasome Withaferin_A->Proteasome IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Proteasome->IkB degrades Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression

Fig. 2: Withaferin A's inhibition of the NF-κB pathway.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound and Withaferin A, this section provides detailed methodologies for two key experiments commonly used in their evaluation.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or Withaferin A stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Withaferin A in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract and can be used to analyze the modulation of signaling pathways by this compound or Withaferin A.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Caspase-3, PARP, p-IKK, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification: After treating cells with this compound or Withaferin A for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Use a loading control like β-actin to normalize the data.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of withanolides like this compound and Withaferin A.

Experimental_Workflow Start Start: Select Withanolides (this compound, Withaferin A) Cell_Culture Cell Culture: Select Cancer Cell Lines Start->Cell_Culture Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies (at sub-IC50 and IC50 concentrations) IC50->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->Cell_Cycle Western_Blot Western Blotting (for key signaling proteins) Mechanism->Western_Blot Data_Analysis Data Analysis and Comparison Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Mechanism Data_Analysis->Conclusion

Fig. 3: General workflow for comparing withanolides.

Conclusion

Both this compound and Withaferin A demonstrate significant promise as anticancer agents, albeit with potentially different potencies and primary mechanisms of action. This compound's ability to induce high levels of ROS leading to apoptosis presents a clear therapeutic strategy. In contrast, Withaferin A's multi-targeted approach, particularly its inhibition of the critical NF-κB pathway, suggests its potential in a broader range of cancers where this pathway is constitutively active.

The data presented in this guide, while not from a single comparative study, provides a solid foundation for researchers to understand the relative strengths and distinct mechanistic profiles of these two important withanolides. Further head-to-head studies are warranted to definitively establish their comparative efficacy and to explore potential synergistic effects in combination therapies. The detailed protocols and workflow provided herein offer a roadmap for such future investigations, which will be crucial in advancing the clinical development of these promising natural compounds.

References

Validating the Molecular Targets of Physapruin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Physapruin A, a withanolide derived from Physalis peruviana, and its molecular targets in cancer cells. We will delve into its mechanism of action and compare its performance with established chemotherapy agents and another prominent withanolide, offering a comprehensive overview supported by experimental data.

This compound: Inducing Cancer Cell Death Through Oxidative Stress

This compound has emerged as a promising anti-cancer compound that primarily functions by inducing oxidative stress within cancer cells. This increase in reactive oxygen species (ROS) triggers a cascade of events leading to programmed cell death (apoptosis) and DNA damage, ultimately inhibiting cancer cell proliferation.[1][2][3][4] Key molecular targets and signaling pathways affected by this compound include:

  • Induction of ROS: this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][4][5]

  • Apoptosis Activation: The elevated ROS triggers both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][6]

  • DNA Damage: The oxidative stress induced by this compound also causes DNA damage, a key factor in its anti-cancer activity.[1][3]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[1][3]

The central role of oxidative stress in this compound's mechanism is consistently demonstrated by the reversal of its cytotoxic effects in the presence of the ROS scavenger N-acetylcysteine (NAC).[1][2][4][7]

Performance Comparison: this compound vs. Alternatives

To objectively evaluate the efficacy of this compound, we compare its performance against a standard chemotherapeutic agent, cisplatin, another ROS-inducing agent, doxorubicin, a microtubule-stabilizing drug, paclitaxel, and a well-studied withanolide, Withaferin A.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and comparator compounds in various cancer cell lines.

CompoundCell LineIC50 (µM)Incubation Time (hours)AssayReference
This compound MCF-7 (Breast)3.1224ATP[1]
MDA-MB-231 (Breast)6.1524ATP[1]
SKBR3 (Breast)4.1824ATP[1]
Cisplatin MCF-7 (Breast)17.948ATP[1]
MDA-MB-231 (Breast)26.948ATP[1]
SKBR3 (Breast)4.948ATP[1]
Doxorubicin MCF-7 (Breast)8.30648SRB[8]
MDA-MB-231 (Breast)6.60248SRB[8]
Withaferin A KLE (Endometrial)10Not SpecifiedNot Specified[9]

Lower IC50 values indicate higher potency.

Based on the available data, this compound demonstrates higher potency (lower IC50 values) in inhibiting the proliferation of breast cancer cell lines compared to cisplatin.[1]

Induction of Apoptosis

The following table compares the ability of this compound and doxorubicin to induce apoptosis in breast cancer cell lines.

CompoundCell LineTreatment ConcentrationApoptosis (%)Reference
This compound MCF-710 µM~40% (Annexin V+)[1]
MDA-MB-23110 µM~45% (Annexin V+)[1]
Doxorubicin MCF-70.8 µM13.75%[8]
MDA-MB-2310.2 µM15%[8]

It is important to note that direct comparison of apoptosis percentages is challenging due to variations in experimental conditions and methodologies across different studies. However, both this compound and doxorubicin are shown to be effective inducers of apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

physapruin_a_pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_apoptosis Apoptosis Cascade cluster_dna_damage DNA Damage Response This compound This compound ROS Generation ROS Generation This compound->ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis DNA Damage DNA Damage ROS Generation->DNA Damage Caspase-8/9 Activation Caspase-8/9 Activation Apoptosis->Caspase-8/9 Activation γH2AX Formation γH2AX Formation DNA Damage->γH2AX Formation Caspase-3 Activation Caspase-3 Activation Caspase-8/9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Cell Death Cell Death PARP Cleavage->Cell Death Cell Cycle Arrest Cell Cycle Arrest γH2AX Formation->Cell Cycle Arrest

This compound Signaling Pathway

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Detection cluster_ros ROS Measurement cluster_western Protein Analysis Cancer Cells Cancer Cells Treat with this compound / Alternatives Treat with this compound / Alternatives Cancer Cells->Treat with this compound / Alternatives ATP-based Assay ATP-based Assay Treat with this compound / Alternatives->ATP-based Assay Measure Luminescence Measure Luminescence ATP-based Assay->Measure Luminescence Determine IC50 Determine IC50 Measure Luminescence->Determine IC50 Treated Cells Treated Cells Stain with Annexin V / PI Stain with Annexin V / PI Treated Cells->Stain with Annexin V / PI Flow Cytometry Flow Cytometry Stain with Annexin V / PI->Flow Cytometry Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry->Quantify Apoptotic Cells Treated Cells_ros Treated Cells Load with DCFDA Load with DCFDA Treated Cells_ros->Load with DCFDA Measure Fluorescence Measure Fluorescence Load with DCFDA->Measure Fluorescence Quantify ROS Levels Quantify ROS Levels Measure Fluorescence->Quantify ROS Levels Treated Cells_wb Treated Cells Protein Extraction Protein Extraction Treated Cells_wb->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Detect Caspases, PARP Detect Caspases, PARP Western Blot->Detect Caspases, PARP

General Experimental Workflow

Detailed Experimental Protocols

ATP-Based Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or alternative compounds and incubate for the desired time period (e.g., 24 or 48 hours).

  • Reagent Addition: Add a commercially available ATP detection reagent to each well.

  • Luminescence Measurement: After a short incubation period at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of cell death.

Intracellular ROS Detection using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Cell Treatment: Treat cells with the compounds for the desired duration.

  • Dye Loading: Incubate the cells with DCFDA solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the fold change in ROS levels relative to untreated control cells.

Western Blotting for Apoptosis Markers

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of ROS-mediated apoptosis and DNA damage. Comparative data, particularly with cisplatin, suggests a favorable potency in breast cancer cell lines. Its mechanism of action, centered on oxidative stress, is shared by other anticancer agents like doxorubicin and paclitaxel. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of this compound with existing cancer therapies. The detailed protocols provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this promising natural compound.

References

Physapruin A: A Critical Review of Published Findings and a Comparative Analysis with Withaferin A

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Physapruin A, a withanolide derived from Physalis peruviana, has emerged in recent literature as a potential anti-cancer agent. Published studies have highlighted its activity in inducing cell death in various cancer cell lines, primarily through the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the existing findings on this compound, with a critical focus on the reproducibility and validation of the published data. To offer a broader perspective for researchers, this guide presents a comparative analysis of this compound with Withaferin A, a well-characterized and widely studied withanolide with a similar mechanism of action.

Reproducibility and Validation of this compound Findings

A crucial aspect of scientific advancement is the independent verification of research findings. To date, the body of literature on the anti-cancer properties of this compound originates predominantly from a single research group and their collaborators. While these studies provide a foundational understanding of this compound's biological effects, the lack of independent replication by the wider scientific community is a significant consideration for researchers. The data presented in this guide is a summary of the available published findings, and it is essential for the scientific community to conduct further independent validation studies to solidify these initial observations.

Comparative Analysis: this compound vs. Withaferin A

To provide a benchmark for evaluating the performance of this compound, this guide compares its activity with that of Withaferin A, a structurally related withanolide. Withaferin A has been extensively studied by numerous independent research groups and has a well-documented record of anti-cancer activity across a broad range of cancer types. This comparison aims to provide researchers with a clearer perspective on the potential of this compound in the context of a more established compound.

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the reported in vitro anti-cancer activities of this compound and Withaferin A in breast and oral cancer cell lines.

Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines (24-hour treatment)

Cell LineThis compound (µM)Withaferin A (µM)
MCF7~2.5 - 5[1]~0.85[2][3]
MDA-MB-231~5 - 10[1]~1.07[2][3]

Table 2: Comparison of IC50 Values in Oral Cancer Cell Lines (24-hour treatment)

Cell LineThis compound (µM)Withaferin A (µM)
CAL 27~1.2 - 2[4]Not available in CAL 27, but ~1.5-2.5 in other oral cancer lines (HSC-3, HSC-4)[5][6]
Ca9-22~1.2 - 2[4]~1-2[7][8]

Table 3: Comparison of Pro-Apoptotic and ROS-Inducing Effects

EffectThis compoundWithaferin A
Apoptosis Induction Induces apoptosis in breast and oral cancer cells via intrinsic and extrinsic pathways.[4][9]Potently induces apoptosis in a wide range of cancer cells, including breast and oral cancer, through various mechanisms including activation of caspases and modulation of Bcl-2 family proteins.[7][10][11][12]
ROS Generation Induces significant ROS generation in cancer cells, which is reported to be a primary driver of its anti-cancer effects.[4][13]A well-established inducer of ROS in cancer cells, leading to oxidative stress-mediated cell death.[7][14][15][16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Death

The primary mechanism of action reported for this compound is the induction of oxidative stress through the generation of ROS. This leads to a cascade of downstream events culminating in apoptosis and DNA damage.

PhysapruinA_Pathway PhysapruinA This compound ROS ↑ Reactive Oxygen Species (ROS) PhysapruinA->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage (γH2AX) ROS->DNA_damage CellCycleArrest G2/M Arrest ROS->CellCycleArrest Autophagy Cytoprotective Autophagy ROS->Autophagy Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis DNA_damage->Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound.[4][9]

Comparative Experimental Workflow for Evaluating Withanolides

The following workflow outlines a general experimental approach for comparing the anti-cancer effects of withanolides like this compound and Withaferin A.

Experimental_Workflow start Select Cancer Cell Lines (e.g., MCF7, MDA-MB-231, CAL 27, Ca9-22) treatment Treat cells with This compound vs. Withaferin A (Dose- and time-dependent) start->treatment viability Cell Viability Assay (e.g., MTS, ATP assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis ros ROS Detection (e.g., DCFH-DA, MitoSOX) treatment->ros dna_damage DNA Damage Assay (e.g., γH2AX staining) treatment->dna_damage end Data Analysis & Comparison viability->end western_blot Western Blot Analysis (Key signaling proteins) apoptosis->western_blot apoptosis->end ros->end dna_damage->end western_blot->end

Caption: A generalized workflow for comparing withanolides.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are summarized methodologies for key experiments cited in the literature for both this compound and Withaferin A.

Cell Viability Assay (MTS/ATP Assay)
  • Principle: Measures the metabolic activity of viable cells.

  • Protocol Summary:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or Withaferin A for the desired time period (e.g., 24, 48, 72 hours).

    • For MTS assays, add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For ATP assays, add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

    • Calculate cell viability as a percentage of the untreated control.[1][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

  • Protocol Summary:

    • Treat cells with the compounds as described above.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.[9][18]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • Principle: Uses a fluorescent probe (DCFH-DA) that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol Summary:

    • Treat cells with the compounds for the desired time.

    • Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[8][13]

Conclusion

This compound shows promise as an anti-cancer agent in initial studies, with a mechanism of action centered on the induction of oxidative stress. However, the current body of evidence is limited by the lack of independent validation. In comparison, Withaferin A is a more extensively studied withanolide with a robust and independently verified record of anti-cancer activity. The data presented in this guide suggests that while this compound is active in the low micromolar range, Withaferin A appears to be more potent in the breast cancer cell lines tested. For researchers and drug development professionals, Withaferin A currently represents a more validated and potent lead compound. Further independent research is essential to fully understand the therapeutic potential of this compound and its standing relative to other withanolides.

References

Evaluating the Therapeutic Index of Physapruin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physapruin A, a withanolide derived from the plant Physalis peruviana, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] A critical parameter in the evaluation of any potential therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety and efficacy. The TI represents the window between the dose that elicits a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug.

This guide provides a comparative evaluation of the therapeutic index of this compound, based on available preclinical data. We will compare its performance against a standard chemotherapeutic agent, cisplatin, and provide detailed experimental protocols for the key assays cited.

Understanding the Therapeutic Index

The therapeutic index is conceptually a ratio that compares the toxic dose of a drug to its therapeutically effective dose. A wider gap between these two doses suggests a safer drug.

Therapeutic_Index cluster_0 Drug Concentration cluster_1 Therapeutic Window Effective Dose (ED50) Effective Dose (ED50) Therapeutic Index Therapeutic Index (TI) TI = TD50 / ED50 Effective Dose (ED50)->Therapeutic Index Efficacy Toxic Dose (TD50) Toxic Dose (TD50) Toxic Dose (TD50)->Therapeutic Index Toxicity High TI Wider Safety Margin Therapeutic Index->High TI Low TI Narrower Safety Margin Therapeutic Index->Low TI

Caption: Conceptual diagram of the Therapeutic Index.

In Vitro Therapeutic Index of this compound

While a definitive therapeutic index requires in vivo data (LD50 and ED50), an initial assessment can be made using in vitro data by calculating a Selectivity Index (SI). The SI is the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM) at 24hReference
Breast Cancer
MCF7ER+, PR+/-, HER2-3.12[6][7]
SKBR3ER-, PR-, HER2+4.18[6][7]
MDA-MB-231Triple-Negative6.15[6][7]
Oral Cancer
CAL 27Squamous Cell Carcinoma0.86[8]
Ca9-22Squamous Cell Carcinoma1.61[8]
Non-Malignant Cells
HGF-1Gingival Fibroblasts> 2 (No cytotoxicity observed)[4]
SGGingival Cells> 2 (No cytotoxicity observed)[4]
HEFForeskin Fibroblasts> 2 (Low cytotoxicity)[8]

Based on this data, this compound demonstrates a favorable in vitro therapeutic index, exhibiting high cytotoxicity towards oral cancer cells at concentrations that show no significant toxicity to non-malignant oral cells.[4][8]

Comparison with Cisplatin

Cisplatin is a widely used chemotherapeutic agent for various cancers, including breast and oral cancers.[6][9][10] However, its clinical use is often limited by significant side effects, indicating a narrow therapeutic index.

Table 2: In Vitro Cytotoxicity of Cisplatin

Cell LineTypeIC50 (µM)Reference
Breast Cancer
SKBR3ER-, PR-, HER2+49.8 (24h)[6]
MCF7ER+, PR+/-, HER2-17.9 (48h)[6]
MDA-MB-231Triple-Negative26.9 (48h)[6]
Oral Cancer
CAL 27Squamous Cell Carcinoma6.02 (24h)[8]
Ca9-22Squamous Cell Carcinoma11.08 (24h)[8]

A direct comparison of the IC50 values suggests that this compound has a higher potency against the tested breast and oral cancer cell lines than cisplatin.[6][8] For instance, the IC50 of this compound in CAL 27 oral cancer cells was 0.86 µM, whereas for cisplatin, it was 6.02 µM.[8] More importantly, the selectivity of this compound for cancer cells over non-malignant cells appears to be greater than that of cisplatin, which is known for its systemic toxicity.

Experimental Protocols

The following is a generalized protocol for determining the IC50 values, based on the methodologies described in the cited literature.

Cell Viability Assay (ATP Assay)
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or the comparative drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).

  • ATP Measurement: Add a reagent that lyses the cells and releases ATP. The amount of ATP is proportional to the number of viable cells.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Experimental_Workflow cluster_0 In Vitro Therapeutic Index Determination A 1. Cell Culture (Cancer & Normal Cells) B 2. Cell Seeding (96-well plates) A->B C 3. Drug Treatment (this compound / Alternatives) B->C D 4. Incubation C->D E 5. Cell Viability Assay (e.g., ATP Assay) D->E F 6. Data Acquisition (Luminescence) E->F G 7. IC50 Calculation F->G H 8. Selectivity Index (SI = IC50 Normal / IC50 Cancer) G->H

Caption: Experimental workflow for in vitro therapeutic index.

Signaling Pathways Affected by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways, primarily through the induction of oxidative stress.

Signaling_Pathway cluster_Cellular_Effects Cellular Effects This compound This compound ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis ROS Generation->Apoptosis Autophagy Autophagy ROS Generation->Autophagy DNA Damage->Apoptosis

Caption: Signaling pathways modulated by this compound.

This compound induces the generation of reactive oxygen species (ROS), which in turn leads to DNA damage and triggers programmed cell death (apoptosis).[1][3][6] It also induces autophagy, a cellular self-clearance pathway, which can have a dual role in cancer cell survival and death.[1][5][11]

Discussion and Future Perspectives

The available in vitro data strongly suggests that this compound possesses a promising therapeutic window, particularly for oral cancers, where it shows high efficacy against cancer cells with minimal impact on non-malignant cells. Its potency, as indicated by lower IC50 values compared to cisplatin, is also a significant advantage.

However, it is crucial to acknowledge the limitations of these in vitro findings. The true therapeutic index can only be determined through in vivo studies in animal models, which would provide data on the effective dose (ED50) and the lethal dose (LD50) or toxic dose (TD50). The absence of such data for this compound in the public domain is a significant knowledge gap that needs to be addressed in future research.

Further investigations should also explore the long-term toxicity, pharmacokinetic, and pharmacodynamic properties of this compound. Combination studies with other anticancer agents could also reveal synergistic effects and potentially lead to more effective and safer treatment regimens.

Conclusion

Based on the current preclinical evidence, this compound demonstrates a superior in vitro therapeutic index compared to the standard chemotherapeutic agent cisplatin for specific breast and oral cancer cell lines. Its high potency and, most notably, its selectivity for cancer cells over non-malignant cells, position it as a strong candidate for further drug development. The progression to in vivo studies is a critical next step to validate these promising in vitro results and to establish a definitive therapeutic index for this novel compound.

References

Physapruin A: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the effects of Physapruin A (PHA), a withanolide derived from Physalis peruviana, on cancerous versus non-cancerous cells. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Executive Summary

This compound exhibits significant selective cytotoxicity towards cancerous cells while demonstrating considerably lower toxicity to non-cancerous cells. The primary mechanism of action in cancer cells involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This elevation in ROS leads to a cascade of events including cell cycle arrest, DNA damage, and ultimately, apoptosis. In contrast, non-cancerous cells appear to be less susceptible to PHA-induced oxidative stress, resulting in minimal cytotoxic effects at concentrations that are lethal to cancer cells.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various human cancer and non-cancerous cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancerous vs. Non-Cancerous Cell Lines

Cell LineCell TypeCancer TypeIC50 (µM) at 24hCitation
Cancerous
MCF7Human Breast AdenocarcinomaBreast (ER+, PR+/-, HER2-)3.12[1]
SKBR3Human Breast AdenocarcinomaBreast (ER-, PR-, HER2+)4.18[1]
MDA-MB-231Human Breast AdenocarcinomaBreast (Triple-Negative)6.15[1]
CAL 27Human Tongue Squamous Cell CarcinomaOral0.86[2]
Ca9-22Human Gingival Squamous Cell CarcinomaOral1.61[2]
Non-Cancerous
HGF-1Human Gingival FibroblastsNormal Oral> 2[2]
SGHuman Gingival Epithelial CellsNormal Oral> 2[2]
HEFHuman Foreskin FibroblastsNormal SkinLow Cytotoxicity (>2 µM)[2]

Table 2: Effects of this compound on Cellular Processes in Breast Cancer Cells (MCF7 and MDA-MB-231)

Cellular ProcessEffect of this compound TreatmentMethod of DetectionCitation
Cell CycleInduces G2/M phase arrestFlow Cytometry[1]
ApoptosisIncreases the population of apoptotic cellsAnnexin V/7-AAD Staining, Flow Cytometry[3][4]
Reactive Oxygen Species (ROS)Significantly increases intracellular ROS levelsFlow Cytometry[1][4]
Mitochondrial SuperoxideElevates mitochondrial superoxide generationMitoSOX Staining, Flow Cytometry[1]
DNA DamageInduces γH2AX-detected DNA damageImmunofluorescence, Flow Cytometry[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (ATP Assay)

This assay determines cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and 7-AAD-negative; early apoptotic cells are Annexin V-positive and 7-AAD-negative; late apoptotic/necrotic cells are both Annexin V- and 7-AAD-positive.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and procedures.

PhysapruinA_Mechanism cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell PHA This compound ROS ↑ Reactive Oxygen Species (ROS) PHA->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage (γH2AX) ROS->DNA_damage G2M G2/M Cell Cycle Arrest ROS->G2M Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis DNA_damage->Apoptosis G2M->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis PHA_norm This compound ROS_norm No significant ROS increase PHA_norm->ROS_norm Homeostasis Cellular Homeostasis ROS_norm->Homeostasis

Caption: Proposed mechanism of this compound in cancerous vs. non-cancerous cells.

Experimental_Workflow cluster_viability Cell Viability (ATP Assay) cluster_apoptosis Apoptosis (Flow Cytometry) cluster_western Protein Expression (Western Blot) start_via Seed Cells treat_via Treat with this compound start_via->treat_via atp_reagent Add ATP Assay Reagent treat_via->atp_reagent read_lum Measure Luminescence atp_reagent->read_lum ic50 Calculate IC50 read_lum->ic50 start_apop Treat Cells harvest Harvest & Wash Cells start_apop->harvest stain Stain with Annexin V/7-AAD harvest->stain analyze Analyze by Flow Cytometry stain->analyze start_wb Treat Cells & Lyse quant Quantify Protein start_wb->quant sds SDS-PAGE & Transfer quant->sds probe Probe with Antibodies sds->probe detect Detect Protein Bands probe->detect

Caption: Simplified workflow for key experimental protocols.

Conclusion

The available data strongly suggest that this compound is a promising candidate for further investigation as a selective anticancer agent. Its ability to induce ROS-mediated apoptosis preferentially in cancer cells while sparing normal cells highlights its therapeutic potential. Future studies should focus on in vivo models to validate these findings and further elucidate the intricate molecular pathways involved.

References

Physapruin A: A Preclinical Meta-analysis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of preclinical cancer research, the withanolide Physapruin A, derived from the plant Physalis peruviana, is emerging as a compound of interest. This guide provides a meta-analysis of the available preclinical data on this compound, offering a comparative overview for researchers, scientists, and drug development professionals. The following sections summarize key quantitative data, detail experimental methodologies, and visualize the compound's proposed mechanisms of action.

Comparative Efficacy Against Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines, with notable activity against breast and oral cancers. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a snapshot of its efficacy.

Cell LineCancer TypeIC50 (µM)Time Point (h)Assay TypeReference
Breast Cancer
MCF7ER+, PR+/-, HER2-3.1224ATP[1]
SKBR3ER-, PR-, HER2+4.1824ATP[1]
MDA-MB-231Triple-Negative6.1524ATP[1]
Oral Cancer
CAL 27Tongue Squamous Cell Carcinoma0.8624ATP[2]
Ca9-22Gingival Squamous Cell Carcinoma1.6124ATP[2]
Prostate Cancer
LNCaPAndrogen-Sensitive0.1172MTS[2]
Renal Cancer
ACHNRenal Cell Adenocarcinoma1.072MTS[2]
Non-Malignant Cells
HGF-1Gingival Fibroblast>224ATP[2]
SGGingival Epithelial Cells>224ATP[2]
HEFHuman Foreskin Fibroblast>272MTS[2]

Table 1: Comparative IC50 values of this compound across various human cancer and non-malignant cell lines.

Notably, this compound exhibits a higher potency in inhibiting the proliferation of breast cancer cells compared to the conventional chemotherapeutic agent, cisplatin. The IC50 values for cisplatin in breast cancer cell lines were reported to be significantly higher, for example, 49.8 µM for SKBR3 cells (24h, MTS assay) and ranging from 4.9 to 26.9 µM for SKBR3, MCF7, and MDA-MB-231 cells (48h, ATP assay)[1]. Furthermore, this compound demonstrated selective cytotoxicity towards oral cancer cells while showing low toxicity to non-malignant oral and human foreskin fibroblasts[2].

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Preclinical investigations have elucidated several key mechanisms through which this compound exerts its anticancer effects. These primarily revolve around the induction of oxidative stress, leading to apoptosis, DNA damage, and endoplasmic reticulum (ER) stress.

Oxidative Stress Induction

A consistent finding across multiple studies is the ability of this compound to induce the generation of reactive oxygen species (ROS) in cancer cells[1][3]. This oxidative stress is a critical upstream event that triggers downstream apoptotic pathways. The ROS scavenger N-acetylcysteine (NAC) has been shown to alleviate the cytotoxic effects of this compound, confirming the central role of oxidative stress in its mechanism of action[1][3].

Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in both breast and oral cancer cells[1][2]. This is evidenced by an increase in the expression of apoptotic markers such as cleaved PARP and cleaved caspases-3, -8, and -9[1]. The induction of apoptosis is dependent on oxidative stress, as it can be suppressed by the antioxidant NAC[1]. Furthermore, this compound can induce G2/M phase cell cycle arrest in breast cancer cells, thereby inhibiting their proliferation[1].

DNA Damage

The compound also instigates DNA damage in cancer cells, as indicated by the increased expression of γH2AX, a biomarker for DNA double-strand breaks[1][2]. This effect is also linked to the induction of oxidative stress[1].

Endoplasmic Reticulum (ER) Stress

Recent studies have revealed that this compound can induce ER stress in breast cancer cells, contributing to its pro-apoptotic effects. This is characterized by the upregulation of ER stress markers such as IRE1α and BIP[4].

Modulation of Autophagy

This compound has also been found to induce autophagy in breast cancer cells. Interestingly, the inhibition of autophagy appears to enhance the cytotoxic effects of this compound, suggesting that autophagy may act as a survival mechanism for cancer cells under this compound-induced stress[5].

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

PhysapruinA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Causes ER Stress ER Stress ROS Generation->ER Stress Induces DNA Damage (γH2AX) DNA Damage (γH2AX) ROS Generation->DNA Damage (γH2AX) Causes Autophagy Autophagy ROS Generation->Autophagy Induces (Cytoprotective) Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Initiates ER Stress->Caspase Activation Contributes to G2/M Arrest G2/M Arrest DNA Damage (γH2AX)->G2/M Arrest Triggers Apoptosis Apoptosis Cell Death Cell Death Apoptosis->Cell Death G2/M Arrest->Cell Death Caspase Activation->Apoptosis Executes Experimental_Workflow_Apoptosis cluster_flow_cytometry Flow Cytometry Analysis cluster_western_blot Western Blot Analysis Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Protein Lysis Protein Lysis Cell Harvesting->Protein Lysis Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Lysis->SDS-PAGE & Transfer Antibody Incubation (Cleaved Caspases, PARP) Antibody Incubation (Cleaved Caspases, PARP) SDS-PAGE & Transfer->Antibody Incubation (Cleaved Caspases, PARP) Detection Detection Antibody Incubation (Cleaved Caspases, PARP)->Detection

References

Physapruin A: A Preclinical Contender in Cancer Therapy - Assessing Its Translational Trajectory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Physapruin A, a withanolide derived from the plant Physalis peruviana, has demonstrated notable anticancer properties in a series of preclinical investigations. This guide provides a comprehensive analysis of the existing experimental data to assess the translational potential of this compound for clinical use, comparing its in vitro performance against established chemotherapeutic agents. This report is intended for researchers, scientists, and drug development professionals actively engaged in the oncology field.

Executive Summary

This compound has shown promising cytotoxic activity against breast and oral cancer cell lines, often exhibiting selectivity for malignant cells over their non-malignant counterparts. The primary mechanism of action appears to be the induction of oxidative stress, leading to a cascade of cellular events including apoptosis, DNA damage, and modulation of autophagy and endoplasmic reticulum (ER) stress. While these in vitro findings are encouraging, a critical gap exists in the available data concerning in vivo efficacy, pharmacokinetics (ADME), and comprehensive toxicology, all of which are paramount for advancing a compound toward clinical trials.

In Vitro Efficacy: A Comparative Analysis

This compound has demonstrated potent cytotoxic effects across a panel of human breast and oral cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below and compared with standard-of-care chemotherapeutic agents.

Breast Cancer Cell Lines

This compound's performance against various breast cancer subtypes, including triple-negative (MDA-MB-231), HER2-positive (SKBR3), and ER-positive (MCF7), highlights its potential for broad applicability.

Cell LineReceptor StatusThis compound IC50 (µM, 24h)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)Doxorubicin IC50 (µM)
MCF7 ER+, PR+/-, HER2-3.12[1]~210 (24h)[2], 2.5 (24h)[3]3.5[4]4 (48h)[5], 8.3 (48h)[6]
SKBR3 ER-, PR-, HER2+4.18[1]49.8 (24h)[1]4[4]-
MDA-MB-231 Triple-Negative6.15[1]25.28[7]0.3[4]1 (48h)[5], 6.6 (48h)[6]

Note: Experimental conditions such as incubation time can significantly affect IC50 values, making direct comparisons across different studies challenging.

Oral Cancer Cell Lines

This compound has also been evaluated against oral squamous cell carcinoma (OSCC) cell lines, demonstrating selective cytotoxicity.

Cell LineThis compound IC50 (µM, 24h)Cisplatin IC50 (µM)Gefitinib IC50 (µM)Cetuximab IC50
CAL 27 <2 (selectively cytotoxic vs. normal cells)[7][8]5.4 (48h)[9], 12.5 (72h)[10]6 (72h)[10]2.5 µg/mL (co-treatment)[11]
Ca9-22 <2 (selectively cytotoxic vs. normal cells)[7][8]---

Mechanism of Action: A Multi-Faceted Approach

Preclinical studies have elucidated a multi-pronged mechanism of action for this compound, primarily centered on the induction of reactive oxygen species (ROS).

// Nodes PhysapruinA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum\n(ER) Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\n(γH2AX)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Cytoprotective\nAutophagy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle\nArrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Cancer Cell Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PhysapruinA -> ROS [color="#202124"]; ROS -> OxidativeStress [color="#202124"]; OxidativeStress -> Mitochondria [color="#202124"]; OxidativeStress -> ER [color="#202124"]; OxidativeStress -> DNA_Damage [color="#202124"]; Mitochondria -> Apoptosis [label="Intrinsic Pathway", fontsize=8, fontcolor="#5F6368", color="#202124"]; ER -> Apoptosis [label="UPR-mediated", fontsize=8, fontcolor="#5F6368", color="#202124"]; DNA_Damage -> CellCycleArrest [color="#202124"]; CellCycleArrest -> Apoptosis [color="#202124"]; Apoptosis -> CellDeath [color="#202124"]; OxidativeStress -> Autophagy [style=dashed, color="#EA4335", label="survival response", fontsize=8, fontcolor="#EA4335"]; }

Caption: A typical workflow for the clinical translation of a novel anticancer agent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [12]2. Compound Treatment: Treat cells with varying concentrations of this compound or comparator drugs and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [12]4. Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible. [12]5. Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [12]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [12]

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Preparation: Harvest and wash cells with PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [10]3. Staining: Add 5 µL of fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) to 100 µL of the cell suspension. [10]4. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [10]5. Analysis: Analyze the stained cells by flow cytometry. [10]Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive. [10]

Western Blot for Caspase Activation

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to detect the cleavage and activation of caspases.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate proteins by size using SDS-PAGE (10-15% gel). [13]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [13]5. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding. [13]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., cleaved caspase-3, -8, or -9). [14]7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [13]8. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [13]

Conclusion and Future Directions

The preclinical data on this compound are compelling, indicating its potential as a novel anticancer agent, particularly for breast and oral cancers. Its ability to induce oxidative stress and subsequently trigger multiple cell death pathways is a promising attribute. However, the current body of evidence is insufficient to fully assess its translational potential.

To bridge the gap between preclinical promise and clinical reality, future research must prioritize:

  • In Vivo Efficacy Studies: Evaluation of this compound's antitumor activity in relevant animal models, such as patient-derived xenografts (PDXs), is essential.

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the compound's behavior in a biological system.

  • Toxicology and Safety Pharmacology: Rigorous in vivo toxicology studies are required to determine the maximum tolerated dose (MTD) and identify any potential off-target effects.

Without these critical data, the clinical translation of this compound remains a distant prospect. The scientific community is encouraged to pursue these avenues of investigation to fully elucidate the therapeutic potential of this promising natural product.

References

Comparative Transcriptomics of Cells Treated with Physapruin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Physapruin A and other anticancer agents. This document summarizes available experimental data to offer insights into the molecular mechanisms of these compounds.

Introduction to this compound

This compound is a withanolide, a type of naturally occurring steroidal lactone, isolated from Physalis peruviana. Emerging research has highlighted its potential as an anticancer agent. Studies have shown that this compound can induce cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), induction of DNA damage, and triggering of apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress.[1][2][3] While comprehensive transcriptomic data for this compound is not yet publicly available, studies on structurally and functionally similar withanolides, such as Withaferin A, provide valuable insights into the potential gene expression changes induced by this class of compounds.

This guide will leverage the available transcriptomic data for Withaferin A as a proxy to understand the potential genome-wide effects of this compound. We will compare these findings with the known transcriptomic alterations induced by established chemotherapy drugs, doxorubicin and cisplatin, in relevant cancer cell lines.

Comparative Transcriptomic Analysis

To provide a comparative perspective, this section contrasts the known transcriptomic effects of a related withanolide, Withaferin A, with those of the conventional chemotherapy drugs, doxorubicin and cisplatin. This indirect comparison aims to highlight potentially unique and shared mechanisms of action at the gene expression level.

Feature Withaferin A (as a proxy for this compound) Doxorubicin Cisplatin
Primary Mechanism of Action Induction of ROS, DNA damage, apoptosis, ER stress, and inhibition of fatty acid synthesis.[4][5]DNA intercalation, topoisomerase II inhibition, leading to DNA damage and apoptosis.[6]Forms DNA adducts, leading to DNA damage and apoptosis.[7]
Key Affected Pathways (from Transcriptomic Data) Metabolism (especially fatty acid synthesis), cell cycle, and autophagy.[4][8]DNA damage response, cell cycle regulation, apoptosis, and pathways related to cardiotoxicity.[6][9]DNA damage response, cell adhesion, and proteoglycans in cancer pathways.[7]
Cell Lines Studied (Transcriptomics) Prostate cancer cell line (22Rv1).[4][5]Breast cancer cell lines (e.g., MCF7).[9]Oral squamous cell carcinoma cell lines (e.g., YD-8, YD-9, YD-38).[7]
Reported Differentially Expressed Genes (Examples) Downregulation of key fatty acid synthesis enzymes (e.g., ACLY, ACC1, FASN).[4][5]Modulation of genes involved in transcription, cell proliferation, and apoptosis.Altered expression of genes related to cell adhesion molecules and proteoglycans.[7]

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in transcriptomic analysis, the following diagrams are provided in the DOT language.

Physapruin_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS Generation ROS Generation This compound->ROS Generation ER Stress ER Stress ROS Generation->ER Stress DNA Damage DNA Damage ROS Generation->DNA Damage Autophagy (Cytoprotective) Autophagy (Cytoprotective) ROS Generation->Autophagy (Cytoprotective) Apoptosis Apoptosis ER Stress->Apoptosis DNA Damage->Apoptosis Cell Survival Cell Survival Autophagy (Cytoprotective)->Cell Survival Cell Death Cell Death Apoptosis->Cell Death

Caption: Signaling pathway of this compound in cancer cells.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment RNA Extraction RNA Extraction Drug Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing (RNA-seq) Sequencing (RNA-seq) Library Preparation->Sequencing (RNA-seq) Quality Control Quality Control Sequencing (RNA-seq)->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Gene Expression Quantification Gene Expression Quantification Read Alignment->Gene Expression Quantification Differential Gene Expression Differential Gene Expression Gene Expression Quantification->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis

Caption: A typical experimental workflow for RNA-sequencing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparative analysis.

RNA-Sequencing (RNA-seq) Protocol

This protocol outlines the general steps for performing RNA-seq on cancer cells treated with a therapeutic agent.

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., 22Rv1 for prostate cancer, MCF7 for breast cancer) are cultured in appropriate media and conditions.

    • Cells are treated with the desired concentration of the drug (e.g., Withaferin A, doxorubicin) or a vehicle control (e.g., DMSO) for a specified duration.

  • RNA Extraction:

    • Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • An RNA-seq library is prepared from the high-quality RNA samples. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the drug-treated group compared to the control group.

    • Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and functions.[10][11]

Microarray Data Analysis Protocol

For studies utilizing microarray technology, the following general protocol applies.

  • RNA Labeling and Hybridization:

    • Extracted RNA is reverse transcribed into cDNA, and a fluorescent dye (e.g., Cy3 or Cy5) is incorporated.

    • The labeled cDNA is then hybridized to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Extraction:

    • The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

    • Image analysis software is used to quantify the intensities.

  • Data Normalization and Analysis:

    • Normalization techniques are applied to correct for systematic variations between arrays.

    • Statistical tests are used to identify genes with significant differences in expression between experimental groups.

    • Similar to RNA-seq, pathway analysis is performed to interpret the biological significance of the gene expression changes.[12][13][14]

Conclusion

While direct comparative transcriptomic data for this compound is still needed, analysis of the closely related withanolide, Withaferin A, suggests that its anticancer effects are mediated through the modulation of distinct metabolic and cell cycle pathways. This profile shows both overlaps and differences when compared to conventional chemotherapeutic agents like doxorubicin and cisplatin. The generation of comprehensive transcriptomic datasets for this compound will be a critical next step in fully elucidating its mechanism of action and potential as a novel anticancer therapeutic.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Precautionary Approach

Given the absence of a specific SDS, a precautionary approach must be adopted.[6] All personnel handling Physapruin A waste should assume the compound is hazardous and requires specialized disposal procedures. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with local, state, and federal regulations.[7][8][9]

Waste Identification and Segregation

Proper disposal begins with meticulous identification and segregation of waste streams at the point of generation.[4][10] Never mix this compound waste with general laboratory trash.[11] All materials that have come into contact with this compound, including contaminated personal protective equipment (PPE), labware, and solutions, must be disposed of as hazardous chemical waste.

Key Disposal Considerations for this compound

Waste TypeContainer RequirementLabelingDisposal Route
Solid Waste (e.g., contaminated gloves, gowns, bench paper, pipette tips, vials)Puncture-resistant, leak-proof container with a secure lid. Often a designated "cytotoxic waste" or "hazardous chemical waste" bin.[5][12]Clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list "this compound" as a constituent. Include the date of accumulation.[4][8]Collection by the institution's EHS or a licensed hazardous waste disposal contractor for high-temperature incineration.[5]
Liquid Waste (e.g., unused solutions, contaminated solvents, cell culture media)Sealable, chemical-resistant container (e.g., glass or compatible plastic bottle). Do not mix incompatible waste streams.[7][11]Clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and list all chemical constituents, including "this compound" and any solvents. Indicate approximate concentrations.[7][8]Collection by the institution's EHS or a licensed hazardous waste disposal contractor. Do not pour down the drain.[8][11]
"Sharps" Waste (e.g., contaminated needles, syringes, broken glass)Designated, puncture-proof sharps container specifically for cytotoxic or chemically contaminated sharps.[10][13]Labeled as "Cytotoxic Sharps Waste" or "Chemically Contaminated Sharps."[5][13]Collection by the institution's EHS or a licensed hazardous waste disposal contractor for incineration.[5][10]
Empty Stock Vials If triple-rinsed with a suitable solvent, the vial may be disposed of as regular lab glass waste, provided the rinsate is collected as hazardous liquid waste. However, for acutely toxic compounds (a category this compound could fall into), empty containers are often managed as hazardous waste. Consult EHS.[8]Deface the original label if disposing of as non-hazardous. Otherwise, manage as solid hazardous waste.[8]Follow institutional policy for either hazardous waste or decontaminated glassware disposal.[8][10]

Experimental Protocol: Decontamination of Labware

For non-disposable labware (e.g., glassware, stir bars) contaminated with this compound, a thorough decontamination procedure is essential.

  • Initial Rinse : Carefully rinse the labware with a suitable solvent that is known to dissolve this compound (e.g., DMSO, acetone, ethyl acetate).[14] Perform this rinse in a chemical fume hood.

  • Collect Rinsate : The initial rinsate must be collected and disposed of as hazardous liquid chemical waste.

  • Secondary Wash : Wash the labware with an appropriate laboratory detergent and water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the labware to dry completely before reuse or storage.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.

PhysapruinA_Disposal_Workflow start Waste Generation (this compound Contaminated) ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe identify Identify Waste Type ppe->identify is_sharp Is it a Sharp? identify->is_sharp is_liquid Is it Liquid? is_sharp->is_liquid No sharps_waste Sharps Waste is_sharp->sharps_waste Yes solid_waste Solid Waste is_liquid->solid_waste No liquid_waste Liquid Waste is_liquid->liquid_waste Yes solid_container Place in Labeled, Leak-Proof Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealable Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Final Disposal (High-Temperature Incineration) pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Physapruin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Physapruin A, a naturally derived withanolide with potential applications in drug development. Given the absence of a comprehensive official safety data sheet, a conservative approach to handling is paramount. This guide is founded on established laboratory safety protocols for compounds with unknown toxicity, ensuring the well-being of personnel and the integrity of research.

Essential Safety Information at a Glance

All personnel must review this information before handling this compound. The following table summarizes the known properties and recommended safety precautions.

PropertyDataCitation(s)
Chemical Name This compound[1][2]
CAS Number 155178-03-3[1][2][3]
Molecular Formula C28H38O7[2][4][5]
Molecular Weight 486.60 g/mol [1][2][3]
Physical Description White solid/powder[3][4][5]
Known Solvents Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Toxicity Specific toxicity data (e.g., LD50) is not readily available. Treat as a potentially hazardous substance.
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months and at -20°C for up to 1 month.[3][3]

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the necessary precautions for the safe handling of this compound, from preparation to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure.

  • Primary Protection:

    • Gloves: Two pairs of nitrile gloves are to be worn at all times. Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical splash goggles are required.

    • Lab Coat: A fully buttoned lab coat must be worn.

  • Secondary Protection (for handling powder outside of a containment unit):

    • Respiratory Protection: An N95-rated respirator is required to prevent inhalation of fine particles.

    • Face Shield: A face shield should be worn in addition to safety goggles when handling larger quantities of the powder or when there is a significant risk of splashing.

Operational Plan: From Receipt to Experiment

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Log the compound into the chemical inventory.

  • Store the container in a designated, clearly labeled, and secure location at -20°C.

b. Preparation of Stock Solutions (to be performed in a chemical fume hood):

  • Don all required PPE.

  • Place absorbent pads on the work surface of the chemical fume hood.

  • Carefully weigh the desired amount of this compound powder.

  • Slowly add the desired solvent (e.g., DMSO) to the powder to avoid aerosolization.

  • Ensure the solution is fully dissolved before use.

  • Clearly label the vial containing the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[3]

c. Experimental Use:

  • When diluting the stock solution for experiments, perform the dilution in a chemical fume hood or a biological safety cabinet.

  • Always handle the solution with care to avoid splashes and aerosol generation.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing while flushing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste:

    • All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound and any solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

Visual Workflow for Handling this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

PhysapruinA_Handling_Workflow start Start: Receive this compound prep Preparation of Stock Solution (in Chemical Fume Hood) start->prep Don Full PPE exp Experimental Use prep->exp spill Spill or Exposure Event prep->spill exp->spill solid_waste Solid Waste Disposal (Hazardous) exp->solid_waste liquid_waste Liquid Waste Disposal (Hazardous) exp->liquid_waste spill->prep NO (Clean-up) emergency Follow Emergency Procedures spill->emergency YES end End of Procedure emergency->end Report Incident solid_waste->end liquid_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physapruin A
Reactant of Route 2
Physapruin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.